2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |
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InChI Key |
LCZVSXRMYJUNFX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)O | |
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Molecular Formula |
C9H20O4, Array | |
| Record name | TRIPROPYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID90871342 | |
| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |
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Molecular Weight |
192.25 g/mol | |
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Physical Description |
Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |
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| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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Boiling Point |
523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |
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Flash Point |
285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |
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Solubility |
SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |
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Density |
1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |
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Vapor Density |
6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
24800-44-0, 45096-22-8 | |
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| Record name | 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | |
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| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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| Record name | [(methylethylene)bis(oxy)]dipropanol | |
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| Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |
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Melting Point |
-49 °F (USCG, 1999), < -30 °C | |
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Foundational & Exploratory
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Foreword for the Research Professional
This document serves as a comprehensive technical guide on the chemical properties and applications of this compound, a primary component of commercial Tripropylene Glycol (TPG). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation. It aims to provide a deeper understanding of the compound's behavior, grounded in its structural characteristics and physicochemical properties. The narrative explains the causality behind its utility in various applications, from industrial processes to pharmaceutical formulations, ensuring that every piece of information is not just presented, but contextualized for practical application.
Chemical Identity and Molecular Structure
This compound is a high-boiling, water-soluble liquid that belongs to the family of propylene glycol ethers. It is a key isomer found in commercial-grade Tripropylene Glycol (TPG).[1][2] Its molecular structure consists of three propylene glycol units linked by ether bonds, with terminal hydroxyl groups. This unique combination of ether and alcohol functionalities dictates its chemical behavior and wide-ranging applications.
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IUPAC Name: 2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol[3]
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Common Synonyms: Tripropylene Glycol (TPG), ((Methylethylene)bis(oxy))dipropanol[3]
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CAS Number: 24800-44-0[3]
-
Molecular Formula: C₉H₂₀O₄[3]
-
Molecular Weight: 192.26 g/mol [4]
Caption: Molecular structure of the primary TPG isomer.
Physicochemical Properties
The utility of this compound in various fields is a direct consequence of its physical and chemical properties. Its high boiling point and low vapor pressure make it an excellent solvent for applications requiring low volatility.[2] Furthermore, its miscibility with water and many organic solvents allows for its use in diverse formulations.[1]
| Property | Value | Source(s) |
| Appearance | Colorless, viscous liquid | [1][2] |
| Odor | Nearly odorless, characteristic | [1][5] |
| Boiling Point | ~271 - 273 °C | [1][2] |
| Melting Point | < -20 °C | [6][7] |
| Density | ~1.019 - 1.021 g/mL at 20-25 °C | [1][2] |
| Refractive Index | ~1.444 - 1.447 at 20 °C | [1][8] |
| Flash Point | >110 °C (>230 °F) | [1][8] |
| Vapor Pressure | <0.01 mm Hg at 25 °C | [9] |
| Solubility | Miscible with water, methanol, and ether | [1][9] |
| Octanol/Water Partition Coeff. (logP) | -0.4 to -0.586 (estimated) | [3][8] |
Synthesis and Industrial Production
From a manufacturing perspective, understanding the origin of a compound is crucial for assessing its purity and potential trace impurities. This compound is not typically synthesized directly but is obtained as a co-product during the production of monopropylene glycol (MPG) and dipropylene glycol (DPG).[10] The process involves the hydration of propylene oxide. The initial reaction with water yields MPG, which can then react with additional propylene oxide molecules to form DPG, TPG, and higher polyglycols.[10]
The ratio of these products is controlled by adjusting reaction conditions such as temperature, pressure, and the water-to-propylene-oxide ratio. Final purification is achieved through distillation.[10]
Caption: Simplified workflow for the production of TPG.
Reactivity, Stability, and Material Compatibility
As an ether-alcohol derivative, this compound exhibits dual reactivity. The ether linkages are relatively unreactive, contributing to the compound's overall stability.[1] The hydroxyl (alcohol) groups, however, are sites for chemical reactions.
-
Stability: The compound is stable under normal storage and handling conditions.
-
Reactivity:
-
Incompatibilities: It should be kept away from strong oxidizing agents.
-
Material Compatibility: It has been noted to attack some forms of plastics.[7] Therefore, material compatibility testing is essential before use in systems containing plastic components.
Spectroscopic Profile
Structural elucidation and quality control rely heavily on spectroscopic analysis. For this compound and its isomers, standard spectroscopic data are available through various chemical databases.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3400-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Strong C-O stretching bands associated with the ether and alcohol functionalities would appear in the 1150-1050 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the isomeric purity of TPG.[11] The spectrum would show complex multiplets in the aliphatic region corresponding to the CH, CH₂, and CH₃ groups, along with signals for the hydroxyl protons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]
Core Applications and Mechanistic Insights
The unique combination of properties—low volatility, high solvency, water miscibility, and low toxicity—makes this compound a versatile compound with numerous applications.[1][2][8]
-
Solvent and Carrier: Its excellent solvency for many organic compounds and its water-solubility make it a valuable solvent in coatings, inks, and cleaning products.[1][2] In the personal care industry, it serves as a carrier for fragrances and a moisturizing agent in cosmetics and soaps.[2][6] Its low toxicity and low vapor pressure are critical for these applications, minimizing skin irritation and inhalation risks.[5][7]
-
Chemical Intermediate: The terminal hydroxyl groups make it a useful intermediate in polymerization reactions. It is used in the synthesis of polyurethanes, high-performance unsaturated polyester resins, and alkyd resins.[2][8] Here, it acts as a polyol, contributing flexibility and other desirable properties to the final polymer.
-
Functional Fluids: Due to its high boiling point, low volatility, and lubricating properties, it is formulated into textile lubricants, cutting oils, and hydraulic fluids.[1][2]
-
Pharmaceutical Formulations: Its low toxicity and solvent properties suggest its potential use as a non-toxic solvent or carrier in drug formulations, aiding in the delivery of active pharmaceutical ingredients (APIs).[2]
Safety, Handling, and Toxicological Profile
A thorough understanding of the safety and handling protocols is paramount for laboratory and industrial use. This compound is characterized by its low toxicity profile.
-
Toxicology Summary:
-
Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.[13]
-
Irritation: It is generally not considered a skin irritant and is only slightly irritating to the eyes.[13][14]
-
Sensitization: It is not a skin sensitizer.[14]
-
Long-term Effects: Studies have shown no evidence of carcinogenic or genotoxic effects.[13]
-
Standard Handling and Storage Protocol
Adherence to good industrial hygiene and safety practices is essential.
-
Ventilation: Handle in a well-ventilated area to minimize vapor inhalation.[15]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[15]
-
Spill Management: In case of a spill, collect the liquid with an inert absorbent material and dispose of it according to local regulations. Prevent entry into drains.[7]
Caption: General workflow for safe handling of TPG.
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Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of Tripropylene Glycol
Introduction
Tripropylene glycol (TPG), identified by its CAS number 24800-44-0, is a high-boiling, colorless, and odorless liquid that holds a significant position in various industrial and scientific applications.[1][2] A member of the glycol ether family, TPG is a mixture of isomers derived from the polymerization of propylene oxide.[3][4] Its unique combination of properties, including excellent solvency for a wide range of organic compounds, complete miscibility with water, and low volatility, makes it a versatile ingredient in formulations for cosmetics, personal care products, cleaning agents, and as an intermediate in chemical synthesis.[1][5] This guide provides a comprehensive overview of the core physical characteristics of tripropylene glycol, offering in-depth data and standardized methodologies for its analysis, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Isomerism
Tripropylene glycol is not a single molecular entity but rather a mixture of structural isomers with the chemical formula C₉H₂₀O₄ and a molecular weight of approximately 192.25 g/mol .[2][6] The isomer distribution is a result of the manufacturing process, which involves the hydrolysis of propylene glycol.[4] Understanding this isomeric composition is crucial as it can influence the physical properties of the commercial product.
Caption: Generalized molecular structure of a tripropylene glycol isomer.
Core Physical Properties
The physical characteristics of tripropylene glycol are fundamental to its application and performance. The following table summarizes the key physical data, with values representing typical ranges or averages reported in the literature. These variations can be attributed to differences in the isomeric composition of the tested samples and the specific methodologies employed for measurement.
| Physical Property | Value | Temperature (°C) |
| Molecular Weight | 192.25 g/mol | N/A |
| Appearance | Colorless, clear liquid | Ambient |
| Odor | Odorless to characteristic | Ambient |
| Boiling Point | 270 - 273 °C | 101.3 kPa |
| Melting Point | < -20 to -45 °C | N/A |
| Density | 1.017 - 1.022 g/cm³ | 20 |
| 1.021 g/mL | 25 | |
| Kinematic Viscosity | 77.3 mm²/s | 20 |
| Dynamic Viscosity | 57 mPa·s | 25 |
| Refractive Index (nD) | 1.442 - 1.447 | 20 |
| Vapor Pressure | < 0.01 mm Hg | 25 |
| Flash Point | 145 °C | Closed Cup |
| Autoignition Temperature | 232 - 266 °C | N/A |
| Solubility | Miscible with water, methanol, and ether | Ambient |
Experimental Protocols for Physical Characterization
Accurate and reproducible determination of physical properties is paramount in scientific research and industrial quality control. This section details standardized methodologies for measuring key characteristics of tripropylene glycol.
Determination of Density
The density of a liquid is a fundamental property that can be indicative of its purity and composition. The pycnometer method, as outlined in ASTM D891, is a precise technique for determining the density of liquids.[7][8]
Principle: This method relies on the precise measurement of the mass of a known volume of the liquid. A pycnometer, a glass flask of a precisely determined volume, is used for this purpose. The density is calculated from the mass of the liquid and the volume of the pycnometer.
Experimental Workflow:
Caption: Step-by-step workflow for density determination using a pycnometer.
Causality and Self-Validation: The accuracy of this method is contingent on the precise calibration of the pycnometer's volume and the meticulous control of temperature, as density is temperature-dependent.[8][9] The self-validating nature of this protocol lies in the use of a calibrated instrument and the repetition of measurements to ensure consistency and minimize random errors.
Determination of Kinematic Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving fluid dynamics, such as in lubricants and hydraulic fluids.[5] ASTM D445 provides a standardized method for determining the kinematic viscosity of transparent liquids like tripropylene glycol.[2][10][11]
Principle: This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[5][12] The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.
Experimental Workflow:
Caption: Workflow for determining kinematic viscosity via a capillary viscometer.
Causality and Self-Validation: The choice of viscometer is crucial; its capillary diameter must be suitable for the expected viscosity of the sample to ensure a flow time that can be accurately measured.[5] The protocol's integrity is maintained through the use of a calibrated viscometer and a precisely controlled temperature bath. The requirement for multiple, consistent flow time measurements provides an internal validation of the result.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of a liquid. The Abbe refractometer is a common instrument for this measurement.[13][14]
Principle: The Abbe refractometer operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[1][15] A thin layer of the sample is placed between two prisms. Light is passed through the sample, and the instrument measures the critical angle at the interface between the sample and the prism of known refractive index.[16]
Experimental Workflow:
Caption: A streamlined workflow for measuring refractive index.
Causality and Self-Validation: Temperature control is critical for accurate refractive index measurements, as the refractive index of liquids decreases with increasing temperature.[15] Modern Abbe refractometers often include a water jacket for precise temperature regulation.[15] The self-validation of this method comes from the initial calibration with a known standard and the sharpness of the light/dark boundary, which indicates a clean prism and a pure sample.
References
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HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]
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ASTM International. (2023). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (ASTM D445-23). Retrieved from [Link]
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Photonics Media. (n.d.). Abbe refractometer. Photonics Dictionary. Retrieved from [Link]
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eralytics. (n.d.). ASTM D445. Retrieved from [Link]
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Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]
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Lambda News. (2020, April 14). Measuring Refractive Index of Liquids Inside Sealed Containers. Retrieved from [Link]
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ASTM International. (2022). Standard Test Method for Density or Relative Density of Engine Coolant Concentrates and Engine Coolants By The Hydrometer. (ASTM D1122-22). Retrieved from [Link]
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol CAS number 24800-44-0
An In-Depth Technical Guide to 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (Tripropylene Glycol)
CAS Number: 24800-44-0 Molecular Formula: C₉H₂₀O₄
This guide offers a comprehensive technical overview of this compound, commonly known as Tripropylene Glycol (TPG). Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles, manufacturing processes, key applications, and safety protocols. The insights provided are grounded in established scientific data to support laboratory and industrial applications.
Core Chemical and Physical Properties
Tripropylene Glycol is a colorless, odorless, and viscous liquid that is a member of the glycol ether family.[1][2] It is a high-purity compound produced as a byproduct of monopropylene glycol manufacturing.[3] Its unique combination of complete water solubility and excellent solvency for many organic compounds makes it a versatile and valuable molecule in numerous fields.[1][4] The low volatility and high boiling point of TPG are critical attributes for its use in applications requiring thermal stability.[4][5]
Key physicochemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 192.25 g/mol | [6] |
| Boiling Point | 270-273 °C (518-523 °F) | [1][7][8] |
| Melting Point | < -20 °C (-4 °F) | [7][8] |
| Flash Point | 145 °C (293 °F) | [7][8] |
| Density | 1.019 - 1.021 g/cm³ @ 20-25 °C | [7][9][10] |
| Vapor Pressure | <0.01 mm Hg @ 25 °C | [10][11] |
| Autoignition Temp. | 232 - 266 °C (450 - 511 °F) | [7] |
| Water Solubility | Completely Miscible | [1][7][8] |
| logP (Octanol/Water) | -0.379 @ 20°C | [10] |
Synthesis and Industrial Manufacturing
The primary industrial route to Tripropylene Glycol involves the hydration of propylene oxide. This process is typically conducted at high temperatures and pressures.[3] While TPG is often a byproduct of monopropylene glycol production, targeted synthesis methods have been developed to increase its yield for specific industrial demands.[12]
The reaction proceeds via the sequential addition of propylene oxide molecules to a starting molecule, typically water or a glycol. The formation of monopropylene glycol is the initial step, followed by subsequent reactions with propylene oxide to yield dipropylene glycol (DPG) and then tripropylene glycol (TPG).[12]
A simplified representation of this synthesis pathway is outlined below. The choice of catalyst is critical; historically, non-catalytic methods were used, but modern processes may employ catalysts to improve selectivity and reaction rates.[12][13] For instance, dimethylamino ethanol has been patented as a catalyst to improve the yield and quality of TPG, resulting in a product with fewer high-polymer impurities.[13][14]
Experimental Synthesis Protocol (Illustrative)
This protocol is based on principles described in the literature for synthesizing TPG from 1,2-propylene glycol and propylene oxide.[13]
-
Reactor Setup: Charge a suitable pressure reactor with 1,2-propylene glycol and the selected catalyst (e.g., dimethylamino ethanol) at a molar ratio of approximately 1:0.001 to 1:0.005 (PG:catalyst).[13]
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.
-
Initial Heating: Raise the temperature of the reactor contents to approximately 50 °C.[13]
-
Reactant Addition: Slowly introduce propylene oxide into the reactor. The molar ratio of 1,2-propylene glycol to propylene oxide should be maintained between 1:2 and 1:2.5.[13]
-
Temperature & Pressure Control: Maintain the reaction temperature between 50-100 °C and the pressure between 0.1-0.4 MPa.[13] The exothermic nature of the reaction requires careful monitoring and cooling to prevent runaway reactions.
-
Reaction Time: Allow the reaction to proceed for approximately 4 hours under the controlled conditions.[13]
-
Purification: After the reaction is complete, the crude product is purified. This typically involves degassing to remove any unreacted low-boiling substances, followed by vacuum distillation to separate TPG from lower glycols (PG, DPG) and higher polymeric byproducts.[12]
Properties, Mechanisms, and Applications
The utility of TPG across diverse industries is a direct consequence of its molecular structure, which imparts a unique balance of properties.[5] Its three repeating propylene glycol units provide excellent solvency, while the terminal hydroxyl groups ensure hygroscopicity and reactivity as a chemical intermediate.
-
Industrial Solvent: TPG's high solvency for a wide range of organic compounds makes it an effective solvent in coatings, adhesives, and cleaning agents.[4][15] Its low volatility is particularly advantageous in formulations where slow evaporation is desired.
-
Chemical Intermediate: The terminal hydroxyl groups on the TPG molecule allow it to act as a raw material in the synthesis of other chemicals.[16] It is widely used in the production of polymers like polyester and alkyd resins, as well as in the formulation of polyurethanes.[3][17][18]
-
Plasticizer: TPG can be incorporated into polymers such as PVC to increase their flexibility and durability, effectively acting as a plasticizer.[3][9]
-
Personal Care and Cosmetics: In cosmetic formulations, TPG functions as a humectant, drawing and retaining moisture in products and on the skin.[9][19] It also serves as a carrier for fragrances and active ingredients and can act as an emulsion stabilizer.[5][20][21][22]
-
Industrial Fluids: Due to its high boiling point and thermal stability, TPG is used in specialized fluids like hydraulic fluids, heat transfer fluids, and cutting oil concentrates.[4][5][23]
Safety, Toxicology, and Environmental Fate
A comprehensive evaluation of toxicological data indicates that Tripropylene Glycol has a low order of toxicity.[16] It is not classified as hazardous under the Globally Harmonized System (GHS).[8][16]
Human Health Assessment
Studies have shown that TPG has a very low degree of acute toxicity via oral, dermal, and inhalation routes.[8][16] It is considered non-irritating to the skin and only slightly irritating to the eyes.[8][16] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that TPG is safe as used in cosmetic formulations when they are formulated to be non-irritating.[20][24]
| Toxicological Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity (LD50) | 3,000 mg/kg | Rat | [2][25] |
| Acute Dermal Toxicity (LD50) | > 16,300 mg/kg | Rabbit | [25] |
| Skin Irritation | Non-irritating | - | [8][16] |
| Eye Irritation | Slightly irritating | - | [8][16] |
| Sensitization | Not a sensitizer | - | [8] |
| Genotoxicity | Not genotoxic | - | [16] |
Handling and Storage
Standard good industrial hygiene practices should be followed when handling TPG.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves and eye protection to prevent direct contact.[2][26]
-
Ventilation: Use in a well-ventilated area to prevent the formation of vapor.[25]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed original container, away from ignition sources and incompatible materials like strong acids or bases.[25][27] TPG may attack some forms of plastics and elastomers over time.[1][28]
Environmental Profile
TPG is readily biodegradable in both fresh and seawater and is not expected to persist in the environment.[16] Its low Log Kow value indicates a low potential for bioaccumulation.[16] Based on test data, TPG presents a low hazard to aquatic organisms.[16]
Quality Control and Analytical Workflow
Ensuring the purity and identity of TPG is critical for its application, particularly in pharmaceutical and personal care formulations. A typical quality control workflow involves a combination of physical property measurements and chromatographic analysis.
Standard Operating Procedure: Purity by Gas Chromatography (GC)
-
Objective: To determine the purity of Tripropylene Glycol and quantify related impurities such as monopropylene glycol, dipropylene glycol, and higher glycols.
-
Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for glycol analysis (e.g., a wax-type or mid-polarity column).
-
Sample Preparation: Prepare a dilute solution of the TPG sample in a suitable solvent (e.g., methanol or acetone). Prepare calibration standards for TPG and expected impurities.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject the prepared sample and standards into the GC. The components will separate based on their boiling points and interaction with the column.
-
Quantification: Identify the peaks corresponding to TPG and its impurities based on the retention times of the standards. Calculate the area percent of each peak to determine the purity of the TPG and the concentration of impurities.
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Spectroscopic data for 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Authored by a Senior Application Scientist
This guide provides a detailed spectroscopic analysis of this compound, a compound commonly known as tripropylene glycol (TPG). As a substance with significant applications in industrial processes and consumer products, a thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and developmental research.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Tripropylene glycol (CAS No. 24800-44-0) is a colorless, water-soluble liquid with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol .[2][3] It is technically a mixture of isomers, arising from the polymerization of propylene oxide.[1] This isomeric complexity introduces subtleties in its spectroscopic signatures, which this guide will elucidate. The primary isomer, 2-(2-(2-hydroxypropoxy)propoxy)propan-1-ol, will serve as the basis for our structural interpretation.
Molecular Structure and Isomerism
The structure of the principal isomer of tripropylene glycol contains three propylene glycol units linked by ether bonds. The presence of multiple chiral centers results in a number of possible stereoisomers. This inherent complexity is a key consideration in spectroscopic analysis, as it can lead to overlapping signals and complex splitting patterns, particularly in NMR spectroscopy.
Caption: 2D structure of the this compound isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of TPG. The presence of multiple, chemically similar propylene glycol units makes signal assignment a non-trivial exercise, demanding high-resolution instrumentation. Commercial TPG is a mixture of isomers, which results in a complex spectrum where signals from different isomers overlap.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of TPG is characterized by a series of overlapping multiplets in the 3.0-4.0 ppm range, corresponding to the methine (CH) and methylene (CH₂) protons of the propylene glycol backbone. The terminal methyl (CH₃) groups appear as doublets around 1.1-1.2 ppm. The hydroxyl (OH) protons typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~1.1 - 1.2 | Doublet (d) |
| -CH₂- | ~3.2 - 3.7 | Multiplet (m) |
| -CH- | ~3.7 - 4.0 | Multiplet (m) |
| -OH | Variable (e.g., ~2.0 - 4.5) | Broad Singlet (br s) |
Causality: The protons on carbons adjacent to oxygen atoms (-CH₂-O- and -CH-O-) are deshielded due to the electronegativity of oxygen, causing them to resonate at a higher chemical shift (downfield) compared to the more shielded methyl protons. The complex splitting patterns arise from spin-spin coupling between adjacent, non-equivalent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clearer picture of the carbon environments. Due to the isomeric mixture, more peaks than expected for a single isomer are often observed. The spectrum is generally divided into two regions: the aliphatic region for the methyl carbons and the region for carbons bonded to oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ | ~18 - 20 |
| -CH₂-O- | ~65 - 68 |
| -CH-O- | ~73 - 76 |
Causality: Similar to ¹H NMR, the chemical shifts of the carbons are heavily influenced by the attached oxygen atoms. Carbons directly bonded to the electronegative oxygen atoms are significantly deshielded and appear at higher chemical shifts (65-76 ppm) compared to the upfield methyl carbons (~18-20 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the TPG sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing the -OH signal to disappear from the ¹H NMR spectrum.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.
-
Data Acquisition : Acquire a standard ¹H spectrum. For ¹³C analysis, acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.
-
Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the key functional groups present in TPG. The spectrum is dominated by absorptions corresponding to the hydroxyl and ether functionalities.
Table 3: Key IR Absorption Bands for Tripropylene Glycol
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| O-H (Alcohol) | 3600 - 3200 | Strong, broad band due to hydrogen bonding |
| C-H (Alkane) | 3000 - 2850 | Strong, sharp peaks |
| C-O (Ether & Alcohol) | 1150 - 1050 | Strong, characteristic stretching |
Data sourced from PubChem and ChemicalBook.[2][4]
Causality: The most prominent feature is the broad, strong absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[5] The breadth of this peak is a direct consequence of the various hydrogen-bonding environments within the liquid sample. The strong absorption in the 1150-1050 cm⁻¹ region is indicative of the C-O stretching vibrations from both the alcohol and ether groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application : Place a single drop of the neat liquid TPG sample directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Electron Ionization (EI) is a common method for analyzing compounds like TPG.
The molecular ion peak (M⁺) for TPG (C₉H₂₀O₄) would be at a mass-to-charge ratio (m/z) of 192.25.[2] However, for alcohols and ethers, the molecular ion peak is often weak or absent in EI-MS due to rapid fragmentation. The fragmentation of TPG is governed by the cleavage of C-C and C-O bonds, particularly those adjacent to the oxygen atoms (alpha-cleavage), which leads to the formation of stable oxonium ions.
Table 4: Plausible Mass Fragments for Tripropylene Glycol
| m/z | Possible Fragment |
|---|---|
| 133 | [M - C₃H₇O]⁺ |
| 117 | [M - C₃H₇O₂]⁺ |
| 75 | [C₃H₇O₂]⁺ |
| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |
| 45 | [C₂H₅O]⁺ |
Causality: The fragmentation process is initiated by the removal of an electron, typically from one of the oxygen lone pairs. The resulting radical cation is unstable and undergoes cleavage to produce more stable charged fragments. Alpha-cleavage next to an oxygen atom is a favored pathway as it results in a resonance-stabilized oxonium ion.
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Thermal stability and degradation of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (Tripropylene Glycol)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commercially known as Tripropylene Glycol (TPG), is a high-purity, colorless, and odorless liquid with the chemical formula C₉H₂₀O₄.[1][2][3] Its unique combination of excellent solvency for a wide range of organic compounds, low volatility, and hygroscopicity makes it a versatile and indispensable component in numerous industries.[4][5] In the pharmaceutical sector, TPG serves as a crucial chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a solvent in topical formulations, and a carrier for active ingredients in drug delivery systems.[2][6] Its application extends to cosmetics, personal care products, cleaners, lubricants, and as a plasticizer in polymers.[7][8]
Given its integral role, particularly in heat-sensitive processes like API synthesis, purification, and formulation, a comprehensive understanding of TPG's thermal stability and degradation profile is paramount. Thermal degradation can lead to the formation of impurities, altering the efficacy, safety, and stability of the final product. This guide provides a detailed examination of the thermal behavior of TPG, the analytical methodologies used to assess its stability, its degradation mechanisms, and the critical implications for research and pharmaceutical development.
Physicochemical Properties of Tripropylene Glycol (TPG)
The thermal behavior of a compound is intrinsically linked to its molecular structure and physical properties. TPG is a mixture of isomers characterized by three propylene glycol units linked by ether bonds, with terminal hydroxyl groups. These functional groups are the primary sites for thermal and oxidative reactions.
Chemical Structure of TPG
Caption: General chemical structure of Tripropylene Glycol (TPG).
Key Physicochemical Data
The following table summarizes the essential properties of TPG, which are critical for predicting its behavior under various processing conditions.
| Property | Value | Reference(s) |
| CAS Number | 24800-44-0 | [1][9] |
| Molecular Formula | C₉H₂₀O₄ | [1][9] |
| Molecular Weight | 192.25 g/mol | [9][10] |
| Appearance | Colorless, water-white liquid | [1][5] |
| Boiling Point | ~273 °C | [5][10][11] |
| Flash Point | 145 °C (Closed Cup) | [1][12] |
| Auto-ignition Temp. | 232 °C | [10][12] |
| Density | ~1.021 g/mL at 25 °C | [3][5] |
| Vapor Pressure | <0.01 mm Hg at 25 °C | [5][10] |
| Solubility | Miscible with water, methanol, ether | [3][5] |
Methodologies for Assessing Thermal Stability
To quantitatively and qualitatively evaluate the thermal stability of TPG, a systematic approach employing specialized analytical techniques is required. Thermogravimetric Analysis (TGA) is the cornerstone of this evaluation, providing direct insight into the material's stability as a function of temperature.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the chosen primary method because it directly measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This allows for the precise determination of the temperatures at which thermal degradation begins (onset temperature) and proceeds. For a substance like TPG, this data is critical for setting maximum temperature limits in manufacturing, storage, and formulation processes. The choice of atmosphere (inert vs. oxidative) is a key experimental parameter, as it allows for the differentiation between purely thermal (pyrolytic) and oxidative degradation mechanisms.
Trustworthiness: A TGA protocol is self-validating through rigorous instrument calibration (temperature and mass) using certified reference materials and the use of a high-precision thermobalance. Running experiments under both a dynamic heating program and isothermal conditions at specific temperatures of interest can validate the material's stability over time.
-
Instrument Preparation & Calibration:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Select the appropriate sample pan (typically platinum or alumina for high-temperature analysis).
-
Tare the balance with the empty sample pan.
-
-
Sample Preparation:
-
Using a calibrated micropipette, accurately dispense 5-10 mg of TPG into the tared sample pan. A smaller sample size minimizes thermal gradients and ensures uniform heating.
-
-
Setting Experimental Parameters:
-
Atmosphere: Purge the furnace with high-purity nitrogen (for pyrolytic stability) or dry air (for oxidative stability) at a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program:
-
Equilibration: Hold the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to allow for thermal stabilization.
-
Heating Ramp: Increase the temperature at a linear rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 500-600 °C).
-
-
Data Acquisition: Record mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C) to generate the TG curve.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.
-
Identify temperatures corresponding to specific mass loss percentages (e.g., T₅%, T₁₀%, T₅₀%) to quantify the degradation profile.
-
Workflow for Thermal Analysis
The logical flow for a comprehensive thermal stability assessment involves complementary techniques to build a complete picture of the material's behavior under thermal stress.
Caption: Experimental workflow for assessing the thermal stability of TPG.
Thermal Degradation: Mechanisms and Products
While TPG is recognized for its good thermal stability, exposure to sufficiently high temperatures, especially in the presence of oxygen or other reactive species, will initiate degradation.[4] The molecule's ether linkages and secondary hydroxyl groups are the most probable sites of reaction.
Degradation Pathways
The degradation of TPG can proceed through two primary pathways:
-
Oxidative Degradation: At elevated temperatures in the presence of air, the secondary alcohol groups can be oxidized to ketones. This can be followed by cleavage of the ether linkages, leading to the formation of smaller, more volatile compounds. Studies on related glycols like triethylene glycol have shown that oxidative degradation yields a complex mixture of smaller glycols, organic acids (formic, acetic), and aldehydes (formaldehyde, acetaldehyde).[13]
-
Pyrolytic Degradation: In an inert atmosphere at higher temperatures (e.g., >250-300°C), the primary mechanism is thermal cleavage (scission) of C-O and C-C bonds. Research on the pyrolysis of the simpler propylene glycol indicates it decomposes into hazardous products like formaldehyde, acetaldehyde, and propanal at very high temperatures.[14][15][16] It is plausible that TPG would degrade into a mixture of propylene glycol, dipropylene glycol, and similar smaller aldehydes and ketones.
Simplified Degradation Pathway
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Navigating the Laboratory Landscape: A Technical Guide to the Toxicity and Safety of Tripropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Tripropylene Glycol in the Laboratory Context
Tripropylene glycol (TPG), a colorless, odorless, and viscous liquid, is a common component in a variety of laboratory and industrial applications. Its utility as a solvent, plasticizer, and intermediate in chemical synthesis makes it a familiar presence for researchers across numerous disciplines. However, a comprehensive understanding of its toxicological profile and the requisite safety protocols is paramount to ensure a safe and productive research environment. This guide provides an in-depth analysis of the toxicity and safety data for tripropylene glycol, moving beyond a simple recitation of facts to explain the scientific rationale behind safety recommendations and toxicological testing. By understanding the "why" behind the protocols, researchers can cultivate a culture of safety that is both informed and proactive.
Toxicological Profile of Tripropylene Glycol: A Data-Driven Assessment
The toxicological profile of a chemical is the cornerstone of its risk assessment. For tripropylene glycol, extensive testing has been conducted to characterize its potential hazards. The data consistently indicates a low order of toxicity across various endpoints.[1][2]
Acute Toxicity
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure. Tripropylene glycol exhibits very low acute toxicity via oral, dermal, and inhalation routes.
-
Oral: The median lethal dose (LD50) in rats is greater than 2,000 mg/kg of body weight, which is considered to be of low toxicity.[3][4][5][6]
-
Dermal: The dermal LD50 in rabbits is significantly high, exceeding 16,320 mg/kg, indicating that it is not readily absorbed through the skin in harmful amounts.[3][6]
-
Inhalation: Due to its low volatility, the risk of significant inhalation exposure at room temperature is minimal.[4] The 8-hour LC50 in rats is greater than 0.083 mg/L, further supporting its low inhalation hazard.[3][7]
Skin and Eye Irritation
-
Skin Irritation: Tripropylene glycol is generally considered to be non-irritating to the skin upon brief contact.[4] Prolonged or repeated exposure, however, may cause mild irritation in some individuals.
-
Eye Irritation: It is classified as essentially non-irritating to the eyes.[4] Some studies suggest it may be slightly irritating.[8]
Sensitization
Skin sensitization is an allergic reaction that can develop after repeated contact with a substance. Studies in guinea pigs have shown that tripropylene glycol did not cause allergic skin reactions.[4]
Repeated Dose Toxicity
Studies involving repeated oral administration in rats have been conducted to assess the long-term effects of TPG exposure. In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 200 mg/kg/day.[5][9][10][11] At the highest dose tested (1000 mg/kg/day), effects such as increased salivation and increased liver and kidney weights were observed.[5][9]
Genotoxicity and Carcinogenicity
-
Genotoxicity: Tripropylene glycol has not shown evidence of mutagenic or genotoxic effects in a battery of in vitro tests, including the bacterial reverse mutation assay (Ames test) and a chromosomal aberration test in mammalian cells.[5][9] This indicates that it is unlikely to cause genetic mutations.
-
Carcinogenicity: Based on the available data and its lack of genotoxicity, tripropylene glycol is not expected to be carcinogenic.[1][2][8]
Reproductive and Developmental Toxicity
The OECD TG 422 study also provided insights into the reproductive and developmental toxicity of TPG. The NOAEL for reproductive and developmental toxicity was found to be 1000 mg/kg/day, the highest dose tested.[5][9][11] There were no adverse effects observed on mating, fertility, or the development of the offspring at any dose level.[5][9]
Table 1: Summary of Toxicological Data for Tripropylene Glycol
| Endpoint | Test Species | Route | Result | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | [3][4][5][6] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 16,320 mg/kg | [3][6] |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (8h) > 0.083 mg/L | [3][7] |
| Skin Irritation | Rabbit | Dermal | Non-irritating to slightly irritating | [4][8] |
| Eye Irritation | Rabbit | Ocular | Essentially non-irritating to slightly irritating | [4][8] |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [4] |
| Repeated Dose Toxicity | Rat | Oral | NOAEL = 200 mg/kg/day | [5][9][10][11] |
| Genotoxicity (Ames Test) | S. typhimurium, E. coli | In vitro | Negative | [5] |
| Genotoxicity (Chromosomal Aberration) | Mammalian Cells | In vitro | Negative | [5] |
| Reproductive/Developmental Toxicity | Rat | Oral | NOAEL = 1,000 mg/kg/day | [5][9][11] |
Risk Assessment in the Laboratory: A Proactive Approach to Safety
A thorough understanding of the toxicological data allows for a comprehensive risk assessment. The low toxicity profile of tripropylene glycol suggests that the risks associated with its use in a laboratory setting are generally low, provided that good laboratory practices are followed.
The primary routes of potential exposure in a laboratory are through skin contact and, to a lesser extent, inhalation of aerosols or vapors if heated. The risk of adverse effects is directly related to the concentration, duration, and frequency of exposure.
Caption: Risk assessment workflow for tripropylene glycol.
Safe Handling and Laboratory Protocols: From Theory to Practice
Translating toxicological knowledge into practical safety measures is crucial. The following protocols are designed to minimize exposure and ensure the safe handling of tripropylene glycol in a laboratory setting.
Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect against workplace hazards.[12]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times when handling tripropylene glycol to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended to prevent skin contact.[4]
-
Body Protection: A standard laboratory coat should be worn to protect against splashes.
Engineering Controls
-
Ventilation: Work with tripropylene glycol should be conducted in a well-ventilated area.[9]
-
Fume Hood: If there is a potential for generating aerosols or if the substance is heated, a chemical fume hood should be used to minimize inhalation exposure.[2]
Storage and Disposal
-
Storage: Store tripropylene glycol in a cool, dry, and well-ventilated area in tightly sealed containers.[13] Keep it away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste tripropylene glycol and contaminated materials in accordance with local, state, and federal regulations.[9] Do not pour it down the drain.[14][15]
Caption: Step-by-step safe handling workflow for tripropylene glycol.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, prompt and appropriate action is essential.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spills: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
The "Why" Behind the Tests: Understanding Toxicological Methodologies
To fully appreciate the safety data, it is important to understand the principles behind the key toxicological tests.
OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
This comprehensive study is designed to provide information on the potential health hazards arising from repeated exposure to a substance, as well as its effects on reproductive performance and the development of offspring.[16][17]
-
Causality: By administering the test substance to animals over an extended period that includes mating, gestation, and lactation, researchers can identify potential target organs for toxicity, establish a NOAEL, and detect any adverse effects on fertility, pregnancy, and offspring viability and growth. This integrated approach reduces the number of animals used while providing a broad toxicological screen.
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[3][9]
-
Causality: The test utilizes specific strains of bacteria that have a pre-existing mutation rendering them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test chemical, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a state where they can synthesize the amino acid. This "reverse mutation" suggests that the chemical has altered the bacterial DNA. The inclusion of a mammalian metabolic activation system (S9 mix) mimics the metabolic processes in the liver, allowing for the detection of chemicals that become mutagenic only after being metabolized.
OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test
This test evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[5][8][10]
-
Causality: Chromosomal aberrations, such as breaks or rearrangements, are a hallmark of genotoxicity and can be a precursor to cancer and other genetic diseases. By exposing cultured mammalian cells to the test substance and then examining the chromosomes under a microscope during metaphase, scientists can directly observe any structural damage. A statistically significant increase in the number of cells with chromosomal aberrations compared to a control group indicates a clastogenic (chromosome-damaging) effect.
Conclusion: Fostering a Culture of Informed Safety
The comprehensive toxicological data for tripropylene glycol indicates a low hazard profile, making it a relatively safe chemical for laboratory use when handled with appropriate care. This guide has aimed to provide not only the essential safety information but also the scientific context behind it. By understanding the principles of toxicology and the methodologies of safety testing, researchers can move beyond rote compliance with safety rules to a deeper appreciation of the importance of a proactive and informed safety culture. This knowledge empowers scientists to make sound judgments, mitigate risks effectively, and ensure that their valuable research is conducted in the safest possible environment.
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ClearWater Industries. (2025, July 31). How to Dispose of Glycol Safely, Sustainably and Legally. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Use of Tripropylene Glycol in Advanced Nanoparticle Synthesis
Abstract & Scope
The polyol synthesis process stands as a robust and versatile method for the fabrication of high-quality, well-defined nanoparticles. This technique leverages high-boiling, multivalent alcohols (polyols) that serve concurrently as the solvent, a reducing agent, and a stabilizing or capping agent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific use of Tripropylene Glycol (TPG), a higher-order polyol, in the synthesis of metallic nanoparticles. While multiple isomers of TPG exist, the principles and protocols outlined herein are broadly applicable to TPG as a class of compounds, including 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. We will delve into the mechanistic rationale for using TPG, provide detailed experimental protocols for the synthesis of silver (Ag) nanoparticles, and discuss how reaction parameters can be modulated to control the final nanoparticle morphology and size distribution.
Core Principles: The Multifaceted Role of Tripropylene Glycol
The selection of a polyol is critical as its physical and chemical properties directly influence the kinetics of nanoparticle nucleation and growth. Tripropylene Glycol offers distinct advantages over lower-order glycols like ethylene glycol (EG) or diethylene glycol (DEG).
Causality Behind Experimental Choices:
-
High Boiling Point & Thermal Stability: TPG has a boiling point of approximately 273 °C, which is significantly higher than that of water or ethylene glycol. This allows for a broad operational temperature range, enabling the reduction of a wider variety of metal precursors, including those requiring higher activation energies, without solvent loss due to evaporation. The elevated temperature accelerates the reduction kinetics, often leading to shorter reaction times.[1]
-
Reducing Agent: The terminal hydroxyl (-OH) groups in the TPG molecule are the primary active sites for the reduction of metal ions (e.g., Ag⁺) to their zero-valent state (Ag⁰).[2] At elevated temperatures, TPG is oxidized, facilitating the reduction of the metal salt precursor. This intrinsic reducing capability can, in some cases, eliminate the need for additional, more aggressive reducing agents like sodium borohydride.
-
Solvent & Capping Agent: TPG is an effective solvent for a wide range of metal salts (e.g., silver nitrate) and polymeric stabilizers like polyvinylpyrrolidone (PVP).[2][3] Its molecular structure allows it to coordinate with the surface of the nascent nanoparticles, providing steric hindrance that prevents uncontrolled aggregation and Oswald ripening. This capping function is crucial for achieving monodispersity and long-term colloidal stability. The longer chain length of TPG compared to EG can offer enhanced steric protection.
-
Viscosity & Kinetic Control: The higher viscosity of TPG compared to lower glycols can moderate the diffusion rates of metal precursors and nuclei, influencing the kinetics of particle growth and potentially leading to more uniform particle sizes.
Diagram: The Polyol Synthesis Workflow
The following diagram illustrates the general workflow for nanoparticle synthesis using the TPG-mediated polyol process.
Caption: General experimental workflow for TPG-mediated nanoparticle synthesis.
Detailed Application Protocol: Synthesis of Silver Nanoparticles
This protocol is adapted from the peer-reviewed methodology for synthesizing silver (Ag) nanoparticles using Tripropylene Glycol as the reducing agent and solvent.[2][3]
3.1 Materials & Reagents
-
Silver Nitrate (AgNO₃): Metal precursor
-
Tripropylene Glycol (TPG): Reducing agent and solvent
-
Polyvinylpyrrolidone (PVP, Mw = 55,000 g/mol ): Stabilizing/capping agent
-
Ethanol: Anti-solvent for purification
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple probe
-
Centrifuge
3.2 Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 250 mL three-neck round-bottom flask, dissolve 1.0 g of PVP (Mw 55,000) in 50 mL of Tripropylene Glycol. Stir the mixture at room temperature until the PVP is fully dissolved.
-
Scientist's Note: The complete dissolution of the polymer is critical for ensuring uniform capping of the nanoparticles. Gentle heating (60 °C) can be used to expedite this process if necessary.
-
-
System Setup: Place the flask in the heating mantle. Equip the flask with a condenser in one neck, a thermometer in the second, and leave the third neck stoppered (or for precursor addition). Begin magnetic stirring to ensure a vortex is formed.
-
Heating: Heat the PVP-TPG solution to 120 °C . Ensure the temperature is stable before proceeding.
-
Scientist's Note: A stable temperature is key to controlled nucleation. Overshooting the temperature can lead to a rapid, uncontrolled burst of nucleation, resulting in a broad particle size distribution.
-
-
Initiation of Reduction: Once the temperature is stable at 120 °C, add 0.5 g of silver nitrate (AgNO₃) to the solution.
-
Reaction: Maintain the reaction at 120 °C for 3 hours under continuous stirring.[2] A color change in the solution, typically to a yellowish-brown, indicates the formation of silver nanoparticles due to the surface plasmon resonance effect.
-
Cooling: After the 3-hour reaction period, turn off the heat and allow the solution to cool to room temperature naturally.
-
Purification - Step 1 (Precipitation): Transfer the nanoparticle-containing solution to a centrifuge tube. Add an excess of ethanol (typically 3-4x the volume of the reaction mixture) to precipitate the silver nanoparticles. The solution should become cloudy.
-
Purification - Step 2 (Isolation): Centrifuge the mixture at high speed (e.g., 8,000-10,000 rpm) for 20-30 minutes. A pellet of silver nanoparticles should form at the bottom of the tube.
-
Purification - Step 3 (Washing): Carefully decant and discard the supernatant, which contains residual TPG, unreacted precursors, and excess PVP.
-
Purification - Step 4 (Repetition): Re-disperse the nanoparticle pellet in fresh ethanol and sonicate for 5-10 minutes to break up agglomerates. Repeat the centrifugation and washing steps (8-10) at least three to five times to ensure all impurities are removed.
-
Final Product: After the final wash, the purified nanoparticle pellet can be re-dispersed in a solvent of choice (e.g., ethanol, water) for characterization and use.
Diagram: Mechanism of TPG-Mediated Nanoparticle Formation
This diagram illustrates the key mechanistic steps during the synthesis process.
Caption: Mechanism of TPG as a solvent, reducing agent, and stabilizer.
Controlling Nanoparticle Properties
The final characteristics of the nanoparticles can be precisely tuned by modulating key reaction parameters. The data below is derived from studies using TPG as the reducing agent for silver nanoparticle synthesis.[2][3]
4.1 Effect of PVP Stabilizer Concentration
The concentration of the capping agent is a critical parameter for controlling particle size. Insufficient capping leads to aggregation, while excess capping agent can affect the particle's surface properties.
| PVP Concentration (wt.%) (Mw = 10,000) | Average Ag Nanoparticle Size (nm) | Observation |
| 10 | 66.2 | Larger particles, potential for some aggregation. |
| 15 | 50.8 | Significant reduction in particle size with more stabilizer. |
| 20 | 41.5 | Smallest particle size achieved with highest PVP concentration. |
4.2 Effect of PVP Molecular Weight
The chain length of the polymer stabilizer influences the effectiveness of the steric barrier it provides.
| PVP Molecular Weight ( g/mol ) (at 10 wt.%) | Average Ag Nanoparticle Size (nm) | Observation |
| 10,000 | 66.2 | Shorter polymer chains provide less steric hindrance. |
| 55,000 | 74.1 | Intermediate chain length. |
| 1,300,000 | 81.3 | Longer chains may wrap around fewer particles, leading to larger sizes. |
4.3 Effect of Reaction Temperature
Temperature directly impacts both the reduction rate and the kinetics of nucleation and growth.
| Reaction Temperature (°C) (TPG, no PVP) | Resulting Ag Particle Morphology |
| 80 | Irregular, aggregated particles |
| 120 | Smaller, more uniform spherical nanoparticles |
| 160 | Homogeneous distribution of particles on a substrate surface[1] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction (no color change) | Temperature too low; Impure precursor. | Verify thermometer accuracy; Increase temperature in 10°C increments; Use fresh, high-purity AgNO₃. |
| Formation of large aggregates/precipitate | Insufficient stirring; Inadequate stabilizer concentration; Temperature too high causing uncontrolled nucleation. | Increase stirring speed to ensure a good vortex; Increase PVP concentration; Lower reaction temperature to control kinetics. |
| Very broad particle size distribution | Unstable reaction temperature; Incomplete dissolution of PVP or precursor. | Use a temperature controller for precise heating; Ensure all reagents are fully dissolved before initiating the reaction. |
| Difficulty re-dispersing pellet after washing | Incomplete removal of TPG; Over-drying of the pellet. | Ensure a sufficient number of washing steps (at least 3-5); Do not allow the pellet to dry completely between washes if a dispersion is the desired final product. |
Conclusion
Tripropylene Glycol is a highly effective medium for the synthesis of metallic nanoparticles via the polyol method. Its high boiling point, inherent reducing capability, and ability to function as a solvent and stabilizer make it a superior choice for producing well-controlled, monodisperse nanoparticles. By carefully tuning parameters such as temperature, reaction time, and the concentration and molecular weight of stabilizing agents like PVP, researchers can precisely control the final nanoparticle size and distribution to meet the demands of advanced applications in drug delivery, catalysis, and diagnostics.
References
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Kim, D., et al. (2020). Green Synthesis of Silver Nanoparticles with Size Distribution Depending on Reducing Species in Glycerol at Ambient pH and Temperatures. ACS Omega, 5(26), 16181-16190. Available at: [Link]
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Singh, S., et al. (2021). Capping agents in nanoparticle synthesis: Surfactant and solvent system. International Journal of Nanoscience and Nanotechnology. Available at: [Link]
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Patlolla, A. K., & Tchounwou, P. B. (2019). A comparison of poly-ethylene-glycol-coated and uncoated gold nanoparticle-mediated hepatotoxicity and oxidative stress in Sprague Dawley rats. International Journal of Nanomedicine, 14, 379-391. Available at: [Link]
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Dadfar, S. M., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanostructure in Chemistry, 11, 43-57. Available at: [Link]
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Ridolfo, R., et al. (2021). Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium. Biomacromolecules, 22(1), 223-234. Available at: [Link]
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Application Note: Tripropylene Glycol as a Sustainable Medium for Palladium-Catalyzed Cross-Coupling Reactions
Abstract: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, pivotal to the pharmaceutical and materials science industries.[1] However, their reliance on volatile and often toxic organic solvents presents significant environmental and safety challenges. This application note details the use of tripropylene glycol (TPG) and related polyglycols as advantageous, sustainable media for common cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Glycols serve not only as environmentally benign solvents but also as effective stabilizers for palladium nanoparticles, creating highly active, ligand-free, and recyclable catalytic systems.[2][3] We provide detailed protocols, mechanistic insights, and performance data to guide researchers in adopting this green chemistry approach.
Introduction: The Case for Greener Cross-Coupling
The formation of carbon-carbon and carbon-heteroatom bonds via palladium catalysis is a cornerstone of molecular construction.[4] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed for their efficiency and broad substrate scope. Traditionally, these transformations are conducted in organic solvents such as toluene, dioxane, or DMF.[5][6] While effective, these solvents are associated with health risks, environmental pollution, and high disposal costs.
The principles of green chemistry compel a shift towards safer, more sustainable alternatives.[7] Tripropylene glycol (TPG) and other polyethylene glycols (PEGs) have emerged as excellent candidates. Their key advantages include:
-
Low Toxicity and Biodegradability: Glycols are significantly less toxic and more biodegradable than many conventional aprotic polar solvents.[8]
-
Low Volatility: A high boiling point and low vapor pressure reduce fugitive emissions and improve workplace safety.[7]
-
Catalyst Stabilization: The oxygen atoms in the glycol backbone can coordinate with palladium species, acting as both a reducing agent for Pd(II) precursors and a stabilizer for the resulting Pd(0) nanoparticles.[2] This often obviates the need for expensive and toxic phosphine ligands.[7]
-
Recyclability: The low solubility of nonpolar organic products in glycols allows for simple extraction, leaving the catalyst suspended in the glycol phase for subsequent reuse.[8][9]
The Multifaceted Role of Tripropylene Glycol
Tripropylene glycol's efficacy stems from its dual function as a reaction medium and a catalyst stabilizer. In many protocols, a palladium(II) salt, such as Pd(OAc)₂, is heated in TPG or PEG, which facilitates its reduction to catalytically active Pd(0) nanoparticles without additional reducing agents.[2] The glycol chains sterically and electronically stabilize these nanoparticles, preventing aggregation and maintaining high catalytic activity over multiple cycles.
This stabilizing effect is crucial for achieving high yields in the absence of traditional phosphine ligands. The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of an organic halide to a Pd(0) center.[10][11] In a glycol-stabilized system, the nanoparticles provide a high surface area of accessible Pd(0) sites to initiate this key step.
Diagram: Generalized Palladium Cross-Coupling Cycle
The following diagram illustrates the fundamental steps common to Suzuki, Heck, and Sonogashira reactions, highlighting the regeneration of the active Pd(0) catalyst.
Caption: Generalized Catalytic Cycle.
Detailed Experimental Protocols
The following protocols provide a framework for conducting palladium-catalyzed cross-coupling reactions in TPG. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds between an organoboron compound and an organic halide.[6]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Aryl Halide (e.g., 4-bromoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)[6]
-
Tripropylene Glycol (TPG), anhydrous
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous tripropylene glycol (3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The mixture may be heterogeneous.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. Reactions are typically complete within 2-12 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water (10 mL) and extract the product with diethyl ether or ethyl acetate (3 x 15 mL). The TPG and palladium catalyst will remain in the aqueous/glycol phase.[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
-
Catalyst Recycling: The remaining TPG/catalyst mixture can be reused for subsequent reactions. Add fresh reactants and base directly to the flask, top up with TPG if necessary, and repeat the cycle. Catalyst activity may be retained for several cycles.[9]
Diagram: Experimental Workflow
This diagram outlines the process from reaction setup to product isolation and catalyst recycling.
Caption: Workflow for TPG-mediated cross-coupling.
Protocol 2: General Procedure for Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10][12]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Aryl Halide (e.g., iodobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base (e.g., NaOAc, Et₃N)[12]
-
Tripropylene Glycol (TPG)
Step-by-Step Methodology:
-
Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), base (1.5 mmol), and Pd(OAc)₂ (1-2 mol%).
-
Solvent and Reaction: Evacuate and backfill with inert gas. Add TPG (3-5 mL) and heat the mixture to 100-140 °C. The higher temperature is often required for Heck reactions.[7]
-
Monitoring & Work-up: Follow steps 4-6 from the Suzuki protocol. The work-up and extraction procedure is identical.
Performance and Optimization
The efficiency of TPG-mediated cross-coupling can be influenced by several factors.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Lower loadings are desirable for cost and sustainability. The high activity of nanoparticles in TPG often allows for loadings of ≤ 2 mol%. |
| Base | 1.5-2.5 equiv. | An inorganic base like K₂CO₃ or K₃PO₄ is common for Suzuki reactions.[13] For Heck reactions, a weaker base like NaOAc or an organic base like Et₃N is often used to regenerate the Pd(0) catalyst.[14] |
| Temperature | 80-140 °C | Temperature depends on substrate reactivity. Suzuki couplings often proceed well around 100 °C, while Heck reactions may require higher temperatures (up to 140 °C).[7] |
| TPG/PEG Grade | TPG, PEG 400-2000 | While TPG is effective, higher molecular weight PEGs can also be used.[15] The choice can affect catalyst stability and product solubility.[2] |
| Water Content | Anhydrous to biphasic | While anhydrous TPG works well, some protocols for Suzuki reactions benefit from the addition of water, which can help dissolve the inorganic base and facilitate the transmetalation step.[16] |
Conclusion
Tripropylene glycol and related PEGs offer a compelling green alternative to conventional solvents for palladium-catalyzed cross-coupling reactions. Their ability to act as both a stable, benign medium and a ligand/stabilizer for highly active palladium nanoparticles simplifies reaction protocols, reduces costs, and significantly improves the environmental profile of these essential synthetic transformations. By facilitating catalyst recycling and eliminating the need for volatile organic compounds and expensive ligands, the TPG-based system represents a practical and powerful application of green chemistry principles for researchers in drug development and materials science.
References
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Title: Design of Glycerol-Based Solvents for the Immobilization of Palladium Nanocatalysts: A Hydrogenation Study. Source: PMC - NIH. URL: [Link]
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Title: Palladium nanoparticles stabilised by cinchona-based alkaloids in glycerol: efficient catalysts for surface assisted processes. Source: RSC Publishing. URL: [Link]
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Title: Stabilized Palladium Nanoparticles in Polyethylene Glycol for Catalytic Hydrogenation of Styrene and Nitrobenzene. Source: ResearchGate. URL: [Link]
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Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Source: IntechOpen. URL: [Link]
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Title: Recyclable and Reusable PdCl2(PPh3)2/PEG-2000/H2O System for the Carbonylative Sonogashira Coupling Reaction of Aryl Iodides with Alkynes. Source: ResearchGate. URL: [Link]
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Title: The functionalized poly(ethylene glycol) supported palladium nanoparticles as a highly efficient catalyst for aerobic oxidation of alcohols. Source: ResearchGate. URL: [Link]
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Title: Exploring the scope of poly(ethylene glycol) (PEG) as a soluble polymer matrix for the Stille cross-coupling reaction. Source: PubMed. URL: [Link]
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Title: 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. Source: PubMed Central. URL: [Link]
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Title: Polyethylene glycol (PEG) as a green solvent for carbon–carbon bond formation reactions. Source: ResearchGate. URL: [Link]
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Title: Palladium nanoparticles in polyethylene glycols: Efficient and recyclable catalyst system for hydrogenation of olefins. Source: ResearchGate. URL: [Link]
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Title: Palladium nanoparticles in poly(ethyleneglycol): The efficient and recyclable catalyst for Heck reaction. Source: ResearchGate. URL: [Link]
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Title: Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Source: MDPI. URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: ACS Publications. URL: [Link]
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Title: Pd/C‐Catalyzed Efficient and Selective Synthesis of Glycolic Acid from Ethylene Glycol. Source: NIH. URL: [Link]
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Title: From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. Source: MDPI. URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]
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Title: Heck Reaction. Source: Organic Chemistry Portal. URL: [Link]
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Title: General palladium-catalyzed cross coupling of cyclopropenyl esters. Source: RSC Publishing. URL: [Link]
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Title: Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Source: Green Chemistry (RSC Publishing). URL: [Link]
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Title: Heck reaction. Source: Wikipedia. URL: [Link]
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Title: Heck reaction. Source: Chemistry LibreTexts. URL: [Link]
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Title: Investigating the effect of carbon support on palladium-based catalyst towards electro-oxidation of ethylene glycol. Source: ResearchGate. URL: [Link]
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Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons. Source: YouTube. URL: [Link]
-
Title: 2.2: Pd-Catalyzed Cross Coupling Reactions. Source: Chemistry LibreTexts. URL: [Link]
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Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Source: MDPI. URL: [Link]
-
Title: Suzuki reaction. Source: Wikipedia. URL: [Link]
-
Title: Effect of solvent on the Suzuki reaction a. Source: ResearchGate. URL: [Link]
-
Title: Palladium nanoparticles stabilized by polyethylene glycol: Efficient, recyclable catalyst for hydrogenation of styrene and nitrobenzene. Source: ResearchGate. URL: [Link]
-
Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Source: ArODES. URL: [Link]
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Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]
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Application Notes & Protocols: The Role of Tripropylene Glycol in Modern Pharmaceutical Formulations
Prepared by: Gemini, Senior Application Scientist
Introduction: A Profile of Tripropylene Glycol (TPG) in Pharmaceutical Sciences
Tripropylene glycol (TPG) is a high-purity, colorless, and odorless liquid that serves as a versatile excipient in the pharmaceutical industry.[1][2] Chemically, it is a mixture of isomers composed of three linked propylene glycol units with the formula C9H20O4.[3][4] Its unique combination of properties, including broad solvency, low volatility, and a favorable safety profile, makes it a valuable component in a variety of drug formulations and delivery systems.[2][5]
Unlike its smaller glycol relatives, TPG's higher molecular weight and boiling point contribute to its reduced volatility, which is advantageous for maintaining the stability and consistency of formulations.[5][6] It is completely soluble in water and miscible with many organic solvents, a characteristic that underpins its primary function as a solvent and co-solvent.[1][2][7] This guide provides an in-depth exploration of TPG's applications, mechanisms of action, and detailed protocols for its use in pharmaceutical research and development.
Physicochemical Properties of Pharmaceutical-Grade Tripropylene Glycol
The utility of an excipient is fundamentally dictated by its physical and chemical characteristics. TPG's properties make it suitable for a range of applications, from oral solutions to topical preparations.
| Property | Value | Source(s) |
| CAS Number | 24800-44-0 | [1][3] |
| Molecular Formula | C9H20O4 | [1][3] |
| Appearance | Colorless, odorless liquid | [1][2] |
| Boiling Point | Approx. 270-273 °C | [1][2][7] |
| Density | Approx. 1.019 - 1.02 g/cm³ @ 20-25 °C | [2][6][8] |
| Flash Point | Approx. 145 °C | [1][2] |
| Solubility | Completely soluble in water; miscible with many organic solvents | [1][7] |
| Viscosity (Dynamic) | 57 mPa.s @ 25 °C | [2] |
Regulatory and Safety Profile
Tripropylene glycol is recognized for its low toxicity profile.[9] It has low acute toxicity by oral, dermal, and inhalation routes of exposure and is not considered a skin irritant or sensitizer.[1][9] Toxicological reviews confirm that TPG does not present evidence of carcinogenic, mutagenic, or reproductive toxicity potential in humans.[9] Under the Globally Harmonized System (GHS), it is not classified as a hazardous substance.[1][4] This favorable safety evaluation is critical for its acceptance in pharmaceutical products intended for human use.[9] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that tripropylene glycol is safe as used in cosmetic formulations when formulated to be non-irritating.[10][11][12]
Core Applications & Mechanisms in Pharmaceutical Formulations
TPG's utility stems from several key functions it performs within a formulation. Understanding the causality behind these roles is essential for rational drug development.
A. Solvent and Co-Solvent
Mechanism: The primary application of TPG is as a solvent, particularly for active pharmaceutical ingredients (APIs) with poor water solubility.[13] Its molecular structure, featuring both ether and hydroxyl groups, imparts the ability to dissolve a wide range of organic compounds while maintaining miscibility with water.[7] In aqueous formulations like oral solutions or syrups, TPG acts as a co-solvent. It works by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic or poorly soluble drugs. This prevents the API from precipitating out of solution, ensuring dose uniformity and enhancing bioavailability.[14]
Causality in Experimental Choice: When an API exhibits poor solubility in water alone, a formulation scientist's primary goal is to create a stable, homogenous solution. TPG is selected over more volatile solvents like ethanol to minimize evaporation and maintain concentration stability over the product's shelf life. Its high boiling point and low vapor pressure are key decision factors.[5]
B. Humectant in Topical Formulations
Mechanism: In topical and transdermal formulations such as creams and gels, TPG functions as a humectant.[11] Its hygroscopic nature allows it to attract and retain moisture from the air.[1] When applied to the skin, this property helps to hydrate the stratum corneum, the outermost layer of the skin. This hydration can improve the sensory feel of the product and may also facilitate the penetration of the API into the skin.[15]
Causality in Experimental Choice: For dermatological products aimed at treating dry skin conditions or for improving the aesthetics of a cream, a humectant is critical. TPG is chosen for its ability to provide moisturization without the irritation potential associated with some other glycols. It also contributes to the overall stability of the emulsion.[11]
C. Plasticizer in Transdermal Patches
Mechanism: In the fabrication of matrix-type transdermal patches, polymers are used to create a film that contains the drug. These polymer films can often be brittle. TPG can be incorporated as a plasticizer. It integrates between the polymer chains, reducing intermolecular forces and increasing the flexibility of the polymer matrix.[16] This enhanced flexibility is crucial for the patch to conform to the skin's surface and withstand movement without cracking, ensuring consistent drug delivery over the application period. Increased film permeability due to plasticization can also facilitate greater drug diffusion.[17]
Causality in Experimental Choice: The mechanical properties of a transdermal patch are as important as its drug release profile. A brittle patch will fail in vivo. TPG is selected as a plasticizer due to its low volatility, ensuring it remains in the patch matrix over several days, and its compatibility with common pharmaceutical polymers like polyvinylpyrrolidone (PVP) and cellulose derivatives.[16]
Experimental Protocols & Drug Delivery Systems
The following section provides detailed, representative protocols for the application of TPG in common pharmaceutical dosage forms.
A. Formulation of a TPG-Based Oral Solution for a Poorly Soluble API
This protocol outlines the development of a clear, stable oral solution for a model hydrophobic API. The primary objective is to leverage TPG's co-solvent properties to achieve the target drug concentration.
Protocol ID: TPG-OS-001
1. Materials & Equipment:
- Active Pharmaceutical Ingredient (API)
- Tripropylene Glycol (TPG), USP/Ph. Eur. grade
- Glycerin (optional, for viscosity and sweetness)
- Purified Water, USP
- Flavoring and coloring agents
- Magnetic stirrer and stir bars
- Volumetric flasks and graduated cylinders
- Analytical balance
- pH meter
- 0.22 µm membrane filter
2. Step-by-Step Methodology:
- Solubility Screening (Pre-formulation):
- Determine the saturation solubility of the API in individual solvents (Water, TPG, Glycerin) and various co-solvent blends (e.g., TPG:Water ratios of 10:90, 20:80, 30:70 v/v).
- Rationale: This step is critical to identify the minimum concentration of TPG required to fully solubilize the target API dose, avoiding the use of excessive excipients.
- Vehicle Preparation:
- Based on the solubility data, select the optimal TPG:Water ratio. For this protocol, we will use a 20:80 TPG:Water blend.
- In a calibrated vessel, add 20% of the final batch volume of TPG.
- Add approximately 60% of the final batch volume of Purified Water and begin stirring with a magnetic stirrer.
- Add any other water-soluble excipients (e.g., glycerin, preservatives) and stir until fully dissolved.
- API Dissolution:
- Slowly add the pre-weighed API to the stirring vehicle.
- Continue stirring until the API is completely dissolved. A slight, gentle warming (not to exceed 40°C) may be applied if necessary to increase the rate of dissolution.
- Rationale: Adding the API to the pre-mixed co-solvent system ensures it dissolves directly into a favorable environment, preventing clumping or precipitation that might occur if added to water alone.
- Final Formulation:
- Add the flavoring and coloring agents and mix until uniform.
- Adjust the pH if necessary using appropriate buffering agents.
- Carefully add Purified Water to reach the final target volume (Quantum Sufficit - q.s.).
- Continue stirring for 15-20 minutes to ensure homogeneity.
- Filtration and Packaging:
- Filter the solution through a 0.22 µm filter to remove any potential particulate matter.
- Package in appropriate, well-sealed containers.
3. Quality Control (QC) Checks:
- Appearance: The final solution must be clear and free of visible particles.[18]
- API Assay: Confirm the API concentration is within 95-105% of the label claim using a validated HPLC method.
- pH: Ensure the pH is within the specified range for API stability.
- Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH) to check for precipitation, degradation, or changes in appearance over time.[19]
Caption: TPG's placement in the aqueous phase of an O/W cream.
References
- Tripropylene Glycol in Pharmaceuticals: Purity, Applic
- Tri(propylene glycol)
- Tripropylene Glycol (TPG)
- Global Product Strategy (GPS) Safety Summary Tripropylene Glycol.LyondellBasell.
- tripropylene glycol, 24800-44-0.The Good Scents Company.
- Safety Data Sheet: Tripropylene glycol.Carl ROTH.
- A toxicological review of the propylene glycols.
- Tripropylene glycol | 24800-44-0.ChemicalBook.
- Tripropylene Glycol.Propylene Glycol Sector Group.
- Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics.
- Tripropylene Glycol (TPG).Third Coast Chemicals.
- Tripropylene Glycol.Univar Solutions.
- Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics.Semantic Scholar.
- Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics.
- How Dipropylene Glycol Affects Cosmetic Formulation Techniques?
- BLUE BOOK 2 Propylene Glycol CIR EXPERT PANEL MEETING JUNE 28-29, 2010.Cosmetic Ingredient Review.
- ORAL SOLUTIONS.SlideShare.
- Tripropylene glycol 97 24800-44-0.Sigma-Aldrich.
- Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol.IJRPC.
- Formulation And Optimization Of Topical Creams For Dermatological Disorders.
- A STANDARD PROTOCOL for DERIVING and ASSESSMENT of STABILITY Part 3 – Oral Liquid Medicines.British Pharmaceutical Nutrition Group.
- Liquid Preparations for Oral Use and Dosage Forms @WHO Compliance.Chemsecret.
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- 9. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Using 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol as a cryoprotectant for cell lines
Application Note & Protocol
Topic: Utilizing 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol as a Novel Cryoprotectant for Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard cryopreservation protocols heavily rely on dimethyl sulfoxide (DMSO), a cryoprotective agent (CPA) known for its efficacy but also for its potential cytotoxicity and impact on cell differentiation.[1][2] This has prompted a search for less toxic and equally effective alternatives. This application note explores the potential of this compound, also known as tripropylene glycol (TPG), as a novel cryoprotectant for the long-term storage of mammalian cell lines. While direct literature on TPG for cryopreservation is limited, its structural similarity to propylene glycol (PG)—a known and effective penetrating cryoprotectant—suggests its potential in this application.[3] This document provides a comprehensive guide, including a theoretical mechanism of action, detailed protocols for use, and expected outcomes, to facilitate the investigation of TPG as a viable alternative to DMSO.
Introduction: The Need for Advanced Cryoprotectants
Cryopreservation is a cornerstone of modern biological research and clinical applications, enabling the long-term storage of valuable cell lines. The process, however, exposes cells to significant stresses, including the formation of intracellular ice crystals and osmotic shock, which can lead to cell death.[3] To mitigate these effects, cryoprotective agents (CPAs) are employed. The most common CPA, DMSO, while effective, can induce cellular toxicity and affect the functional recovery of cells post-thaw.[4]
Glycols, such as propylene glycol (PG), are a class of penetrating CPAs that have shown promise as less toxic alternatives to DMSO.[3][5] They permeate the cell membrane, replacing intracellular water and thereby reducing the freezing point of the cytosol.[6] This application note focuses on a derivative of PG, this compound (Tripropylene Glycol), and outlines its potential as a novel cryoprotectant.
Theoretical Mechanism of Action
Based on the known mechanisms of other penetrating cryoprotectants like propylene glycol, the proposed mechanism of action for TPG is as follows:
-
Intracellular Penetration: Due to its relatively low molecular weight and hydrophilic nature, TPG is expected to readily cross the cell membrane.
-
Reduction of Ice Crystal Formation: Once inside the cell, TPG molecules will interfere with the hydrogen bonding of water molecules, thus lowering the freezing point of the intracellular fluid and preventing the formation of damaging ice crystals.
-
Vitrification: At higher concentrations and with rapid cooling, TPG may contribute to vitrification, a process where the intracellular fluid solidifies into a glass-like state without the formation of any ice crystals.
-
Membrane Stabilization: TPG may also interact with the lipid bilayer of the cell membrane, providing additional stability during the stresses of freezing and thawing.
Caption: Cryopreservation Workflow
Expected Outcomes and Troubleshooting
-
Post-Thaw Viability: A successful cryopreservation protocol using TPG should yield a post-thaw viability of >80%, as determined by a trypan blue exclusion assay or a more sensitive viability assay (e.g., Calcein AM/Ethidium Homodimer-1).
-
Cell Adherence and Morphology: For adherent cell lines, cells should attach to the culture surface within 2-4 hours post-thawing and exhibit normal morphology.
-
Proliferation Rate: The proliferation rate of the thawed cells should be comparable to that of unfrozen control cells after a recovery period of 24-48 hours.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Post-Thaw Viability | TPG concentration is too high or too low. | Optimize TPG concentration (start with a range of 2.5% to 10%). |
| Inefficient removal of TPG post-thaw. | Ensure proper dilution and centrifugation steps are followed. | |
| Poor Cell Attachment | Sub-optimal cell health prior to freezing. | Use cells in the logarithmic growth phase and ensure high viability before cryopreservation. |
| TPG-induced membrane damage. | Decrease the TPG concentration or incubation time. | |
| Slow Post-Thaw Growth | Stress from the freeze-thaw process. | Allow for a longer recovery period (up to 72 hours) before passaging. |
Safety and Handling
This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle in a well-ventilated area.
-
In case of contact with skin or eyes, rinse thoroughly with water.
Conclusion
This compound presents a promising, yet underexplored, alternative to traditional cryoprotectants like DMSO. Its structural similarity to propylene glycol suggests it may offer effective cryoprotection with potentially lower cytotoxicity. The protocols provided in this application note serve as a starting point for researchers to investigate the efficacy of TPG for their specific cell lines. Further studies are warranted to fully characterize its cryoprotective properties and optimize its use for various cell types.
References
- Massie, I., et al. (2014). Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells. CryoLetters, 35(3), 233-240.
-
Sartorius. (n.d.). Cryopreservation Guide. Retrieved from [Link]
- Jang, T. H., et al. (2017). Cryopreservation and its clinical applications.
- Gibson, M. J., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 21(7), 2684-2694.
- Higgins, A. Z., et al. (2018).
- Al-Absi, G., et al. (2022). Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants. Biomacromolecules, 23(9), 3843-3854.
- Pollock, K., et al. (2017). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Methods in Molecular Biology, 1590, 1-13.
- Boutron, P. (1984). How Cryoprotectants Work. Cryo-Letters, 5(4), 239-248.
-
CooperSurgical. (n.d.). Cryoprotectants. Retrieved from [Link]
-
IntechOpen. (2018). Cryoprotectants and Their Usage in Cryopreservation Process. Retrieved from [Link]
- Matsumura, K., & Hyon, S. H. (2010). Polyampholytes as cryoprotective agents for mammalian cell cryopreservation.
- Zhao, G., et al. (2023). Advanced cryopreservation engineering strategies: the critical step to utilize stem cell products. Stem Cell Research & Therapy, 14(1), 223.
- Lee, D. R., & Yoon, T. K. (2012). Methodologies for Cryopreservation of Mammalian Germline Cells and Tissues. Journal of Animal Reproduction and Biotechnology, 27(4), 269-276.
- Keivanloo, S., & Sudagar, M. (2017). Effect of Vitrification by Propylene Glycol-Based Solutions on the Survival Rate of the Persian Sturgeon (Acipenser persicus) Embryos. Journal of Applied Aquaculture, 29(1), 1-13.
-
ResearchGate. (2014). Effect of Ethylene Glycol(EG) and Propylene Glycol(PG) on the Viability of Frozen-thawed Primordial Germ Cells(PGCs) on Korean Native Chicken(Ogye) by Vitrification. Retrieved from [Link]
-
PubMed. (2000). Effect of cryoprotectants and their concentration on post-thaw survival and development of expanded mouse blastocysts frozen by a simple rapid-freezing procedure. Retrieved from [Link]
-
Osaka University. (2021). Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and propylene glycol for therapy with human adipose tissue-derived mesenchymal stromal cells. Retrieved from [Link]
-
ResearchGate. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Retrieved from [Link]
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- 3. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Preparation of Stable Emulsions with Tripropylene Glycol Diacrylate (TPGDA)
Introduction: The Versatility of Tripropylene Glycol Diacrylate (TPGDA) Emulsions
Tripropylene glycol diacrylate (TPGDA) is a difunctional acrylate monomer widely utilized in formulations for ultraviolet (UV) and electron beam (EB) curable coatings, inks, adhesives, and plastics.[1] Its utility stems from its ability to undergo rapid polymerization upon exposure to free radicals, forming crosslinked networks with desirable physical properties.[1] For many advanced applications, particularly in fields like drug delivery and photopolymerization-based 3D printing, dispersing TPGDA as a stable oil-in-water (O/W) emulsion is a critical prerequisite.[2][3]
Emulsions are thermodynamically unstable systems, and the inherent immiscibility of TPGDA in water necessitates carefully designed formulation and processing strategies to prevent phase separation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methods for preparing stable TPGDA emulsions. We will delve into the fundamental science of emulsion stability, compare various preparation techniques, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.
I. Fundamental Principles of Emulsion Stability
An emulsion is a dispersion of one liquid in another immiscible liquid. In the case of a TPGDA O/W emulsion, TPGDA droplets are dispersed in a continuous aqueous phase. The inherent instability of this system arises from the high interfacial tension between the oil and water phases, which drives the droplets to coalesce and minimize the interfacial area, ultimately leading to phase separation.[4] To counteract this, stabilizers, primarily surfactants, are employed.[1]
Surfactants are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the dispersed droplets.[5] This barrier can provide stability through two primary mechanisms:
-
Electrostatic Stabilization: Ionic surfactants impart a surface charge to the droplets, leading to repulsive forces that prevent them from aggregating.[6]
-
Steric Stabilization: Non-ionic surfactants, with their bulky hydrophilic chains extending into the aqueous phase, create a physical barrier that hinders close approach and coalescence of droplets.[5][6]
The long-term stability of an emulsion is threatened by several destabilization processes, including creaming (or sedimentation), flocculation, and coalescence.[7]
Figure 1: Key mechanisms of emulsion instability.
II. Methods for Preparing TPGDA Emulsions
The choice of emulsification method significantly impacts the droplet size distribution and, consequently, the stability of the TPGDA emulsion. High-energy methods are typically required to break down the TPGDA into fine droplets.
| Method | Mechanism | Advantages | Disadvantages |
| High-Shear Homogenization | Mechanical disruption of droplets through high-speed rotation of a rotor within a stator.[8] | Scalable, relatively low cost, effective for a wide range of viscosities. | Can generate heat, may not achieve nano-sized droplets as effectively as other methods. |
| Ultrasonication | Acoustic cavitation creates intense localized shear forces that break apart droplets.[6][9] | Produces fine droplets (nanoemulsions), efficient for small volumes.[10] | Can cause sample heating, potential for sonochemical degradation, scalability can be challenging.[8] |
| Microfluidization | High-pressure pumping of the coarse emulsion through microchannels, creating intense shear and impact forces. | Produces highly uniform, nano-sized droplets with excellent long-term stability. | High initial equipment cost, potential for clogging.[8] |
| Phase Inversion Emulsification | Inducing a phase inversion from W/O to O/W (or vice versa) by changing temperature or composition, leading to the formation of fine droplets.[4] | Low energy input, can produce very small droplets. | Formulation-dependent, may not be suitable for all systems. |
III. Experimental Protocols
The following protocols provide step-by-step guidance for preparing TPGDA emulsions using high-shear homogenization and ultrasonication.
A. Protocol 1: High-Shear Homogenization
This protocol is adapted from a study on the emulsion stability of TPGDA in water.[1]
Materials:
-
Tripropylene glycol diacrylate (TPGDA)
-
Tween 20 (Polysorbate 20)
-
Deionized water
-
High-shear homogenizer
Procedure:
-
Aqueous Phase Preparation: Prepare the desired concentration of Tween 20 solution in deionized water (e.g., 0.4 wt%).
-
Coarse Emulsion Formation: Add the desired amount of TPGDA (e.g., 1 wt%) to the aqueous Tween 20 solution.
-
Homogenization: Subject the mixture to high-shear homogenization at a speed of 10,000 rpm for 15 minutes, or until the mixture appears opaque, milky white, and visually homogenous.[1]
-
Stability Assessment: Visually inspect the emulsion for any signs of phase separation over a 24-hour period. For a more quantitative assessment, measure the creaming index.[1]
Figure 3: Troubleshooting decision tree for TPGDA emulsion instability.
VI. Characterization of TPGDA Emulsions
Proper characterization is essential to ensure the quality and stability of the prepared emulsions.
-
Droplet Size and Distribution: Dynamic Light Scattering (DLS) is a common technique for measuring the size of sub-micron droplets. []A narrow size distribution is generally indicative of a more stable emulsion. [12]* Zeta Potential: This measurement indicates the surface charge of the droplets and is a key predictor of stability for electrostatically stabilized emulsions. [13]A zeta potential of ±30 mV is generally considered sufficient for good stability. [9]* Visual Observation: Simple visual inspection for creaming, sedimentation, or phase separation over time is a fundamental and crucial stability test. [7]* Microscopy: Optical or electron microscopy can provide direct visualization of the emulsion droplets. [13]
VII. Applications in Drug Delivery and Photopolymerization
Stable TPGDA emulsions are enabling technologies for various advanced applications:
-
Drug Delivery: TPGDA-based nanoemulsions can serve as carriers for hydrophobic drugs, improving their solubility and bioavailability. [3][14][15]The polymerizable nature of TPGDA allows for the in-situ formation of drug-loaded nanoparticles upon photopolymerization.
-
Photopolymerization and 3D Printing: In stereolithography and other photopolymerization-based 3D printing techniques, TPGDA emulsions can be used to create complex, multi-material structures and to encapsulate functional components within the printed object. [2][16]
VIII. Conclusion
The successful preparation of stable tripropylene glycol diacrylate emulsions is a multi-faceted process that requires a solid understanding of colloid science principles and careful control over formulation and processing parameters. By selecting the appropriate emulsification method, optimizing the surfactant system, and employing robust characterization techniques, researchers can create high-quality TPGDA emulsions for a wide range of innovative applications. This guide provides a foundational framework to assist scientists in navigating the complexities of TPGDA emulsification and achieving their desired formulation goals.
References
-
Navigating Nanoemulsions: A Comprehensive Review of Formulation, Characterization and Applications. Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
Emulsion stability controlled by anionic nonionic and zwitterionic surfactants and its mechanism of EOR in high temperature, high salt and low permeability reservoirs. Preprints.org. [Link]
-
Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point. PubMed. [Link]
-
Destabilization of Oil-in-Water Emulsions Stabilized by Non-ionic Surfactants: Effect of Particle Hydrophilicity. ACS Publications. [Link]
-
Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Crimson Publishers. [Link]
-
Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. ACS Publications. [Link]
-
Techniques for Formulating and Characterizing Nanoemulsions. International Journal of Pharmaceutical Research and Applications. [Link]
-
Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. MDPI. [Link]
-
Acrylic Emulsion FAQ: Storage, Stratification, and Film Formation Issues. LinkedIn. [Link]
-
Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent. National Institutes of Health. [Link]
-
Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. Jurnal Sains Nuklear Malaysia. [Link]
-
Optimizing Acrylic Resin Emulsion Stability in Paints. Patsnap. [Link]
-
A Review on Formulation, Characterization and Applications of Nanoemulsion. Asian Journal of Applied Science and Technology. [Link]
-
The HLB System - Choosing Which Surfactant to Use in Your Formulation. Saffire Blue Inc. [Link]
-
A Review of Biopolymers' Utility as Emulsion Stabilizers. MDPI. [Link]
-
HLBs of oils and surfactants used in these experiments. ResearchGate. [Link]
-
11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Hacettepe University. [Link]
-
Use of macromonomers as reactive stabilizers in mini-emulsion polymerization. BonLab. [Link]
-
Ultrasonically initiated emulsion polymerization of n‐butyl acrylate. ResearchGate. [Link]
-
Fundamentals of Emulsion Polymerization. ACS Publications. [Link]
-
Surfactant HLB value and choice of emulsifier. Surfactant. [Link]
-
Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. National Institutes of Health. [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]
-
New Approaches to the Synthesis and Stabilization of Polymer Microspheres with a Narrow Size Distribution. National Institutes of Health. [Link]
-
Problems with Emulsions. Making Cosmetics. [Link]
-
Ultrasound-assisted emulsion polymerization of poly(methyl methacrylate- co -butyl acrylate): Effect of initiator content and temperature. ResearchGate. [Link]
-
Polymerization kinetics of DSDA/TPGDA system in the presence of 1173... ResearchGate. [Link]
-
Emulsion Prepared Vinyl Acetate-Based Terpolymer: a Review on Their Preparations, Properties, and Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Polymerization rate and mechanism of ultrasonically initiated emulsion polymerization of n-butyl acrylate. ResearchGate. [Link]
-
Photopolymerization of TPGDA initiated by different photoinitiators.... ResearchGate. [Link]
-
Sonication-assisted emulsification: Analyzing different polymers in aqueous systems for microparticle preparation by the double emulsion technique. National Institutes of Health. [Link]
-
Review: emulsion techniques for producing polymer based drug delivery systems. ResearchGate. [Link]
-
EMULSION FORMING DRUG DELIVERY SYSTEM FOR LIPOPHILIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
Industrial processes for the production of methacrylate-based (acrylic) polymers. Polymer Science Learning Center. [Link]
-
Emulsion and Emulgel-Based Ophthalmic Drug Delivery Systems. MDPI. [Link]
-
Emulsion Photopolymerization: Development of Processes and Photoreactors. Agence Nationale de la Recherche. [Link]
-
Acrylic Emulsions. Scribd. [Link]
-
Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics. PubMed. [Link]
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Application Note: High-Sensitivity Detection of Tripropylene Glycol in Biological Matrices
Introduction
Tripropylene glycol (TPG) is a versatile chemical compound utilized in a wide array of industrial and consumer products, including fragrances, cosmetics, and as a solvent in various formulations. Its widespread use necessitates robust and reliable analytical methods for its detection and quantification in biological samples. This is crucial for toxicological assessments, pharmacokinetic studies in drug development, and for monitoring potential environmental exposures. This application note provides a comprehensive guide to the analytical techniques for the detection of tripropylene glycol in biological matrices such as plasma, serum, and urine, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.
Pre-Analytical Considerations: Sample Integrity is Paramount
The journey to accurate TPG quantification begins long before the sample reaches the analytical instrument. Proper collection and storage are critical to prevent degradation or contamination of the analyte.
-
Sample Collection: For blood-derived matrices, use of collection tubes containing sodium fluoride/potassium oxalate is recommended to inhibit enzymatic activity and glycolysis. For urine, first-morning void samples are often preferred for assessing cumulative exposure, while 24-hour collections can provide a more comprehensive picture of excretion.
-
Storage: Samples should be processed as soon as possible. If immediate analysis is not feasible, they should be stored at -20°C for short-term storage or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and compromised sample integrity.
Sample Preparation: Isolating Tripropylene Glycol from Complex Matrices
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest. The choice of technique depends on the desired sensitivity, sample volume, and the analytical platform.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum. It is often the first step in a more extensive sample clean-up procedure.
Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to reduce the solubility of proteins, causing them to precipitate out of solution.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant, which contains the TPG, and proceed to the analytical step or further clean-up.
Expert Insight: While fast and simple, PPT can suffer from a lack of selectivity, leading to potential matrix effects in the subsequent analysis. It is best suited for screening purposes or when higher detection limits are acceptable. The choice of acetonitrile is often favored as it tends to precipitate proteins more effectively than methanol[1].
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of selectivity compared to protein precipitation by partitioning the analyte between two immiscible liquid phases.
Principle: TPG is extracted from the aqueous biological matrix into an organic solvent in which it has a higher affinity. The choice of solvent is critical for achieving high extraction efficiency.
Protocol:
-
To 200 µL of the biological sample (plasma, serum, or urine), add an appropriate internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of TPG into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.
Expert Insight: LLE provides cleaner extracts than PPT, which can lead to improved sensitivity and reduced matrix effects[2]. The pH of the aqueous phase can be adjusted to optimize the extraction of certain analytes, although for neutral compounds like TPG, this is generally not necessary.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that can effectively remove interferences and concentrate the analyte.
Principle: The sample is passed through a solid sorbent bed that retains the analyte of interest. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.
Protocol:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water[3]. Do not allow the sorbent to dry out.
-
Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the TPG from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Expert Insight: SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to the highest sensitivity[4]. The choice of sorbent and elution solvents should be optimized for TPG to ensure high recovery.
Analytical Methodologies: Quantification of Tripropylene Glycol
The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the required sensitivity, and the sample throughput needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For polar analytes like TPG, derivatization is often necessary to improve volatility and chromatographic performance.[5]
Derivatization: A Critical Step for GC-MS Analysis
Principle: The hydroxyl groups of TPG are reacted with a derivatizing agent to form less polar, more volatile derivatives that are amenable to GC analysis. Silylation is a common and effective derivatization technique for glycols.
Protocol for Derivatization:
-
To the dried extract from the sample preparation step, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | SPB®-624 Capillary GC Column (60 m x 0.32 mm, 1.80 µm film thickness) or equivalent | Provides good separation of glycols and is suitable for a wide range of polar compounds. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A well-defined temperature gradient is crucial for separating TPG from other components in the sample. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal chromatographic resolution. |
| MS Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quadrupole Temp | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for compound identification. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of derivatized TPG. |
Expert Insight: The choice of characteristic ions for SIM mode is critical for accurate quantification. These should be determined by analyzing a standard of derivatized TPG in full scan mode to identify the most abundant and specific fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze TPG without derivatization, although derivatization can enhance performance for some glycols.[6][7]
Derivatization for Enhanced LC-MS/MS Sensitivity (Optional but Recommended)
Principle: Similar to GC-MS, derivatization can improve the ionization efficiency of TPG in the mass spectrometer. Benzoyl chloride is a common derivatizing agent for glycols in LC-MS/MS analysis.[6]
Protocol for Benzoyl Chloride Derivatization:
-
To the sample or dried extract, add a buffer (e.g., sodium bicarbonate) to adjust the pH.
-
Add a solution of benzoyl chloride in a suitable organic solvent.
-
Vortex and allow the reaction to proceed at room temperature.
-
Quench the reaction and extract the derivatized TPG for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of the derivatized or underivatized TPG. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting the analyte from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS/MS. |
| Gradient | Optimized for separation of TPG from matrix components. | A gradient elution is necessary to effectively separate the analyte from endogenous compounds. |
| Ion Source | Electrospray Ionization (ESI) in Positive Mode | ESI is a soft ionization technique suitable for polar molecules. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for TPG. |
Expert Insight: The development of an MRM method requires careful optimization of the precursor and product ions, as well as the collision energy for each transition. This is typically done by infusing a standard solution of TPG (or its derivative) directly into the mass spectrometer.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. Key validation parameters, as outlined by regulatory bodies, include:[8][9]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.
Workflow Diagrams
Sample Preparation Workflow
Caption: Analytical pathways for TPG quantification.
Conclusion
The successful analysis of tripropylene glycol in biological samples hinges on a well-chosen and optimized analytical strategy, encompassing everything from sample collection to data interpretation. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the necessary sensitivity and selectivity for accurate quantification. The choice between them will be dictated by the specific requirements of the study. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can develop and validate robust methods for the reliable detection of tripropylene glycol, thereby ensuring the quality and integrity of their scientific findings.
References
- National Institutes of Health (NIH). An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol.
- ResearchGate. Improvement of Sensitivity for the Determination of Propylene Glycol in Rat Plasma and Lung Tissue Using HPLC/Tandem MS and Derivatization with Benzoyl Chloride.
- SciSpace. Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry.
- Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications.
- Toxicological Profile for Propylene Glycol. Analytical Methods for Determining Propylene Glycol in Biological Samples.
- Google Patents. Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol.
- PubMed. A Validated GC-MS Procedure for Fast, Simple, and Cost-Effective Quantification of Glycols and GHB in Human Plasma and Their Identification in Urine and Plasma Developed for Emergency Toxicology.
- Sigma-Aldrich. Glycol Analysis using a GC Capillary Column.
- ResearchGate. Simple And Sensitive Validated Method For Quantitation Of Toxic Impurities-Ethylene Glycol And Diethylene Glycol In Pharmaceutical Ingredient-Propylene Glycol By Gas Chromatography.
- ResearchGate. Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry | Request PDF.
- National Institutes of Health (NIH). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
- SciSpace. Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry.
- PubMed. Determination of glycols in biological specimens by gas chromatography-mass spectrometry.
- National Institutes of Health (NIH). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers.
- Thermo Fisher Scientific. SPE for biological fluids.
- Google Patents. Preparation method of tripropylene glycol.
- Iranian Journal of Biotechnology. Human Plasma Derived Drugs Separation by Fractionation of Plasma with Polyethylene Glycol.
- Sigma-Aldrich. The Extraction of Glycols From Water Using ENVI-Carb™ Plus Solid Phase Extraction Cartridges.
- Waters Corporation. Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction.
- Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- ResearchGate. Fast determination of ethylene glycol, 1,2-propylene glycol and glycolic acid in blood serum and urine for emergency and clinical toxicology by GC-FID.
- PubMed. Gas-liquid chromatographic determination of propylene glycol in plasma and urine.
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- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: A Robust GC-MS Method for the Quantification of Tripropylene Glycol
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of tripropylene glycol. Tripropylene glycol is a widely used industrial chemical found in a variety of products, including hydraulic fluids, textiles, and as an intermediate in chemical synthesis.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and toxicological assessments. The described protocol offers high sensitivity and selectivity, employing a straightforward sample preparation procedure involving derivatization, followed by GC-MS analysis. This method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Introduction
Tripropylene glycol (TPG) is a colorless, viscous liquid with a mild ether-like odor, completely miscible with water and various organic solvents.[1] Due to its properties, it serves as a solvent, humectant, and chemical intermediate.[1] Accurate determination of TPG is essential to ensure product quality, assess environmental contamination, and in toxicological studies, as high concentrations of glycols can be harmful.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.[2] For glycols, which can be challenging to analyze directly due to their polarity and relatively low volatility, derivatization is often employed to improve their chromatographic behavior.[4][5][6] This application note provides a comprehensive, step-by-step protocol for TPG analysis using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental
Reagents and Materials
-
Tripropylene glycol (CAS No. 24800-44-0) standard, ≥97% purity
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (IS): 1,3-Propanediol or a deuterated analog of a similar glycol
-
Anhydrous sodium sulfate
-
0.45 µm PTFE syringe filters
Standard and Sample Preparation
The causality behind the experimental choices in sample preparation is to ensure the analyte is in a form suitable for GC-MS analysis, is free from interfering matrix components, and can be accurately quantified. Derivatization with BSTFA + 1% TMCS is a common and effective technique for silylating hydroxyl groups, making the TPG molecule more volatile and less polar, which results in better peak shape and sensitivity during GC analysis.[4][6] The use of an internal standard corrects for variations in sample preparation and instrument response.
2.2.1. Preparation of Stock and Working Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of tripropylene glycol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 1,3-propanediol) in methanol.
-
Internal Standard (IS) Working Solution (50 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 50 µg/mL.
2.2.2. Sample Preparation and Derivatization Protocol
-
Sample Aliquot: Transfer 1 mL of the sample (or a methanolic extract of a solid sample) into a clean glass vial.
-
Internal Standard Spiking: Add 100 µL of the 50 µg/mL IS working solution to the sample vial.
-
Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Add 700 µL of ethyl acetate to the vial and vortex for 30 seconds.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC autosampler vial.
GC-MS Instrumentation and Conditions
The choice of a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5MS) provides good separation for a wide range of analytes, including the derivatized TPG.[2][5] The temperature program is optimized to ensure good separation of the analyte from potential interferences while keeping the analysis time reasonable. Electron Ionization (EI) is a standard and robust ionization technique for GC-MS that provides reproducible mass spectra for library matching.
Table 1: GC-MS Instrument Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80 °C, hold for 2 min; Ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Solvent Delay | 5 minutes |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Results and Discussion
Chromatography and Mass Spectra
Under the specified GC-MS conditions, the derivatized tripropylene glycol is expected to elute with good peak shape and resolution. The retention time will be specific to the column and conditions used but should be reproducible.
The mass spectrum of the trimethylsilyl (TMS) derivative of tripropylene glycol will show characteristic fragment ions. The molecular ion may be weak or absent. Key fragment ions for identification and quantification in SIM mode should be selected based on their abundance and specificity. For TPG-TMS derivative, characteristic ions would likely include fragments resulting from the cleavage of C-C and C-O bonds.
Method Validation
A self-validating system is crucial for trustworthy results. The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy according to established guidelines.
Table 2: Expected Method Performance Characteristics
| Parameter | Expected Result |
| Linearity (R²) | > 0.995 over the concentration range of 1-100 µg/mL |
| LOD | Dependent on instrument sensitivity, but typically in the low µg/mL range |
| LOQ | Typically 3x the LOD, quantifiable with acceptable precision and accuracy |
| Precision (%RSD) | < 15% for intra-day and inter-day measurements |
| Accuracy (% Recovery) | 85-115% |
Linearity is established by analyzing a series of calibration standards and plotting the peak area ratio of the analyte to the internal standard against the concentration. The LOD and LOQ are determined based on the signal-to-noise ratio of low-concentration standards.[5] Precision is assessed by repeatedly analyzing a quality control sample, while accuracy is determined by spiking a blank matrix with a known amount of TPG and calculating the percent recovery.[7]
Workflow and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for tripropylene glycol analysis by GC-MS.
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Troubleshooting & Optimization
Navigating the Challenges of High-Boiling Point Impurities: A Technical Guide to Removing Tripropylene Glycol
For researchers, scientists, and drug development professionals, the successful isolation of a target molecule is paramount. However, the path from reaction to pure product is often complicated by the presence of high-boiling point solvents and byproducts. Tripropylene glycol (TPG), a common solvent and intermediate in various chemical syntheses, presents a significant purification challenge due to its high boiling point and miscibility with a range of compounds.[1][2] This technical support guide provides in-depth troubleshooting advice and detailed protocols to effectively remove TPG from your reaction products, ensuring the integrity and purity of your final compound.
Understanding the Challenge: Key Properties of Tripropylene Glycol
A thorough understanding of TPG's physical and chemical properties is the foundation for selecting an appropriate removal strategy.
| Property | Value | Significance for Removal |
| Boiling Point | 273 °C (at 760 mmHg)[3] | Standard distillation is often not feasible as it may require temperatures that could degrade the target compound. Vacuum distillation is a primary consideration. |
| Vapor Pressure | <0.01 mmHg at 25 °C[4][5] | TPG's low volatility makes evaporation at room temperature or under standard rotary evaporation conditions highly inefficient. |
| Solubility | Miscible with water, methanol, and ether.[3][5] Soluble in a variety of organic solvents.[6] | High water solubility is a key factor for liquid-liquid extraction. Broad solvency means careful selection of an immiscible organic phase is crucial. |
| Density | 1.021 g/mL at 25 °C[3] | Similar to water, which can sometimes lead to challenges in phase separation during aqueous extractions. |
Troubleshooting Guide & FAQs: Your Questions Answered
This section addresses common issues encountered when attempting to remove TPG from reaction products, presented in a direct question-and-answer format.
Q1: I've tried removing TPG on the rotary evaporator, but it's taking forever and my product seems to be degrading. What's going wrong?
A1: This is a frequent challenge. TPG's very low vapor pressure means that standard rotary evaporation, even with moderate heating, is often insufficient for its removal.[4][5] The prolonged heating required can lead to thermal degradation of sensitive products.
Causality: The inefficiency stems from the fact that at typical rotary evaporator pressures (10-50 mbar), the boiling point of TPG is still well above the temperatures achievable with a standard water bath.
Solution: For thermally sensitive compounds, you must switch to a more effective technique. High-vacuum distillation is the preferred method. If your product is not volatile, this will allow you to remove the TPG at a much lower temperature. Alternatively, consider a work-up procedure like liquid-liquid extraction to remove the bulk of the TPG before final solvent removal.
Q2: I'm attempting a liquid-liquid extraction to remove TPG with water, but I'm getting a persistent emulsion. How can I break it?
A2: Emulsion formation is a common problem when dealing with glycols due to their surfactant-like properties.[7] This is especially true if your reaction mixture contains other components that can stabilize the interface between the aqueous and organic layers.
Causality: Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases, reducing the interfacial tension and preventing the layers from coalescing.
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[7] This increases the ionic strength of the water, making it more polar and forcing the organic components (including your product and any emulsifying agents) into the organic layer.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[7]
-
Change in Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
Q3: My product is also water-soluble. How can I use liquid-liquid extraction without losing my compound?
A3: This is a classic purification dilemma. The key is to manipulate the solubility of your product.
Causality: If both your product and TPG are soluble in the aqueous phase, a simple water wash will result in significant product loss.
Solutions:
-
pH Adjustment: If your product has acidic or basic functional groups, you can adjust the pH of the aqueous phase to suppress its ionization and therefore its water solubility. For example, if your product is a carboxylic acid, acidifying the aqueous wash will keep it in its neutral, less water-soluble form. Conversely, if your product is an amine, a basic wash will keep it in its neutral form.
-
Back-Extraction: If your product is ionizable, you can intentionally extract it into the aqueous phase by adjusting the pH, leaving non-polar impurities behind in the organic layer. Then, readjust the pH of the aqueous layer and extract your purified product back into a fresh organic phase.
-
Solvent Selection: Choose an organic solvent in which your product has significantly higher solubility than in water. You may need to perform multiple extractions with smaller volumes of the organic solvent to efficiently recover your product while leaving the highly water-soluble TPG behind.
Q4: I've removed most of the TPG, but I still see it in my NMR spectrum. How can I get rid of the last traces?
A4: Removing the final remnants of a high-boiling solvent often requires a more refined purification technique.
Solutions:
-
Column Chromatography: This is a highly effective method for removing trace impurities. Since TPG is quite polar, it will have a strong affinity for a polar stationary phase like silica gel. Eluting with a non-polar to moderately polar solvent system will typically cause your less polar product to elute first, while the TPG remains on the column.
-
Precipitation/Crystallization: If your product is a solid, you may be able to induce its precipitation or crystallization from a solvent system in which TPG is soluble. This can effectively "crash out" your pure product, leaving the TPG in the mother liquor.
-
Azeotropic Distillation: In some cases, adding a co-solvent that forms a lower-boiling azeotrope with TPG can facilitate its removal. However, finding a suitable azeotrope for TPG can be challenging and this method is less commonly used in a laboratory setting for this specific purpose.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective TPG removal techniques.
Protocol 1: High-Vacuum Distillation
This method is ideal for thermally stable, non-volatile products where the primary impurity is TPG.
Workflow Diagram:
Caption: Workflow for removing TPG via vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.[6] It is crucial to use a vacuum trap cooled with a dry ice/acetone bath or liquid nitrogen to protect the vacuum pump.[2] Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum.
-
Sample Preparation: Transfer the reaction mixture containing your product and TPG into the distillation flask. Add a magnetic stir bar for smooth boiling. Do not use boiling chips , as they are ineffective under vacuum.[2]
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A pressure of less than 1 mmHg is ideal to significantly lower the boiling point of TPG.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using an oil bath. The temperature of the oil bath should be gradually increased.
-
Distillation: TPG will begin to distill. Monitor the temperature at the thermometer. The head temperature should be significantly lower than TPG's atmospheric boiling point. For example, at 1 mmHg, the boiling point of TPG is approximately 120-130 °C.
-
Completion: Continue the distillation until all the TPG has been collected in the receiving flask. The distillation is complete when the temperature drops or no more distillate is collected.
-
Shutdown: Remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[6] Your purified, non-volatile product will remain in the distillation flask.
Protocol 2: Liquid-Liquid Extraction
This is the preferred method when your product has good solubility in an organic solvent that is immiscible with water.
Workflow Diagram:
Caption: Workflow for removing TPG via liquid-liquid extraction.
Step-by-Step Methodology:
-
Solvent Selection: Choose an organic solvent (e.g., ethyl acetate, dichloromethane, toluene) in which your product is highly soluble and which is immiscible with water.
-
Dissolution: Dissolve your crude reaction mixture in the chosen organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water (or brine, to help prevent emulsions).
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure.[9] Avoid vigorous shaking to minimize emulsion formation.
-
Separation: Allow the layers to fully separate. Drain the aqueous layer (which now contains the majority of the TPG).
-
Repeat: Repeat the washing process with fresh water or brine two to three more times to ensure complete removal of the TPG.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield your purified product.[9]
Conclusion
The removal of tripropylene glycol requires a thoughtful approach based on the properties of your target compound. For thermally stable, non-volatile products, high-vacuum distillation is a powerful technique. For a broader range of products, a well-designed liquid-liquid extraction protocol is often the most practical and efficient method. In cases where trace amounts of TPG persist, column chromatography provides an excellent final purification step. By understanding the underlying principles and following these detailed protocols, researchers can confidently and effectively overcome the challenges posed by this high-boiling point impurity.
References
-
National Center for Biotechnology Information. (n.d.). Propylene Glycol. In PubChem. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
EapearlChem. (n.d.). Tripropylene Glycol (TPG) - Multi-Use Industrial Solvent. Retrieved from [Link]
-
ResearchGate. (2018, December 10). Best method to clean/remove ethylene glycol 30%/Distilled Water 70%, used to cool test equipment, in the event of a spill? Retrieved from [Link]
-
Univar Solutions. (n.d.). Tripropylene Glycol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Glycol Impurities in Mono-, Di-, Tri- and Tetraethylene Glycol and in Mono- and Dipropylene Glycol (Gas Chromatographic Method). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Propylene Glycol. Retrieved from [Link]
-
DOSS. (2021, April 6). Tripropylene Glycol. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Distillation II | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Troubleshooting of Glycol Dehydration PDF. Retrieved from [Link]
-
Allery, C. (2022, January 31). Theory video - S104 Esterification [Video]. YouTube. Retrieved from [Link]
- Sumitomo Chemical. (2014). Development of New Dipropylene Glycol / Tripropylene Glycol Process. SUMITOMO KAGAKU, 2014.
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MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Targeted separation scheme of polyurethane depolymerization products. Retrieved from [Link]
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JSM Central. (2024, November 14). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Formation of polyurethane networks based on poly(propylene glycol) and 4,4′‐diphenylmethane diisocyanate. Retrieved from [Link]
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SpringerLink. (n.d.). Chromatographic Purification. Retrieved from [Link]
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ResearchGate. (2025, August 5). Conceptual Process Design and Economic Analysis of a Process Based on Liquid–Liquid Extraction for the Recovery of Glycols from Aqueous Streams. Retrieved from [Link]
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MDPI. (2023, October 19). Microwave-Assisted Solid–Liquid Extraction Using Propylene Glycol as a Solvent in the Recovery of Bioactive Compounds from Umbu Seeds. Retrieved from [Link]
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HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]
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ResearchGate. (2024, May 22). Extraction, Purification and Application of Bioactive Compounds. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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AIP Publishing. (n.d.). Producing Sustainable Unsaturated Polyester for Fiberglass Application. Retrieved from [Link]
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SciTechnol. (2020, May 5). Evaluation of the Local Neuro- toxicity of Tripropylene Glycol Diacrylate, a Leachable from Ink. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of unsaturated polyester resin from postconsumer PET bottles: Effect of type of glycol on characteristics of unsaturated polyester resin. Retrieved from [Link]
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Scribd. (n.d.). CHM 004 - 2025 Lecture Note 4-Purification of Organic Compounds. Retrieved from [Link]
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Justia Patents. (2008, February 19). Method for the continuous purification by distillation of 1,2-propylene glycol that accumulates during the synthesis of propylene oxide without coupling products. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 20). What Are The Main Chemical Reactions In Polyester Synthesis? [Video]. YouTube. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
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Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]
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Preventing side reactions when using tripropylene glycol in synthesis
Answering your questions on preventing side reactions when using tripropylene glycol in synthesis, this technical support center provides troubleshooting guides and frequently asked questions to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Technical Support Center: Tripropylene Glycol in Synthesis
Tripropylene glycol (TPG) is a versatile intermediate used in a variety of applications, including the synthesis of polyesters, polyurethanes, and as a plasticizer.[1][2] Its utility stems from its two hydroxyl groups, which allow it to participate in a range of polymerization and esterification reactions. However, like any chemical reagent, its use is not without challenges. Undesired side reactions can lead to reduced yields, impure products, and inconsistent results. This guide provides practical, in-depth solutions to common problems encountered when using TPG in synthesis.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues that may arise during your experiments involving tripropylene glycol.
Problem 1: Low Yield of the Desired TPG-Derived Product
You've completed your reaction, but the yield of your target molecule is significantly lower than expected.
| Potential Cause | Explanation | Recommended Action |
| Formation of Higher Molecular Weight Glycols | TPG's reactive hydroxyl groups can further react with propylene oxide (if present) or other reactants, leading to the formation of tetrapropylene glycol and heavier polyols.[3][4] This is a common issue in reactions where TPG is synthesized in situ or when excess reactants are used. | Protocol: 1. Optimize Reactant Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the other reactant relative to TPG's hydroxyl groups may be necessary to drive the reaction to completion, but a large excess should be avoided.2. Controlled Addition: If applicable, add the more reactive species (e.g., propylene oxide) slowly and at a controlled temperature to minimize the formation of higher oligomers.3. Catalyst Selection: Employ a catalyst that favors the desired reaction. For instance, in the synthesis of TPG itself, water-tolerant acid catalysts like niobic acid have been shown to promote reactions with more hydrophilic compounds while preventing further reactions with the more hydrophobic TPG.[3] |
| Thermal Degradation of TPG | TPG can decompose at elevated temperatures, especially during prolonged heating or distillation.[4] This is particularly relevant for reactions requiring high temperatures. Degradation can lead to the formation of smaller glycols like monoethylene glycol (MEG) and diethylene glycol (DEG), as well as organic acids in the presence of oxygen.[5] | Protocol: 1. Lower Reaction Temperature: If the reaction kinetics allow, perform the synthesis at the lowest effective temperature.2. Vacuum Distillation: When purifying the product via distillation, use a vacuum to lower the boiling point and minimize thermal stress on the molecules.[6]3. Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[7] |
| Loss of Volatile Reactants | In esterification reactions, particularly at high temperatures, TPG or other volatile glycols can be lost from the reaction mixture, leading to an incorrect stoichiometric ratio and incomplete conversion.[8] | Protocol: 1. Use a Reflux Condenser: Ensure your reaction setup includes an efficient reflux condenser to return volatile components to the reaction flask.2. Compensate for Losses: Analytically determine the extent of glycol loss under your specific reaction conditions and add a slight excess to compensate.[8] |
Problem 2: Unexpected Peaks in Analytical Chromatograms (GC, HPLC)
Your post-reaction analysis shows the presence of unknown impurities, complicating purification and affecting product quality.
| Potential Cause | Explanation | Recommended Action |
| Isomerization of Reactants | If using propylene oxide in your synthesis, it can isomerize to propionaldehyde, which can then participate in side reactions.[3] | Protocol: 1. Catalyst Choice: Select a catalyst that does not promote isomerization. For example, niobic acid has been shown to have low isomerization activity for propylene oxide.[3]2. Temperature Control: Isomerization reactions are often temperature-dependent. Maintaining a lower reaction temperature can help minimize this side reaction. |
| Peroxide Formation | TPG and its ether derivatives can slowly oxidize in the presence of air to form unstable and potentially explosive peroxides.[7][9] These peroxides can also initiate unwanted polymerization or other side reactions. | Protocol: 1. Use Fresh or Properly Stored TPG: Store TPG in a tightly sealed container under an inert atmosphere (nitrogen blanketing is recommended).[7]2. Test for Peroxides: Before use, especially with older stock, test for the presence of peroxides using commercially available test strips. If peroxides are present, they can be removed by passing the TPG through a column of activated alumina. |
| Hydroxyl Addition to Double Bonds (Ordelt Reaction) | In the synthesis of unsaturated polyester resins using TPG and unsaturated anhydrides (e.g., maleic anhydride), the hydroxyl groups of the glycol can add across the carbon-carbon double bond, leading to saturation and a loss of functionality.[10] | Protocol: 1. Reaction Temperature Control: The Ordelt reaction is temperature-dependent. Carefully controlling the reaction temperature can help to minimize this side reaction.2. Two-Stage Synthesis: Consider a two-stage process where the esterification is carried out at a lower temperature to minimize the Ordelt reaction, followed by a higher temperature stage if needed for isomerization of maleate to fumarate.[11] |
| Self-Condensation of Glycols | At high temperatures and under acidic conditions, two molecules of a glycol can react to form a larger glycol and a molecule of water. For example, two molecules of monoethylene glycol can form diethylene glycol.[8] While less common with the bulkier TPG, it can still occur. | Protocol: 1. Moderate Reaction Conditions: Avoid excessively high temperatures and strong acidic conditions if possible.2. Use of a Milder Catalyst: If an acid catalyst is required, consider using a less aggressive one. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial tripropylene glycol and how can I purify it?
A1: Commercial TPG is typically a byproduct of propylene glycol production and may contain isomers, as well as residual amounts of propylene glycol, dipropylene glycol, and tetrapropylene glycol.[3][4] For most applications, the purity of commercial grades is sufficient. However, for high-purity applications, vacuum distillation is the most effective method of purification.[6] It is recommended to recover the product as a side-cut distillate to minimize thermal decomposition.[4]
Q2: How can I prevent the formation of colored byproducts in my reaction?
A2: Color formation is often a result of thermal degradation or oxidation. To prevent this, conduct your reaction at the lowest feasible temperature and under an inert atmosphere (e.g., nitrogen).[7][12] Also, ensure that your starting materials are of high purity and free from contaminants that could act as catalysts for degradation.
Q3: Are there any materials I should avoid when working with tripropylene glycol?
A3: Yes. Avoid strong oxidizing agents, as they can react violently with TPG.[9] Also, avoid contact with alkali metals, nitrides, and other strong reducing agents, which can generate flammable gases.[13] TPG may also corrode aluminum surfaces.[7] It can initiate the polymerization of isocyanates and epoxides.[13]
Q4: What are the best analytical methods to monitor my reaction and check for impurities?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for analyzing TPG and its derivatives.[14][15][16] For non-volatile products, High-Performance Liquid Chromatography (HPLC) can be used. Derivatization of the hydroxyl groups can be employed to increase the volatility and sensitivity for GC analysis.[14][16]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential side reactions, the following diagrams illustrate key concepts.
Caption: Overview of desired synthesis vs. common side reactions.
Caption: Troubleshooting workflow for TPG synthesis issues.
References
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Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Kagaku. 2014. [Link]
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Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. Agency for Toxic Substances and Disease Registry. [Link]
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Method for the continuous purification by distillation of 1,2-propylene glycol that accumulates during the synthesis of propylene oxide without coupling products. Justia Patents. [Link]
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Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. MDPI. [Link]
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Tripropylene Glycol as a Polymer Intermediate: Properties and Procurement Guide. Chemex. [Link]
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tripropylene glycol, 24800-44-0. The Good Scents Company. [Link]
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Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics. PubMed. [Link]
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A toxicological review of the propylene glycols. ResearchGate. [Link]
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Esterification Reactions. Polymer Solutions. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. MDPI. [Link]
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Unsaturated Polyester Resins. SpringerLink. [Link]
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TRIPROPYLENE GLYCOL. Monument Chemical. [Link]
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Synthesis of unsaturated polyester resin from postconsumer PET bottles: Effect of type of glycol on characteristics of unsaturated polyester resin. ResearchGate. [Link]
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The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. National Institutes of Health. [Link]
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Overview of the thermal degradation products formed from propylene... ResearchGate. [Link]
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Understanding Tripropylene Glycol (TPG): Properties, Uses, and Sourcing Guide. Chemex. [Link]
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Effects of Poly(propylene glycol)‐Based Triamine on the Sol/Gel Curing and Properties of Hybrid Non‐Isocyanate Polyurethanes. ResearchGate. [Link]
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Thermal degradation of Triethylene glycol used in dehydration of natural gas. ResearchGate. [Link]
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Analysis of Impurities in Ethylene glycols with. JEOL. [Link]
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The scheme of the esterification of tripropylene glycol with 2‐ethylhexanoic acid and with oleic acid. ResearchGate. [Link]
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Tripropylene glycol (24800-44-0). Chemical Effects in Biological Systems. [Link]
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Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples. Agency for Toxic Substances and Disease Registry. [Link]
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Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101. RSC Publishing. [Link]
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A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. NASA Technical Reports Server (NTRS). [Link]
- Stripping of unreacted glycol ethers and acids from an esterification reaction mixture.
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Technical Support Center: Optimizing Nanoparticle Synthesis with Tripropylene Glycol
Welcome to the technical support center for nanoparticle synthesis utilizing tripropylene glycol (TPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging TPG to enhance reaction yields and control nanoparticle morphology. Here, we move beyond simple protocols to explain the fundamental causality behind experimental choices, empowering you to troubleshoot and optimize your own synthesis processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of tripropylene glycol in the polyol synthesis method.
Q1: What is the primary role of tripropylene glycol (TPG) in nanoparticle synthesis?
A: In the context of the polyol process, TPG is a versatile reagent that serves multiple critical functions simultaneously. Primarily, it acts as:
-
A High-Boiling Point Solvent: TPG provides a stable liquid medium that can be heated to the high temperatures required for the reduction of metal salt precursors without boiling off.[1] This allows for a wide operational temperature range, which is crucial for controlling nanoparticle nucleation and growth kinetics.[2]
-
A Reducing Agent: The hydroxyl groups in the TPG molecule are capable of reducing metal ions (e.g., Ag⁺) to their zerovalent state (e.g., Ag⁰), which then nucleate to form nanoparticles.[3] This reduction capability is thermally activated, becoming more effective at elevated temperatures.
-
A Mild Stabilizing/Capping Agent: While not as effective as dedicated capping agents like Polyvinylpyrrolidone (PVP), TPG molecules can adsorb to the surface of newly formed nanoparticles, providing a degree of stabilization that helps prevent uncontrolled aggregation.[4]
Q2: Why might TPG be chosen over other polyols, such as ethylene glycol (EG)?
A: The choice of polyol is a critical experimental parameter. TPG (boiling point: ~267°C) offers a significantly higher boiling point than ethylene glycol (EG) (boiling point: ~197°C). This extended temperature range provides greater flexibility in reaction design, allowing for syntheses that require higher energy input to overcome activation barriers or to target specific crystalline phases. Furthermore, the reducing power and viscosity of different polyols vary, which can directly influence the final size and shape of the nanoparticles.[5] TPG's molecular structure may also offer unique steric hindrance at the nanoparticle surface, influencing growth patterns differently than shorter-chain polyols.
Q3: Is a capping agent like Polyvinylpyrrolidone (PVP) necessary when using TPG?
A: While TPG provides some stabilizing effect, for most applications requiring high monodispersity and long-term colloidal stability, the use of a dedicated capping agent is essential. PVP is a widely used stabilizer that adsorbs strongly to the nanoparticle surface.[1] Its primary roles are:
-
Preventing Aggregation: The long polymer chains of PVP create a steric barrier that physically prevents nanoparticles from clumping together.[4]
-
Controlling Growth: By capping specific crystal facets, PVP can direct the growth of nanoparticles, enabling the synthesis of various morphologies like spheres, rods, or cubes.[6]
-
Influencing Particle Size: The concentration and molecular weight of the PVP used are critical parameters. Increasing PVP concentration generally leads to smaller, more uniform nanoparticles because the greater availability of capping agent molecules can more effectively arrest particle growth at an early stage.[3]
Q4: How does reaction temperature impact nanoparticle yield and characteristics?
A: Temperature is one of the most influential parameters in the polyol process. It directly affects:
-
Reaction Rate: Higher temperatures increase the reduction rate of the metal precursor, leading to faster nanoparticle formation.[3]
-
Nucleation and Growth: Temperature dictates the balance between the formation of new nuclei and the growth of existing ones. At lower temperatures (e.g., 80°C), nucleation might be slow, leading to larger particles. At optimal temperatures (e.g., 120°C for silver nanoparticles), a burst of nucleation followed by controlled growth can yield smaller, more uniform particles.[3]
-
Final Yield: An appropriate temperature ensures the reaction goes to completion within a reasonable timeframe. However, excessively high temperatures can sometimes promote side reactions or lead to particle instability and aggregation, which can complicate purification and reduce the effective yield of well-formed nanoparticles.[2]
Section 2: Troubleshooting Guide for TPG-Mediated Synthesis
This guide provides solutions to common issues encountered during experiments.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Nanoparticle Yield | 1. Incomplete Reaction: The reaction time or temperature may be insufficient for the complete reduction of the metal precursor.[7]2. Precursor Degradation: The metal salt precursor may be sensitive to light or moisture, leading to degradation before it can be reduced.3. Loss During Purification: Nanoparticles may be lost during centrifugation if the speed/time is too low, or if they are inadvertently discarded with the supernatant. | 1. Optimize Reaction Conditions: Increase the reaction time in increments (e.g., 1-2 hours) or raise the temperature by 10-20°C. Monitor the reaction using UV-Vis spectroscopy; the reaction is complete when the characteristic surface plasmon resonance peak for your nanoparticles stops increasing in intensity.[3]2. Ensure Precursor Quality: Use fresh, high-purity metal salts. Prepare precursor solutions immediately before use.3. Refine Purification Protocol: Increase centrifugation speed or time. After centrifugation, check the supernatant for a faint color, which may indicate the presence of very small nanoparticles; if so, consider adding an anti-solvent (like acetone or ethanol) to promote precipitation before centrifuging again.[1] |
| Particle Aggregation | 1. Insufficient Capping Agent: The concentration of the capping agent (e.g., PVP) is too low to provide adequate surface coverage.[3]2. Inappropriate PVP Molecular Weight: Lower molecular weight PVP may not provide a sufficient steric barrier to prevent aggregation compared to higher molecular weight versions.3. Reaction Temperature Too High: Excessively high temperatures can accelerate particle growth and collision rates beyond the capping agent's ability to stabilize them. | 1. Increase PVP Concentration: Systematically increase the weight percentage of PVP in the reaction. Studies on silver nanoparticles have shown that increasing PVP concentration from 10 wt.% to 20 wt.% can significantly reduce particle size and prevent the formation of large aggregates.[3][8]2. Select Optimal PVP Molecular Weight: Experiment with different molecular weights of PVP (e.g., 10,000, 55,000, or 1,300,000 g/mol ). For silver nanoparticles, a molecular weight of 55,000 g/mol has been shown to be highly effective.[3][9]3. Moderate Reaction Temperature: Reduce the reaction temperature. While this may increase the required reaction time, it will provide a more controlled growth environment, allowing the capping agent to adsorb effectively. |
| Poor Morphology / Wide Size Distribution | 1. Temperature Fluctuations: Inconsistent heating can lead to non-uniform nucleation and growth phases.[10]2. Inefficient Mixing: Poor stirring can create localized "hot spots" or areas of high precursor concentration, resulting in a heterogeneous particle population.3. Rapid Precursor Addition: Adding the metal salt precursor too quickly can induce a massive, uncontrolled nucleation event, leading to a wide distribution of particle sizes.[11] | 1. Ensure Stable Heating: Use a high-quality heating mantle with a temperature controller and a thermometer placed directly in the reaction mixture to monitor and maintain a stable temperature (±1-2°C).2. Maintain Vigorous Stirring: Use a suitable magnetic stir bar and a stir plate capable of maintaining constant, vigorous stirring throughout the entire reaction to ensure homogeneity.3. Control Precursor Addition: Dissolve the metal precursor in a small amount of TPG and add it to the hot reaction mixture dropwise or using a syringe pump over several minutes. This controlled addition separates the nucleation and growth phases, leading to more uniform nanoparticles. |
| Product Contamination | 1. Residual Reactants: The final product may be contaminated with TPG, PVP, or unreacted precursor salts.2. Reaction Byproducts: The oxidation of TPG during the reduction process can create byproducts that remain in the solution.[3] | 1. Implement Thorough Washing: Purification is critical. After the initial precipitation with an anti-solvent (e.g., ethanol), perform at least 3-5 cycles of washing. Each cycle should consist of: centrifuging to pellet the nanoparticles, decanting the supernatant, and re-dispersing the pellet in fresh ethanol or deionized water with the aid of sonication.[3] |
Section 3: Detailed Experimental Protocol: Synthesis of Silver Nanoparticles (AgNPs)
This protocol describes a validated method for synthesizing silver nanoparticles using tripropylene glycol and PVP, adapted from established methodologies.[1][3]
Materials and Reagents
-
Tripropylene Glycol (TPG, ≥99%)
-
Silver Nitrate (AgNO₃, ≥99.9%)
-
Polyvinylpyrrolidone (PVP, average molecular weight 55,000 g/mol )
-
Ethanol (Absolute, for purification)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer and temperature controller
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
Experimental Workflow Diagram
Caption: Experimental workflow for TPG-mediated silver nanoparticle synthesis.
Step-by-Step Procedure
-
Preparation: In a 250 mL three-neck round-bottom flask, dissolve 20 wt.% of PVP (relative to the TPG) in 100 mL of TPG. Place a magnetic stir bar in the flask.
-
Causality: Dissolving the capping agent completely before heating ensures it is readily available to stabilize nanoparticles as soon as they form.
-
-
Reaction Setup: Assemble the apparatus by placing the flask in the heating mantle. Attach a condenser to the central neck and insert a thermometer into one of the side necks, ensuring the bulb is submerged in the TPG solution.
-
Heating: Begin stirring the PVP-TPG solution and heat it to a stable temperature of 120°C.[3][8]
-
Causality: 120°C provides sufficient thermal energy to initiate the reduction of AgNO₃ by TPG at a controlled rate.[9]
-
-
Precursor Addition: Once the temperature is stable, add a predetermined amount of AgNO₃ (e.g., 0.1 M final concentration) to the solution.
-
Reaction: Maintain the reaction at 120°C for 3 hours under continuous stirring. A color change to a yellowish-brown or reddish-brown indicates the formation of silver nanoparticles.[1]
-
Causality: The 3-hour duration allows the reduction reaction to proceed to completion, maximizing the yield.[3]
-
-
Cooling: After 3 hours, turn off the heat and allow the solution to cool down to room temperature.
Purification Protocol
-
Precipitation: Transfer the cooled nanoparticle solution into centrifuge tubes. Add an excess of ethanol (typically 3x the volume of the solution) to precipitate the silver nanoparticles.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 8,000-10,000 rpm) for 20-30 minutes to form a pellet of nanoparticles.
-
Washing: Carefully decant and discard the supernatant. Add fresh ethanol to the tube and re-disperse the nanoparticle pellet using a vortex mixer or sonication.
-
Repeat: Repeat the centrifugation and washing steps at least three more times to ensure all residual TPG, PVP, and byproducts are removed.
-
Final Product: After the final wash, the purified nanoparticle pellet can be dried or re-dispersed in a solvent of choice (e.g., water or ethanol) for storage and characterization.
Section 4: Mechanism & Data Visualization
Proposed Mechanism of TPG in Nanoparticle Formation
The synthesis process involves a complex interplay between the reaction components. TPG acts as the reaction medium and the reducing agent, while PVP serves as the primary surface passivating agent to control growth and prevent aggregation.
Caption: Mechanism of TPG-mediated nanoparticle synthesis with PVP stabilization.
References
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Chiang, C. L., et al. (2013). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process. IEEE Transactions on Nanotechnology, 12(1), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process | Request PDF. Retrieved from [Link]
-
IEEE Xplore. (2013). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process. Retrieved from [Link]
-
Sumitomo Chemical. (2014). Development of New Dipropylene Glycol / Tripropylene Glycol Process. Retrieved from [Link]
-
PubMed. (2021). Water-based binary polyol process for the controllable synthesis of silver nanoparticles inhibiting human and foodborne pathogenic bacteria. Retrieved from [Link]
- Google Patents. (n.d.). CN1803743A - Tripropylene glycol synthesis method.
-
MDPI. (2020). Rapid Synthesis of Silver Nanowires in the Polyol Process with Conventional and Microwave Heating. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Scale-Up of the Polyol Process for Nanomaterial Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Reducing Agents in Colloidal Nanoparticle Synthesis – an Introduction. Retrieved from [Link]
-
ResearchGate. (2014). What makes the low yield of PLGA nanoparticles?. Retrieved from [Link]
-
ResearchGate. (2023). Polyol Synthesis of Nanoparticles: A Decade of Advancements and Insights. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Controlling metal oxide nanoparticle size and shape with supercritical fluid synthesis. Retrieved from [Link]
-
ScienceDirect. (2017). Controlling the morphology of copolymeric vectors for next generation nanomedicine. Retrieved from [Link]
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SciTechnol. (2017). Optimization of Different Reaction Conditions for the Bio-Inspired Synthesis of Silver Nanoparticles Using Aqueous Extract of So. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic Control of Size and Morphology in the Synthesis of Gold Nanoparticles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles. Retrieved from [Link]
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Troubleshooting low cell viability with tripropylene glycol as a cryoprotectant
Welcome to the technical support center for troubleshooting low cell viability with tripropylene glycol (TPG) as a cryoprotectant. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the cryopreservation process. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why consider tripropylene glycol (TPG) as a cryoprotectant over DMSO?
Tripropylene glycol (TPG) is a cryoprotective agent (CPA) that, like the more commonly used dimethyl sulfoxide (DMSO) and propylene glycol (PG), protects cells from damage during freezing.[1][2][3] Its primary mechanism involves lowering the freezing point of the intracellular and extracellular solution, which minimizes the formation of damaging ice crystals and mitigates the severe osmotic stress caused by the concentration of solutes as water freezes.[1][4] The rationale for exploring TPG often stems from a need to find less toxic alternatives to DMSO for sensitive cell types or for applications in cell therapy where residual DMSO levels are a concern.[5] While all CPAs exhibit some level of toxicity, different cell lines may show varying tolerance, making TPG a viable alternative worth optimizing.[6][7]
Q2: What are the most critical factors influencing cell viability during cryopreservation?
Successful cryopreservation is a multi-factorial process. Low viability is rarely due to a single error but rather a combination of suboptimal conditions. The key pillars of successful cryopreservation are:
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Pre-Freeze Cell Health: The process starts with healthy, robust cells. Cultures should be in the logarithmic growth phase (typically 80-90% confluent) and free of contamination.[8][9][10] Freezing stressed or overly confluent cells guarantees poor recovery.
-
Cryoprotectant Protocol: This includes the choice of CPA, its final concentration, and the duration and temperature of cell exposure before cooling begins.[7][11] CPAs can be toxic, and this toxicity is often exacerbated at warmer temperatures and with longer exposure times.[6]
-
Cooling Rate: The rate at which cells are cooled is paramount. For most mammalian cells, a slow, controlled cooling rate of approximately -1°C per minute is recommended to allow for gradual dehydration while preventing the formation of lethal intracellular ice crystals.[8][11][12]
-
Thawing and Recovery: The thawing process must be rapid to minimize the time cells spend in a state where small ice crystals can recrystallize and cause damage.[11][13][14] Subsequent removal of the CPA is crucial to prevent toxicity to the recovering cells.[9][12]
Troubleshooting Guide: Low Post-Thaw Viability
Experiencing low cell viability after thawing is the most common issue in cryopreservation. This guide provides a systematic approach to identifying and resolving the root cause.
Problem 1: Cells appear damaged or lysed immediately after thawing.
This issue almost always points to problems with the freezing or thawing process itself, specifically related to ice crystal formation or osmotic shock.
Causality Analysis:
-
Intracellular Ice Formation: If the cooling rate is too fast, water doesn't have sufficient time to move out of the cell, leading to the formation of large, damaging ice crystals within the cytoplasm.[8]
-
Solution Effects & Osmotic Shock: If the cooling rate is too slow, cells can become overly dehydrated as extracellular ice forms, leading to a toxic concentration of solutes.[1] Conversely, during thawing, rapid dilution of the CPA can cause a massive influx of water, leading to osmotic shock and cell lysis.[14][15]
-
Recrystallization: During slow thawing, small, less-damaging ice crystals can fuse into larger, lethal ones, a process known as recrystallization.[13] This is why rapid thawing is critical.
Troubleshooting Workflow:
Caption: Standard workflow for cell cryopreservation and recovery using TPG.
Step-by-Step Protocol
Part 1: Freezing Cells
-
Cell Preparation: Ensure the cell culture is healthy, free of contamination, and in the mid-logarithmic phase of growth. [9]2. Harvesting: Gently harvest the cells using the appropriate dissociation reagent. Minimize exposure time to the reagent. [11]3. Washing: Pellet the cells by gentle centrifugation (e.g., 200-300 x g for 5 minutes) and resuspend them in cold, complete culture medium.
-
Counting: Determine the cell concentration and viability. The cell density for freezing should be optimized for your cell type, typically between 1 to 5 x 10^6 cells/mL. [11]5. Preparing Cryopreservation Medium: Prepare the freezing medium using your optimized TPG concentration (e.g., complete medium with 10-20% FBS and the determined optimal percentage of TPG). Pre-chill the medium to 4°C.
-
Adding Cryoprotectant: Centrifuge the cells again and resuspend the pellet in the cold cryopreservation medium. Perform this step on ice to minimize TPG toxicity. [10]7. Aliquoting: Immediately dispense 1 mL of the cell suspension into pre-labeled cryovials.
-
Controlled Cooling: Place the vials into a controlled-rate freezing container and transfer them to a -80°C freezer. This should achieve a cooling rate of approximately -1°C per minute. [8][12]9. Long-Term Storage: After 24-48 hours at -80°C, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C). [9]
Part 2: Thawing Cells
-
Preparation: Pre-warm the appropriate complete culture medium to 37°C in a sterile tube (approx. 10 mL per vial to be thawed).
-
Rapid Thawing: Retrieve a vial from the liquid nitrogen freezer. Immediately immerse it in a 37°C water bath, keeping the cap above the water line. [13][14]Gently agitate the vial until only a small ice crystal remains (typically under 60 seconds). [16]3. Dilution: Disinfect the outside of the vial with 70% ethanol. In a biosafety cabinet, slowly transfer the thawed cell suspension drop-by-drop into the pre-warmed medium to avoid osmotic shock. [15]4. CPA Removal: Centrifuge the diluted cell suspension at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells. [14]5. Resuspension: Carefully aspirate the supernatant containing the TPG. Gently resuspend the cell pellet in fresh, pre-warmed culture medium. [13]6. Plating and Viability: Transfer the cells to a suitable culture flask. Perform a post-thaw viability count to assess the success of the cryopreservation. [14] By following this structured troubleshooting guide and implementing the optimized protocols, researchers can significantly improve post-thaw cell viability and recovery when using tripropylene glycol as a cryoprotectant.
References
-
Milecell Bio. (2024, February 18). How can thawed cell viability be improved? Milecell Bio. [Link]
-
(2025, May 20). Best Practices for Cell Thaw and Recovery in Mammalian Cell Culture. [Link]
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Song, K. I know this is a common issue, but do you have recommendations for improving cell viability post thaw. We have had varying success and I'm not sure why. Cell Culture Dish. [Link]
-
Kurtz, A., & Müller-Werner, B. (2022). Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells. PMC - NIH. [Link]
-
Corning. Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing. Corning. [Link]
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Kosheeka. (2020, October 8). How To Overcome The Challenges In Cryopreservation? Kosheeka. [Link]
-
Schoen, C., et al. (2020, May 5). Evaluation of the Local Neurotoxicity of Tripropylene Glycol Diacrylate, a Leachable from Ink. [Link]
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Schoen, C., et al. (2020, May 5). Evaluation of the Local Neuro- toxicity of Tripropylene Glycol Diacrylate, a Leachable from Ink. [Link]
-
Mathew, A. J., et al. (2016, May 27). Algorithm-driven optimization of cryopreservation protocols for transfusion model cell types including Jurkat cells and mesenchymal stem cells. NIH. [Link]
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OECD SIDS. TRIPROPYLENE GLYCOL CAS N°: 24800-440. [Link]
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Armitage, W. J. (1995). Vitrification of rabbit tissues with propylene glycol and trehalose. PubMed. [Link]
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Kumar, A., & Kumar, P. Cryoprotectants and Their Usage in Cryopreservation Process. SciSpace. [Link]
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Higgins, A., et al. (2021, June 2). Cryoprotection: ask the experts. RegMedNet. [Link]
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Fuller, B., & Gonzalez-Molina, J. (2017, June 7). Applications and optimization of cryopreservation technologies to cellular therapeutics. [Link]
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Allan Chemical Corporation. (2025, October 23). Cryoprotectant Toxicity: Balancing Safety and Efficacy. Allan Chemical Corporation. [Link]
-
Seaby, R. P., et al. (2000). Vitrification of in vitro-produced bovine embryos by addition of ethylene glycol in one-step. [Link]
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Berz, J., et al. (2017). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. PMC - NIH. [Link]
-
Fujita, Y., et al. (2022). Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and propylene glycol for therapy with human. [Link]
-
Mathew, A. J., et al. (2025, August 7). Algorithm-driven optimization of cryopreservation protocols for transfusion model cell types including Jurkat cells and mesenchymal stem cells. ResearchGate. [Link]
-
Fahy, G. M. (2010). Cryoprotectant Toxicity: Facts, Issues, and Questions. PMC - PubMed Central. [Link]
-
Ma, T., et al. (1995). Propylene Glycol-Mediated Cell Injury in a Primary Culture of Human Proximal Tubule Cells. [Link]
-
Somfai, T., et al. (2007). Comparison of ethylene glycol and propylene glycol for the vitrification of immature porcine oocytes. PubMed. [Link]
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Morshed, K. M., et al. (1994). Acute toxicity of propylene glycol: an assessment using cultured proximal tubule cells of human origin. PubMed. [Link]
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Halmagyi, A., et al. (2021, November 29). Vitrification Solutions for Plant Cryopreservation: Modification and Properties. PMC. [Link]
-
Kilbride, P., et al. (2016). Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells. PMC - PubMed Central. [Link]
-
Fahy, G. M., et al. (2004). Improved vitrification solutions based on the predictability of vitrification solution toxicity. 21st Century Medicine. [Link]
-
Masterson, J., et al. (2025). Modeling and optimization applied to cryopreservation. [Link]
-
Holub, O., et al. (2019). Optimization of human somatic cells cryopreservation protocols by polyethylene glycols. ResearchGate. [Link]
-
Fujita, Y., et al. (2022). Dimethyl sulfoxide-free cryopreservation solution containing trehalose, dextran 40, and propylene glycol for therapy with human adipose tissue-derived mesenchymal stromal cells. OUCI. [Link]
-
Baxter, D. N., & Rajotte, R. V. (1988). Studies in cryoprotection II: Propylene glycol and glycerol. PubMed - NIH. [Link]
-
Biocompare. (2022, October 4). Optimizing Cryopreservation Protocols. Biocompare. [Link]
-
Cryonics Archive. HOW CRYOPROTECTANTS WORK. Cryonics Archive. [Link]
-
Bionity.com. Cryoprotectant. Bionity.com. [Link]
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- 16. stemcell.com [stemcell.com]
Navigating Solubility Challenges in 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol: A Technical Support Guide
Welcome to the technical support center for 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol, a versatile solvent commonly known as tripropylene glycol (TPG). This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during their experiments. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome these common hurdles and ensure the success of your work.
Understanding this compound (Tripropylene Glycol)
This compound is a high-purity, water-white liquid characterized by its miscibility with water, methanol, and ether.[1] Its unique combination of water-solubility and excellent solvency for a wide range of organic compounds makes it a valuable component in numerous applications, including pharmaceuticals, cosmetics, and industrial formulations.[1][2][3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H20O4 |
| Molecular Weight | 192.25 g/mol |
| Boiling Point | 273 °C |
| Density | 1.021 g/mL at 25 °C |
| Water Solubility | Miscible |
Data sourced from ChemicalBook[1]
Despite its broad solvency, challenges can arise when working with particularly challenging reagents. This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Category 1: Poorly Soluble Small Molecules (Non-polar/Hydrophobic APIs)
Question 1: My non-polar small molecule is not dissolving in pure this compound. What is my first step?
Answer:
Initial insolubility of a non-polar compound in TPG suggests a significant mismatch in polarity. While TPG has non-polar characteristics, its hydroxyl groups also impart polarity. Here’s a troubleshooting workflow:
-
Gentle Heating and Agitation: Cautiously warm the mixture while stirring. Increased kinetic energy can often overcome the initial energy barrier for dissolution. Do not exceed the temperature stability limit of your reagent.
-
Particle Size Reduction: If you are dissolving a solid, ensure it is a fine powder. A smaller particle size increases the surface area-to-volume ratio, which can enhance the rate of dissolution.[4]
-
Co-solvency: This is a highly effective and widely used technique.[5] Introduce a less polar, water-miscible co-solvent to the TPG. This modifies the overall polarity of the solvent system to be more favorable for the non-polar solute.
-
Recommended Co-solvents: Ethanol, isopropanol, or polyethylene glycol (PEG) 400 are excellent starting points.
-
Experimental Protocol: Start by preparing a stock solution of your compound in the chosen co-solvent. Then, titrate this stock solution into the TPG while monitoring for any signs of precipitation. Alternatively, create blends of TPG and the co-solvent (e.g., 90:10, 80:20, 70:30 TPG:co-solvent) and then attempt to dissolve your compound.
-
Question 2: I've tried co-solvents, but my compound still precipitates out over time. What's next?
Answer:
Precipitation after initial dissolution indicates that you are likely forming a supersaturated and unstable solution. The following strategies can help maintain solubility:
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the non-polar molecules.[6][7][8]
-
Mechanism: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles with a hydrophobic core and a hydrophilic shell. Your non-polar compound can partition into this hydrophobic core, effectively "dissolving" it in the bulk solvent.
-
Recommended Surfactants: Non-ionic surfactants like Tween 80 or d-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS) are often good choices due to their efficacy and lower toxicity.[9]
-
Experimental Protocol: Prepare a solution of the surfactant in your TPG or TPG/co-solvent blend at a concentration above its CMC. Then, attempt to dissolve your compound in this mixture.
-
-
Solid Dispersion: This technique involves dispersing your compound in a solid matrix at a molecular level.[4][10][11][12] When introduced to the bulk solvent, the carrier dissolves and releases the drug as very fine, amorphous particles, which have a higher apparent solubility.
-
Carriers: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) and polyvinylpyrrolidone (PVP) are common carriers.[13]
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve both your compound and the carrier (e.g., PEG 6000) in a common volatile solvent (e.g., methanol).
-
Evaporate the solvent under reduced pressure to form a solid mass.
-
Grind the resulting solid into a fine powder. This powder can then be dissolved in TPG.
-
-
Category 2: Peptides and Proteins
Question 3: My peptide is insoluble in this compound. How should I approach this?
Answer:
Peptide solubility is highly dependent on its amino acid composition, specifically its net charge and hydrophobicity. A systematic approach is crucial.
-
Analyze the Peptide Sequence:
-
Acidic Peptides: If the peptide has a net negative charge (more acidic residues like Asp, Glu), it may be more soluble in a slightly basic environment.
-
Basic Peptides: If the peptide has a net positive charge (more basic residues like Lys, Arg, His), a slightly acidic environment may improve solubility.
-
Hydrophobic Peptides: If the peptide contains a high percentage of hydrophobic residues (e.g., Leu, Val, Ile, Phe), it will likely require an organic co-solvent.
-
-
Troubleshooting Workflow for Peptide Solubility:
Troubleshooting workflow for peptide solubility in TPG. -
Important Note: When using acidic or basic co-solvents, be mindful of the final pH of your solution, as it can affect the stability of both your peptide and other components in your experiment. For hydrophobic peptides, first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF before adding it to the TPG.[14][15][16][17]
-
Category 3: Oligonucleotides
Question 4: I am having difficulty dissolving my oligonucleotide in this compound. What are the likely reasons and solutions?
Answer:
Oligonucleotides are highly polar, negatively charged molecules and are generally most soluble in aqueous buffers. Their solubility in less polar solvents like TPG can be limited.
-
Co-solvency with Aqueous Buffers: The most straightforward approach is to use an aqueous buffer as a co-solvent.
-
Protocol: Dissolve the oligonucleotide in a suitable aqueous buffer (e.g., TE buffer, PBS) to create a concentrated stock solution. Then, add this stock solution to the TPG. You may need to experiment with the ratio of the aqueous buffer to TPG to maintain solubility.
-
-
Use of Surfactants: Certain surfactants can aid in the solubilization of oligonucleotides in organic solvents.
-
Chemical Modification: For applications requiring high concentrations of oligonucleotides in organic-rich environments, chemical modification of the oligonucleotide to increase its hydrophobicity may be necessary. This is an advanced technique and typically requires custom synthesis.
General Best Practices for Enhancing Solubility
-
Incremental Additions: When adding co-solvents or other excipients, do so in a stepwise manner while observing the solution for any signs of instability.
-
Temperature Control: Be aware of the temperature sensitivity of your reagents. While heating can aid dissolution, excessive heat can cause degradation.
-
pH Monitoring: For ionizable compounds, the pH of the final solution is a critical parameter. Use a pH meter to monitor and adjust as needed.
-
Purity of Reagents: Ensure that both your solute and the TPG solvent are of high purity, as impurities can sometimes negatively impact solubility.
This guide provides a starting point for addressing solubility challenges in this compound. The principles of co-solvency, pH adjustment, and the use of surfactants are powerful tools in the formulation scientist's arsenal. By systematically applying these strategies, you can overcome many of the solubility hurdles encountered in your research and development efforts.
References
- A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central.
- Formulation of poorly soluble compounds. European Medicines Agency.
- Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Solubility Enhancement and Propylene Glycol.
- Exploring Dipropylene Glycol's Solubility Benefits in Formul
- Formulation of poorly water-soluble drugs for oral administr
- Effect of hydroxypropyl beta-cyclodextrin on drug solubility in w
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Techniques to enhance solubility of hydrophobic drugs: An overview.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies.
- Strategies for formulating and delivering poorly w
- (PDF) Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides.
- How to improve topical formulations of poorly-w
- Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. MDPI.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central.
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Research and Allied Sciences.
- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics.
- (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
- A Systemic Review on Techniques of Solubility Enhancement for Poor W
- Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics. PubMed.
- We Must Rethink The Solvents We Use For Peptide Synthesis. Pharmaceutical Online.
- Solid dispersions: A technology for improving bioavailability. MedCrave online.
- REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Tripropylene glycol | 24800-44-0. ChemicalBook.
- Developing fast dissolving oral film for poorly soluble drug. Journal of Drug Delivery and Therapeutics.
- Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
- Tripropylene Glycol Regular Grade. Dow.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
- Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. ACS Omega.
- Formulating a poorly water soluble drug into an oral solution suitable for paediatric patients; lorazepam as a model drug. PubMed.
- Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population.
- Technical Considerations for Use of Oligonucleotide Solution API. PubMed Central.
Sources
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Technical Support Center: Synthesis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (Tripropylene Glycol)
Welcome to the technical support center for the synthesis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, commonly known as tripropylene glycol (TPG). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize impurities and optimize your synthesis. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My final product contains significant amounts of dipropylene glycol (DPG) and higher polypropylene glycols (PPGs). How can I improve the selectivity for TPG?
Answer:
Achieving high selectivity for tripropylene glycol in a propylene oxide polymerization is a common challenge. The reaction proceeds via sequential addition, making a distribution of oligomers inevitable[1][2]. However, you can significantly narrow this distribution by carefully controlling the reaction stoichiometry and conditions.
Root Causes and Solutions:
-
Incorrect Molar Ratio of Reactants: The molar ratio of the initiator (e.g., 1,2-propanediol or water) to propylene oxide is the most critical factor influencing the final oligomer distribution.
-
To favor TPG formation from 1,2-propanediol (MPG): A molar ratio of approximately 1:2 (MPG:PO) is theoretically ideal for TPG. However, in practice, a slight excess of propylene oxide may be required to drive the reaction to completion. It is crucial to perform small-scale kinetic studies to determine the optimal ratio for your specific reaction setup.
-
To favor TPG formation from water: The initial reaction of water with propylene oxide forms MPG. Therefore, a molar ratio of 1:3 (Water:PO) is the theoretical starting point for TPG.
-
-
Non-Ideal Reaction Kinetics: The rate of propylene oxide addition can influence selectivity.
-
Slow, controlled addition of propylene oxide: This is paramount. A rapid addition can lead to localized high concentrations of propylene oxide, favoring the formation of higher oligomers. A syringe pump or a dropping funnel is highly recommended for controlled addition.
-
Temperature Control: The reaction is exothermic. Maintaining a stable and moderate temperature (typically in the range of 100-160°C) is crucial[3]. Runaway temperatures will broaden the oligomer distribution.
-
Experimental Protocol for Optimizing Reactant Ratios:
-
Setup: A jacketed glass reactor with overhead stirring, a condenser, a temperature probe, and an addition funnel/syringe pump is recommended.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to prevent side reactions.
-
Charge Initiator and Catalyst: Add the initiator (1,2-propanediol or water) and a suitable basic catalyst (e.g., potassium hydroxide) to the reactor.
-
Heating: Heat the mixture to the desired reaction temperature.
-
Controlled Propylene Oxide Addition: Slowly add the propylene oxide at a rate that allows for effective heat dissipation and maintains a stable reaction temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of MPG, DPG, TPG, and higher PPGs over time.
-
Quenching: Once the desired conversion is achieved, cool the reaction mixture and neutralize the catalyst with an acid (e.g., phosphoric acid or a strong acid ion-exchange resin).
FAQ 2: I am observing the formation of unsaturated impurities, detected by ¹H NMR as signals in the vinyl region. What is the cause and how can I prevent this?
Answer:
The presence of unsaturated impurities, typically with allyl end groups, is a known side reaction in the base-catalyzed polymerization of propylene oxide[4]. This side reaction not only introduces impurities but also terminates the growing polymer chain, limiting the formation of higher molecular weight products[4].
Mechanism of Formation:
The highly basic conditions required for the ring-opening polymerization can lead to proton abstraction from the methyl group of propylene oxide. This results in the formation of an allyl alcoholate, which can act as a chain-terminating agent[4].
dot ```dot graph "Unsaturated Impurity Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Propylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Base (e.g., OH⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Proton Abstraction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Allyl Alcoholate\n(Unsaturated Impurity Precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C [label="Reacts with"]; B -> C; C -> D [label="Forms"]; }
Caption: Separation of TPG by fractional vacuum distillation.
Typical Distillation Parameters:
| Parameter | Recommended Range | Rationale |
| Vacuum Pressure | 0.1 - 20 kPa (absolute) | Lowering the pressure reduces the boiling point, preventing thermal degradation. |
| Pot Temperature | 130 - 190 °C | This range is typically sufficient to achieve vaporization at the recommended vacuum levels. |
| Reflux Ratio | 3:1 to 10:1 | A higher reflux ratio increases the number of theoretical plates, leading to better separation, but also increases the distillation time. |
Practical Tips for Effective Distillation:
-
Column Packing: Use a high-efficiency column packing material (e.g., structured packing or Raschig rings) to maximize the number of theoretical plates.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a stable temperature gradient.
-
Foreshot Collection: Collect a "foreshot" fraction to remove any residual water and low-boiling impurities before collecting the main DPG and TPG fractions.
-
Heart Cut: Carefully monitor the head temperature to determine the cut points for the different fractions. The TPG fraction is the "heart cut" collected after the DPG has been distilled off and before the temperature rises to the boiling point of TetraPG.
By implementing these troubleshooting strategies and adhering to the principles of sound chemical synthesis, you can significantly improve the purity and yield of your this compound synthesis.
References
-
High-speed characterization and quantification of polypropylene glycol based oligomeric mixtures by hydrophilic interaction liquid chromatography at critical conditions and mass spectrometry (LCCC/Q‑TOF MS). PubMed. Available at: [Link]
-
Analysis of Molecular Structure of Ethylene and Propylene Glycol Oligomers by Infrared Spectroscopy. J-Stage. Available at: [Link]
-
Insights on production mechanism and industrial applications of renewable propylene glycol. National Center for Biotechnology Information. Available at: [Link]
-
Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Chemical. Available at: [Link]
-
A toxicological review of the propylene glycols. SpringerLink. Available at: [Link]
-
The propylene glycols: names, isomers, structure, molecular weights and typical purity. ResearchGate. Available at: [Link]
-
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Validation & Comparative
Comparative analysis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol and ethylene glycol as solvents
An In-Depth Comparative Analysis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol and Ethylene Glycol as Solvents for Pharmaceutical Research and Development
As modern drug discovery pipelines increasingly yield Active Pharmaceutical Ingredients (APIs) with poor aqueous solubility, the selection of appropriate solvent systems has become a critical factor in formulation development.[1] Among the vast array of available solvents, glycols and their ethers are frequently employed for their versatility. This guide provides a detailed comparative analysis of two such solvents: this compound, commonly known as tripropylene glycol (TPG), and the simpler diol, ethylene glycol (EG).
While both are glycols, their significant differences in molecular structure, physicochemical properties, and toxicological profiles dictate their suitability for different applications. This analysis will delve into these differences, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions for their specific formulation and research needs.
Molecular Structure and Introduction
Ethylene Glycol (EG) , with the IUPAC name ethane-1,2-diol, is the simplest member of the glycol family. Its small, symmetrical structure, consisting of a two-carbon backbone with a hydroxyl group at each end, makes it highly polar and completely miscible with water.[][3]
Tripropylene Glycol (TPG) is a larger, more complex molecule, a trimer of propylene glycol units linked by ether bonds.[4] This structure, featuring a nine-carbon backbone with two hydroxyl groups and three ether linkages, imparts a more amphiphilic character, combining the water-solubility of alcohols with the solvency of ethers for a broader range of organic compounds.[4][5]
Comparative Physicochemical Properties
The utility of a solvent is fundamentally governed by its physical and chemical properties. The table below summarizes the key parameters for TPG and EG, highlighting the stark contrasts that arise from their structural differences.
| Property | This compound (TPG) | Ethylene Glycol (EG) | Significance in Application |
| CAS Number | 24800-44-0[6] | 107-21-1[3] | Unique identifier for substance registration and safety data. |
| Molecular Formula | C₉H₂₀O₄ | C₂H₆O₂[] | Indicates the much larger size and higher carbon-to-oxygen ratio of TPG. |
| Molecular Weight | 192.25 g/mol [7] | 62.07 g/mol [] | Affects nearly all other physical properties, including boiling point and viscosity. |
| Boiling Point | ~273 °C[4] | 197.3 °C[] | TPG's high boiling point signifies very low volatility, reducing evaporation loss and inhalation exposure. |
| Freezing/Melting Point | ~ -45 °C (sets to glass)[4] | ~ -12.9 °C[] | Both offer excellent freeze protection, a primary application for EG. |
| Density @ 25°C | 1.021 g/mL[4] | 1.113 g/mL[7] | Similar densities, with EG being slightly denser. |
| Dynamic Viscosity @ 25°C | ~57 mPa·s[8] | 16.1 mPa·s[9] | TPG is significantly more viscous, which can impact fluid handling, mixing, and injection processes.[10] |
| Vapor Pressure @ 25°C | <0.01 mmHg[4][11] | ~0.089 mmHg[12] | TPG has extremely low volatility compared to EG, drastically reducing potential for worker exposure via inhalation.[] |
| Flash Point | ~145 °C[8] | ~111 °C | Both are combustible liquids but have high flash points, indicating low flammability risk under standard conditions. |
| Water Solubility | Miscible[4][5] | Miscible[] | Both are fully water-miscible, allowing for use in aqueous co-solvent systems. |
| Dielectric Constant | Low (relative to water)[13] | 41.4 (@ 20°C)[9] | EG is a highly polar solvent. TPG's lower polarity contributes to its ability to dissolve less polar organic molecules. |
| Hansen Solubility Parameters (MPa¹/²) | δD: 16.6, δP: 7.0, δH: 12.5[14] | δD: 17.0, δP: 11.0, δH: 26.0 | The lower polar (δP) and hydrogen bonding (δH) components of TPG confirm its less polar, more organic character compared to the highly polar EG. |
Performance as a Solvent in Pharmaceutical Applications
Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)
The primary role of a solvent in drug formulation is to dissolve the API. The choice between TPG and EG depends heavily on the properties of the API itself.
-
Ethylene Glycol is a highly polar, protic solvent. Its high Hansen hydrogen bonding parameter (δH = 26.0 MPa¹/²) indicates its proficiency in dissolving polar molecules and those capable of hydrogen bonding, such as salts and compounds with multiple hydroxyl or amine groups.
-
Tripropylene Glycol , by contrast, is more of a balanced or amphiphilic solvent. Its molecular structure contains both polar hydroxyl groups and nonpolar hydrocarbon regions, along with ether linkages that can act as hydrogen bond acceptors. Its Hansen parameters reflect this, with a lower contribution from polar and hydrogen bonding forces compared to EG.[14] This makes TPG an excellent candidate for dissolving moderately polar to nonpolar APIs that have poor solubility in highly aqueous environments. Its broad solvency power is a noted characteristic.[5] Propylene glycols are well-established as effective co-solvents for enhancing the solubility of poorly soluble drugs.[15][16]
The principle of "like dissolves like" is quantitatively expressed through Hansen Solubility Parameters. A smaller "distance" between the HSPs of a solvent and a solute predicts higher solubility. Therefore, TPG is predicted to be a more effective solvent for APIs with significant nonpolar character, while EG is better suited for highly polar APIs.
Impact on Formulation Properties
Beyond simple solubilization, the choice of solvent impacts the final formulation's physical characteristics:
-
Viscosity: TPG's significantly higher viscosity can be either an advantage or a disadvantage.[8] In topical or oral liquid formulations, it can act as a viscosity modifier, improving texture and residence time. However, for injectable formulations, its high viscosity could make administration difficult, whereas EG's lower viscosity would be preferable.[3][10]
-
Hygroscopicity and Stability: Both glycols are hygroscopic, meaning they attract and retain moisture from the atmosphere.[17] This property can be beneficial in topical formulations to act as a humectant.[6][18] However, it also means that formulations must be protected from atmospheric moisture to prevent changes in concentration and potential degradation of moisture-sensitive APIs.
-
Volatility: The extremely low vapor pressure of TPG is a major advantage in processing and handling.[4][8] It minimizes solvent loss during manufacturing steps like mixing and heating and significantly reduces the risk of worker exposure through inhalation compared to the more volatile EG.
Experimental Design: Protocol for Comparative Solubility Screening
To empirically determine the optimal solvent for a given API, a systematic solubility screening is required. The following protocol outlines a robust method for comparing the solubilizing capacity of TPG and EG.
Objective: To determine and compare the saturation solubility of a model API in TPG, EG, and relevant aqueous co-solvent mixtures.
Materials:
-
Model API (crystalline powder)
-
This compound (TPG), high purity grade
-
Ethylene Glycol (EG), high purity grade
-
Deionized water
-
2 mL glass vials with screw caps
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator set to 25°C
-
Centrifuge
-
HPLC system with a suitable column and validated method for the API
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation of Solvents: Prepare the desired solvent systems. This should include pure TPG, pure EG, and a series of co-solvent mixtures (e.g., 25%, 50%, 75% v/v of each glycol in deionized water).
-
Sample Preparation: Add an excess amount of the model API to a series of labeled 2 mL glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add 1.0 mL of each prepared solvent system to the corresponding vials containing the API.
-
Equilibration: Tightly cap the vials. Place them in a thermostatic shaker set to 25°C. Allow the samples to equilibrate for at least 48 hours to ensure saturation is reached. Visual inspection should confirm the presence of undissolved solid in each vial.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution: Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant from each vial. Transfer it into a volumetric flask and dilute with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Data Analysis: Calculate the saturation solubility of the API in each solvent system (typically expressed in mg/mL). Plot the solubility as a function of the co-solvent concentration.
Visualization of Molecular Interactions
The differing solvent capabilities of TPG and EG can be visualized at a molecular level. EG molecules are small and polar, creating a dense network of hydrogen bonds. TPG, being larger and more amphiphilic, offers a more complex solvation environment with both hydrogen-bonding sites and nonpolar regions.
Comparative Toxicology and Environmental Profile
For any excipient intended for pharmaceutical use, the toxicological profile is of paramount importance. In this regard, there is a critical and unambiguous distinction between TPG and EG.
Human Toxicity
Ethylene Glycol is highly toxic to humans if ingested. [8][14] Acute exposure causes a three-stage progression of effects: central nervous system (CNS) depression, followed by cardiopulmonary distress, and finally, severe renal (kidney) damage.[8] The toxicity is not from the parent compound but from its metabolites, particularly glycolic acid and oxalic acid, which lead to metabolic acidosis and the precipitation of calcium oxalate crystals in the kidneys. A potentially lethal dose is estimated to be around 1 to 2 mL/kg. Due to this high toxicity, its use in pharmaceutical formulations, especially for oral or parenteral routes, is severely restricted and generally avoided.
Tripropylene Glycol has a very low order of toxicity. [4] Studies have shown it to have very low acute toxicity via oral and dermal routes and it is non-irritating to the skin and eyes.[4][7] It is not classified as hazardous under the Globally Harmonized System (GHS).[4][19] This favorable safety profile makes TPG a much more suitable candidate for use in a wide range of products, including cosmetics, personal care items, and potentially as a pharmaceutical excipient where regulatory approval is met.[6][18][20]
Environmental Profile
Both solvents are considered to be readily biodegradable and are not expected to persist or bioaccumulate in the environment.
-
Ethylene Glycol biodegrades rapidly in water, soil, and air.[11][12][13] Its half-life in water and soil is typically a matter of days.[13]
-
Tripropylene Glycol is also readily biodegradable in both freshwater and seawater and is not expected to be persistent.[4][19] It presents a low hazard to aquatic organisms.[4]
From an environmental standpoint, both solvents are acceptable choices. However, the significant risk to human and animal health from accidental release or exposure makes EG a greater overall hazard.
Conclusion and Recommendations
The comparative analysis of this compound and ethylene glycol reveals two solvents with vastly different profiles and applications in a research and development setting.
Ethylene Glycol is a small, highly polar, and efficient solvent for polar compounds. Its low viscosity and excellent thermal properties make it a superior heat-transfer fluid. However, its significant human toxicity upon ingestion is a disqualifying factor for most pharmaceutical formulation applications, especially those intended for internal use. Its use should be restricted to chemical synthesis or laboratory applications where exposure can be strictly controlled and a less toxic alternative is not viable.
Tripropylene Glycol (TPG) emerges as a significantly safer and more versatile solvent for pharmaceutical and personal care applications. Its key advantages include:
-
Favorable Safety Profile: Very low toxicity, making it a viable candidate for a wide range of formulations.
-
Broad Solvency: Its amphiphilic nature allows it to dissolve a wider range of moderately polar and nonpolar APIs.
-
Extremely Low Volatility: This enhances safety by minimizing inhalation exposure and reduces solvent loss during manufacturing.
Recommendation: For any application involving direct formulation of a drug product, particularly for oral, topical, or parenteral routes, Tripropylene Glycol is the unequivocally superior choice over Ethylene Glycol due to its dramatically lower toxicity. The decision to use EG should only be made for chemical synthesis or analytical purposes where its unique properties are essential and stringent safety controls are in place. For solubility enhancement of new chemical entities, TPG and other propylene glycol derivatives should be considered primary candidates for initial screening.
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A Comparative Guide to Tripropylene Glycol and Polyethylene Glycol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, the choice of excipients is paramount to the efficacy, stability, and safety of a drug product. Among the vast array of available polymers, glycols have carved out a significant niche as solvents, plasticizers, and drug carriers. This guide provides a detailed, objective comparison of two such glycols: Tripropylene Glycol (TPG) and Polyethylene Glycol (PEG). While PEG is a well-established and ubiquitously used polymer in a multitude of FDA-approved drug products, TPG's role is more specialized, yet it presents unique properties that warrant consideration. This analysis, grounded in experimental data and scientific literature, will illuminate the distinct advantages and limitations of each, empowering formulation scientists to make informed decisions.
At a Glance: Key Physicochemical and Pharmaceutical Properties
A fundamental comparison begins with the intrinsic properties of these molecules. These characteristics dictate their behavior in solution, their interaction with active pharmaceutical ingredients (APIs), and their suitability for various drug delivery applications.
| Property | Tripropylene Glycol (TPG) | Polyethylene Glycol (PEG) |
| Molecular Formula | C9H20O4 | H−(O−CH2−CH2)n−OH |
| Molecular Weight | ~192.25 g/mol | Variable (e.g., PEG 400, PEG 3350) |
| Appearance | Colorless, viscous liquid | Liquid or waxy solid (depending on MW) |
| Boiling Point | ~273 °C | Variable (increases with MW) |
| Water Solubility | Miscible | Miscible in all proportions |
| Primary Pharmaceutical Role | Solvent, humectant, chemical intermediate | Solubilizer, plasticizer, surfactant, drug carrier (PEGylation) |
| Regulatory Status | Not classified as pharmaceutical grade | FDA-approved for oral, topical, and parenteral use |
Delving Deeper: A Mechanistic and Performance-Based Comparison
While the table above provides a snapshot, a comprehensive understanding requires a deeper dive into their mechanisms of action and performance in drug delivery systems.
Polyethylene Glycol (PEG): The Versatile Workhorse
Polyethylene glycol is a polymer of ethylene oxide and is available in a wide range of molecular weights, which allows for its use in a vast array of applications.[1] Low molecular weight PEGs (e.g., PEG 400) are liquids and are often used as solvents in oral and injectable formulations to enhance the solubility of poorly water-soluble drugs.[2] High molecular weight PEGs are solids and can be used in solid dosage forms as binders or in the formulation of hydrogels for controlled release.[]
One of the most significant contributions of PEG to drug delivery is the process of PEGylation . This involves the covalent attachment of PEG chains to a drug molecule, typically a protein or peptide.[4] This "stealth" technology shields the drug from the host's immune system, reducing immunogenicity and increasing its circulatory half-life.[]
Figure 1: Mechanism of PEGylation for improved drug delivery.
Experimental Evidence for PEG's Performance:
-
Solubility Enhancement: Studies have shown that PEGs can significantly increase the aqueous solubility of poorly soluble drugs. For instance, the solubility of diazepam and temazepam was increased by 3.5-fold and 2.5-fold, respectively, in the presence of PEG.[6]
-
Controlled Release: The molecular weight of PEG can be tailored to control the drug release rate from a matrix. In a study on solid dispersions of simvastatin, PEG 12000 provided a 3-fold increase in dissolution rate compared to the pure drug.[7] Higher molecular weight PEGs can form more viscous hydrogels, leading to a more sustained release profile.[8]
-
In Vivo Biocompatibility: PEG-based hydrogels have been shown to have excellent biocompatibility when implanted in vivo. Studies have demonstrated minimal inflammatory and immune responses to PEG implants, making them suitable for long-term drug delivery.[9][10]
Tripropylene Glycol (TPG): A Niche Player with Specific Strengths
Tripropylene glycol is a dihydric alcohol and is primarily used in industrial applications. However, it does have a presence in the pharmaceutical industry, mainly as a chemical intermediate in the synthesis of active pharmaceutical ingredients such as some local anesthetics and anti-arrhythmic drugs.[11] Its properties as a solvent and humectant also lend it to use in topical formulations.[12]
Unlike PEG, TPG is not a polymer and has a fixed molecular weight. This limits its versatility in terms of tuning properties like viscosity and release rate in the same way as PEG. Furthermore, it is important to note that dipropylene and tripropylene glycol are not classified as pharmaceutical-grade products, which restricts their use in many pharmaceutical applications, particularly for parenteral routes.[13]
A derivative of TPG, tri(propylene glycol) diacrylate, has been utilized as a cross-linking agent in the formulation of controlled-release drug delivery systems, where it contributes to the mechanical properties of the final product.[14]
Experimental Insights into TPG's Potential:
While direct comparative studies with PEG are lacking, some research provides insight into the performance of propylene glycols (of which TPG is a member) in drug delivery:
-
Topical Penetration Enhancement: Propylene glycols, in general, are known to act as penetration enhancers in topical formulations. They can increase the permeability of the stratum corneum, facilitating the delivery of drugs into the skin.[15][16] A comparative study of different glycols showed that propylene glycol was among the most effective at increasing skin permeability.[17]
-
Toxicity Profile: TPG is considered to have low acute toxicity.[18] However, a study on tripropylene glycol diacrylate, a TPG derivative, showed some level of in vitro cytotoxicity to neuronal cells at certain concentrations.[19] This highlights the need for careful toxicological evaluation of any TPG-based formulation intended for pharmaceutical use.
Experimental Protocols: A Guide to Evaluating Carrier Performance
To objectively compare the performance of TPG and PEG in a specific drug delivery application, a series of well-defined experiments are necessary. Below are detailed protocols for key in vitro and in vivo evaluations.
In Vitro Drug Release Study
This experiment is crucial for determining the rate and mechanism of drug release from a formulation.
Methodology:
-
Formulation Preparation: Prepare matrix tablets or hydrogels containing the model drug with either TPG or PEG as the carrier. Ensure all other excipients and the drug loading are identical between the two formulations.
-
Dissolution Apparatus: Utilize a USP-II (paddle) dissolution apparatus.
-
Dissolution Medium: Use a physiologically relevant medium, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released against time. Analyze the release kinetics using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (diffusion, erosion, or a combination).[20][21]
Figure 2: Workflow for in vitro drug release studies.
In Vivo Biocompatibility Study
This is essential to assess the tissue response to the implanted drug delivery system.
Methodology:
-
Animal Model: Select an appropriate animal model, such as rats or rabbits.
-
Implantation: Surgically implant the TPG- and PEG-based drug delivery systems (without the drug to isolate the carrier's effect) subcutaneously or at the target site. A sham surgery group should be included as a control.
-
Observation Period: Monitor the animals for signs of inflammation, irritation, or toxicity at the implantation site over a defined period (e.g., 7, 14, and 28 days).
-
Histopathological Analysis: At the end of the study period, euthanize the animals and excise the tissue surrounding the implant. Process the tissue for histopathological examination.
-
Evaluation: A pathologist should evaluate the tissue sections for signs of inflammation (e.g., infiltration of inflammatory cells), fibrosis (capsule formation), and necrosis.[22][23]
Conclusion: Making the Right Choice for Your Formulation
The choice between tripropylene glycol and polyethylene glycol is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the drug delivery system.
Polyethylene glycol stands out for its versatility, extensive safety data, and FDA-approved status for a wide range of applications, including parenteral administration.[] The ability to tune its molecular weight and the well-established science of PEGylation make it the preferred choice for sophisticated drug delivery systems aimed at extending drug half-life and reducing immunogenicity.[4] However, formulators must be mindful of potential challenges such as drug precipitation upon dilution and oxidative degradation.[24][25]
Tripropylene glycol , on the other hand, occupies a more specialized niche. Its primary role in pharmaceuticals is as a chemical intermediate and a solvent in topical preparations.[11] Its high boiling point and solvency for certain organic compounds can be advantageous in specific formulations. However, the lack of a pharmaceutical grade and limited data on its performance in controlled-release systems and parenteral formulations are significant limitations.
For researchers and drug development professionals, the path forward is clear. For novel drug delivery systems, especially those intended for systemic administration, PEG offers a well-trodden and highly adaptable platform. TPG may be considered for topical applications where its solvent properties are beneficial, but its use in more advanced drug delivery systems would necessitate extensive preclinical evaluation to establish its safety and efficacy.
Ultimately, the principles of scientific integrity and rigorous experimental validation must guide the selection process. The information and protocols presented in this guide provide a robust framework for making an evidence-based decision that will best serve the therapeutic goals of the drug product.
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Verhoeven, E., et al. (2009). Influence of polyethylene glycol/polyethylene oxide on the release characteristics of sustained-release ethylcellulose mini-matrices produced by hot-melt extrusion: in vitro and in vivo evaluations. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 72(2), 463–470. [Link]
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Li, N., et al. (2022). The Evaluations of Menthol and Propylene Glycol on the Transdermal Delivery System of Dual Drug–Loaded Lyotropic Liquid Crystalline Gels. AAPS PharmSciTech, 23(1), 33. [Link]
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European Medicines Agency. (2017, October 9). Questions and answers on propylene glycol used as an excipient in medicinal products for human use. [Link]
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Al-Tahami, K. A. (2017). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical and Clinical Research, 9(1), 65-72. [Link]
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Dahan, A., & Miller, J. M. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Molecular pharmaceutics, 14(1), 188–194. [Link]
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Suggs, L. J., et al. (1999). In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels. Journal of biomedical materials research, 46(1), 22–32. [Link]
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Rahman, M. M., et al. (2020). Polyethylene Glycol Enhances Solubility of Domperidone through Solid Dispersion. Dhaka University Journal of Pharmaceutical Sciences, 19(1), 45-53. [Link]
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A Head-to-Head Battle of Cryoprotectants: Tripropylene Glycol vs. Glycerol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cryopreservation, the choice of a cryoprotective agent (CPA) is paramount to ensuring the viability and functional integrity of biological materials upon thawing. For decades, glycerol has been a cornerstone cryoprotectant, its efficacy well-documented across a myriad of cell types. However, the quest for improved cryopreservation outcomes has led to the exploration of other molecules, including tripropylene glycol (TPG). This guide provides a comprehensive, data-supported comparison of the cryoprotective efficacy of tripropylene glycol and the established benchmark, glycerol, to empower researchers in making informed decisions for their specific applications.
The Fundamental Role of Cryoprotective Agents
Cryopreservation subjects cells to a cascade of stresses, most notably the formation of damaging ice crystals and the consequential osmotic imbalances. Cryoprotective agents are essential solutes that mitigate these detrimental effects. Their primary mechanisms of action include lowering the freezing point of the intracellular and extracellular solution, increasing viscosity to hinder ice crystal growth, and stabilizing cellular membranes. An ideal CPA should exhibit high water solubility, readily permeate cell membranes, and, crucially, display low toxicity.[1]
Caption: A simplified workflow of a typical cryopreservation protocol.
Physicochemical Properties: The Foundation of Cryoprotective Efficacy
The distinct cryoprotective capabilities of tripropylene glycol and glycerol are rooted in their fundamental physicochemical properties.
| Property | Tripropylene Glycol (TPG) | Glycerol |
| Molecular Weight ( g/mol ) | 192.24 | 92.09 |
| Boiling Point (°C) | 267 | 290 |
| Freezing Point (°C) | -45 | 17.9 |
| Viscosity (cP at 25°C) | 48.7 | 934 |
| Hydroxyl Groups | 2 | 3 |
Glycerol's three hydroxyl groups contribute to its high viscosity and extensive hydrogen-bonding capacity with water molecules. This interaction is crucial for disrupting the formation of ice crystals and stabilizing biological macromolecules.[2][3] Tripropylene glycol, with two hydroxyl groups and a larger molecular structure, possesses a lower viscosity, which may influence its permeation into cells and its interaction with water molecules.
Mechanism of Cryoprotection: A Tale of Two Glycols
Both TPG and glycerol are classified as penetrating cryoprotectants, meaning they can cross the cell membrane to exert their protective effects both intracellularly and extracellularly.
Glycerol's Established Mechanism: Glycerol's cryoprotective prowess is well-understood. By penetrating the cell, it increases the intracellular solute concentration, thereby reducing the amount of water available to form ice. Its numerous hydroxyl groups form a strong hydrogen-bonding network with water, effectively lowering the freezing point and promoting vitrification—a glass-like, non-crystalline state of water.[2][3]
Tripropylene Glycol's Presumed Mechanism: While specific mechanistic studies on TPG as a primary cryoprotectant are limited, its chemical structure suggests a similar mode of action to other glycols. It is presumed to protect cells by depressing the freezing point and increasing viscosity, thereby hindering ice crystal growth. Its larger molecular size compared to glycerol might lead to different permeation kinetics and interactions with cellular components.
Head-to-Head Comparison: Efficacy and Toxicity
A direct, quantitative comparison of the cryoprotective efficacy of TPG and glycerol is hampered by a notable lack of published experimental data for TPG in cryopreservation. However, by drawing on available data for related glycols and the extensive literature on glycerol, we can construct a comparative analysis.
Cell Viability
Glycerol: A plethora of studies have demonstrated glycerol's ability to maintain high cell viability post-thaw for a wide range of cell types. For instance, in the cryopreservation of adipose tissue, 70% glycerol solutions resulted in the highest stromal vascular fraction cell viability (72.67 ± 5.80%).[4] In another study comparing cryoprotectants for Vero cells, 10% glycerol resulted in a post-thaw viability of 70%, which was higher than that achieved with 10% DMSO (60%).[5]
Tripropylene Glycol: Direct cell viability data for TPG as a sole cryoprotectant is scarce in publicly available literature. To infer its potential efficacy, we can look at studies on related compounds. For example, propylene glycol (a smaller glycol) has been shown to have cryoprotective effects, though its efficacy varies depending on the cell type and concentration.[6] Without specific experimental data for TPG, a definitive statement on its comparative cell viability cannot be made.
Ice Recrystallization Inhibition
Ice recrystallization, the growth of larger ice crystals at the expense of smaller ones during thawing, is a significant cause of cell damage.[7]
Glycerol: While glycerol is effective at reducing the initial formation of ice, some studies suggest it may promote recrystallization events in the absence of other inhibitors.[8] However, it can also enhance the ability of antifreeze proteins to inhibit ice recrystallization.[8]
Tripropylene Glycol: There is a lack of specific studies investigating the ice recrystallization inhibition properties of TPG. However, research on propylene glycol monostearate has shown its effectiveness in inhibiting ice recrystallization in ice cream, suggesting that larger glycol derivatives can interact with and modify ice crystal growth.[9][10]
Toxicity
The toxicity of a CPA is a critical factor, as high concentrations are often required for effective cryoprotection.[11]
Glycerol: Glycerol is generally considered to have lower toxicity compared to other common cryoprotectants like DMSO.[6] However, at high concentrations, it can cause osmotic stress and cellular damage.[6] The safety of glycerol is dependent on concentration, exposure time, and the specific cell type.[6]
Caption: A visual summary of the comparative properties of Glycerol and TPG.
Experimental Protocols: A Framework for Evaluation
To facilitate a direct comparison of TPG and glycerol, a standardized experimental protocol is essential. The following outlines a general workflow for assessing the cryoprotective efficacy of these two agents.
1. Cell Culture and Preparation:
-
Culture the desired cell line (e.g., HeLa, HEK293) to 80-90% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count to determine cell density.
-
Resuspend the cell pellet in a basal medium (e.g., DMEM with 10% FBS).
2. Cryoprotectant Solution Preparation:
-
Prepare a series of cryoprotectant solutions with varying concentrations of TPG and glycerol (e.g., 5%, 10%, 15% v/v) in the basal medium.
-
Ensure all solutions are sterile-filtered.
3. Cryopreservation:
-
Slowly add the cryoprotectant solutions to the cell suspension at a 1:1 ratio.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezer and cool at a rate of -1°C/minute to -80°C.
-
Transfer the vials to liquid nitrogen for long-term storage.
4. Thawing and Post-Thaw Assessment:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Slowly dilute the cell suspension with pre-warmed basal medium to remove the cryoprotectant.
-
Centrifuge the cells and resuspend in fresh medium.
-
Perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to determine the percentage of live cells.
-
Assess cell function and morphology as required for the specific application.
Caption: A typical experimental workflow for evaluating CPA efficacy.
Conclusion and Future Directions
Glycerol remains the well-established and extensively validated cryoprotectant of choice for a vast array of biological materials. Its mechanisms of action are thoroughly understood, and a wealth of data supports its efficacy. Tripropylene glycol, while possessing physicochemical properties that suggest potential as a cryoprotectant, remains largely uncharacterized in the context of cryopreservation.
The significant gap in the scientific literature regarding the cryoprotective efficacy of TPG presents a clear opportunity for future research. Direct, controlled studies comparing TPG and glycerol across various cell types and under standardized cryopreservation protocols are necessary to elucidate the potential advantages and disadvantages of TPG. Such studies should focus on quantifying post-thaw cell viability, assessing the inhibition of ice recrystallization, and determining the cytotoxic profiles of TPG at various concentrations.
For researchers and drug development professionals currently selecting a cryoprotectant, glycerol offers a reliable and well-documented option. The exploration of TPG may be warranted for specific applications where the properties of glycerol are suboptimal, but this would necessitate a thorough in-house validation and comparison. As the field of cryobiology continues to advance, the systematic evaluation of novel cryoprotective agents like tripropylene glycol will be crucial in pushing the boundaries of what is possible in the long-term preservation of life.
References
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How Glycerol Influences Cell Viability in Cryopreservation. Patsnap Eureka. (2025-07-23). [Link]
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The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue. PMC - NIH. [Link]
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Comparative effectiveness of Dimethyl Sulphoxide (DMSO) and Glycerol as cryoprotective agent in preserving Vero cells. CABI Digital Library. (2015). [Link]
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The cell viability (A), the live cell recovery rate (B), and the... - ResearchGate. [Link]
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High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. NIH. [Link]
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Cryopreservation: An Overview of Principles and Cell-Specific Considerations. PMC - NIH. [Link]
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Measurement of Cryoprotectant Permeability in Adherent Endothelial Cells and Applications to Cryopreservation. [Link]
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Tripropylene glycol (24800-44-0) | Chemical Effects in Biological Systems. [Link]
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(PDF) Testing various combinations of cryoprotective agents for human skin cryopreservation by vitrification method. ResearchGate. (2024-12-22). [Link]
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A Comparative Guide to Purity Validation of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (Tripropylene Glycol) for Pharmaceutical Use
In the landscape of pharmaceutical formulation, the purity of excipients is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, commonly known as tripropylene glycol (TPG), serves as a versatile solvent, plasticizer, and humectant.[1] Its use in pharmaceutical preparations necessitates a rigorous validation of its purity to preclude the presence of contaminants that could compromise patient health. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of pharmaceutical-grade TPG, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[2][3] For an excipient like TPG, this involves not only quantifying the main component but also detecting and quantifying any process-related impurities or degradation products. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, outlining key performance characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[4][5]
While specific monographs for tripropylene glycol in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) are not as prevalent as for propylene glycol, the principles and methods outlined for propylene glycol serve as an authoritative benchmark for establishing the purity of TPG for pharmaceutical applications.[6][7]
Gas Chromatography (GC): The Workhorse for Purity and Volatile Impurities
Gas chromatography is the premier technique for assessing the purity of volatile and semi-volatile substances like TPG due to its high resolution and sensitivity.[8] The fundamental principle of GC involves the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Causality of Method Selection: The choice of a GC-based method is predicated on its ability to separate structurally similar glycol oligomers (e.g., dipropylene glycol, tetrapropylene glycol) and other potential volatile impurities that may be present from the manufacturing process. A Flame Ionization Detector (FID) is typically employed for its robustness and linear response to hydrocarbons.
Comparative GC Methodologies
The selection of the GC column's stationary phase is critical and is governed by the "like dissolves like" principle.[9][10] For glycols, which are polar compounds, a polar stationary phase is often the logical choice.
-
Polar Columns (e.g., Polyethylene Glycol - "WAX" phases): These columns interact strongly with the hydroxyl groups of glycols, leading to longer retention times and potentially better separation of isomers and related glycols.[11][12] The acidic modification in some PEG columns helps in reducing peak tailing for acidic analytes.[11]
-
Non-polar Columns (e.g., Polydimethylsiloxane - PDMS): While less intuitive, non-polar columns can also be effective. They separate analytes primarily based on boiling point differences. For TPG and its related oligomers, this can provide adequate separation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Gas Chromatography (GC-FID) workflow for TPG purity analysis.
Experimental Protocol: GC-FID for Assay and Related Substances
This protocol is adapted from established methods for glycol analysis and aligns with USP guidelines for propylene glycol.[13][14]
-
Chromatographic System:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.53 mm ID, 1.0 µm film thickness, coated with a bonded phase of polyethylene glycol (e.g., G16 as per USP).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: Programmed temperature gradient (e.g., initial 100°C, ramp at 10°C/min to 220°C).
-
-
-
Solutions:
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., 2,2,2-trichloroethanol) in methanol.
-
Standard Solution: Accurately weigh and dissolve USP-grade TPG and known impurities (e.g., di- and tetrapropylene glycol) in the Internal Standard Solution.
-
Sample Solution: Accurately weigh and dissolve the TPG sample in the Internal Standard Solution.
-
-
Procedure:
-
Inject equal volumes (e.g., 1 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
-
Calculations:
-
For assay, calculate the percentage of C₉H₂₀O₄ in the TPG sample by comparing the peak area ratio of TPG to the internal standard in the sample solution with that in the standard solution.
-
For impurities, quantify each impurity by comparing its peak area ratio to the internal standard in the sample solution with the corresponding ratio in the standard solution.
-
Performance Comparison
| Parameter | Polar Column (WAX) | Non-polar Column (PDMS) |
| Selectivity | Excellent for glycol isomers | Good, based on boiling points |
| Resolution | Generally higher for polar analytes | May be lower for isomers |
| LOD/LOQ | Typically low ppm levels (e.g., LOD ~3 ppm for EG/DEG)[15][16] | Similar, but may be affected by peak shape |
| Precision (%RSD) | < 5% for impurities[15][16] | Generally < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
High-Performance Liquid Chromatography (HPLC): A Complementary Approach
While GC is the dominant technique, HPLC can be a valuable alternative, particularly for non-volatile impurities or when derivatization is employed to enhance detection.[17][18] For polyols, which lack a strong UV chromophore, detection can be challenging. Refractive Index (RI) detection is common, but gradient elution is not feasible. Evaporative Light Scattering Detection (ELSD) or derivatization with a UV-active agent are more sensitive options.
Causality of Method Selection: An HPLC method would be chosen if non-volatile impurities, such as certain catalysts or high molecular weight oligomers, are suspected. It is also a preferred method when GC is not available or when dealing with thermally labile compounds.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Experimental Protocol: HPLC-RI for Purity Assessment
-
Chromatographic System:
-
HPLC with a refractive index (RI) detector.
-
Column: 250 mm x 4.6 mm ID, packed with 5-µm octadecylsilane (C18).
-
Mobile Phase: Isocratic mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
-
Solutions:
-
Standard Solution: Prepare a solution of known concentration of TPG reference standard in the mobile phase.
-
Sample Solution: Prepare a solution of the TPG sample at the same concentration as the Standard Solution in the mobile phase.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
-
Calculations:
-
Calculate the percentage purity by comparing the peak area of the main TPG peak in the sample to that of the standard.
-
Note: This HPLC-RI method is primarily for assay and may have limitations in detecting trace impurities due to lower sensitivity compared to GC-FID.
Karl Fischer Titration: The Gold Standard for Water Content
Water is a critical impurity in many pharmaceutical excipients, as it can affect drug stability and product performance. Karl Fischer (KF) titration is the definitive method for water determination due to its specificity, accuracy, and precision.[19][20]
Causality of Method Selection: The KF titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. This reaction is highly specific to water, making the method superior to loss-on-drying techniques which measure all volatile components.[19] For a viscous liquid like TPG, ensuring complete dissolution and water extraction is key.[21]
Comparative KF Methodologies
-
Volumetric KF: Best suited for samples with water content from 100 ppm to 100%. A titrant with a known concentration of iodine is added to the sample dissolved in a suitable solvent.[19]
-
Coulometric KF: Ideal for trace amounts of water (1 ppm to 5%). Iodine is generated electrochemically in the titration cell.[20]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Karl Fischer Titration workflow for water content determination.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Apparatus: An automatic volumetric Karl Fischer titrator.
-
Reagents:
-
Procedure:
-
Add a suitable volume of the solvent to the titration vessel and titrate to a dry endpoint with the KF titrant to eliminate residual water.
-
Accurately weigh and inject a suitable amount of the TPG sample into the vessel. The ideal sample size should result in a titrant consumption that is a significant portion of the burette volume.[21]
-
Start the titration and record the volume of titrant consumed at the endpoint.
-
-
Calculation:
-
Calculate the water content (%) using the formula: % H₂O = (V × T × 100) / W where V is the volume of titrant consumed (mL), T is the titer of the titrant (mg H₂O/mL), and W is the weight of the sample (mg).
-
Performance Comparison of Purity Validation Methods
| Method | Primary Application | Strengths | Limitations |
| GC-FID | Assay and related volatile impurities | High sensitivity, high resolution, robust, well-established for glycols.[13][15][16] | Requires sample volatility, may not detect non-volatile impurities. |
| HPLC-RI/ELSD | Assay and non-volatile impurities | Good for non-volatile or thermally labile compounds.[17] | Lower sensitivity than GC-FID for volatile impurities, RI detection is not compatible with gradient elution. |
| Karl Fischer | Water content | Highly specific, accurate, and precise for water determination.[19] | Only measures water content, not other impurities. |
Conclusion and Recommendations
A comprehensive purity validation of this compound for pharmaceutical use requires a multi-faceted analytical approach.
-
For routine quality control , a validated Gas Chromatography (GC-FID) method is the recommended primary technique. It provides a robust and sensitive means to simultaneously determine the assay (purity) and quantify critical related substances, such as other propylene glycol oligomers. The use of a polar "WAX" type column is often advantageous for achieving optimal separation of these structurally similar compounds.
-
The Karl Fischer titration is an indispensable and orthogonal method that must be employed for the accurate determination of water content, a critical quality attribute. The volumetric method is generally suitable for the expected water levels in pharmaceutical-grade TPG.
-
High-Performance Liquid Chromatography (HPLC) serves as a valuable complementary technique. While not typically the primary method for routine purity testing of TPG, it can be developed and validated to investigate potential non-volatile impurities if process knowledge or stability studies indicate their presence.
By integrating these methodologies within a framework guided by ICH Q2(R2) principles, researchers, scientists, and drug development professionals can ensure the purity, quality, and safety of this compound, thereby upholding the integrity of the final pharmaceutical product.
References
- Kannan, J. (2025). Simple And Sensitive Validated Method For Quantitation Of Toxic Impurities-Ethylene Glycol And Diethylene Glycol In Pharmaceutical Ingredient-Propylene Glycol By Gas Chromatography.
-
(2025). A Simple And Sensitive Validated Method For Quantitation Of Toxic Impurities-Ethylene Glycol And Diethylene Glycol In Pharmaceutical Ingredient-Propylene Glycol By Gas Chromatography. Frontiers in Health Informatics, 14(1). [Link]
-
Arya, P., & Dhyani, V. Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent Technologies, Inc. [Link]
-
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The Efficacy and Low Toxicity of Tripropylene Glycol: A Comparative Guide for Researchers
In the realms of pharmaceutical research, drug development, and scientific experimentation, the choice of solvent is a critical decision that profoundly impacts experimental outcomes, product stability, and, most importantly, safety. The ideal solvent should exhibit high efficacy in solubilizing a wide range of compounds while demonstrating a low toxicity profile to ensure the safety of researchers and the integrity of biological systems. This guide provides an in-depth technical comparison of tripropylene glycol (TPG) with other commonly used solvents, presenting its case as a non-toxic and effective alternative. Through objective analysis and supporting experimental data, we will explore the key performance indicators and safety profiles of these solvents, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions.
Introduction to Tripropylene Glycol (TPG)
Tripropylene glycol (TPG) is a colorless, odorless, and water-soluble liquid.[1] It is a high-purity chemical with low volatility and a high boiling point, making it a stable and versatile solvent in a variety of applications.[2][3] Chemically, TPG is a mixture of isomers, with the primary component being 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol. Its unique combination of ether and alcohol functionalities contributes to its excellent solvency for a broad spectrum of organic compounds.[4]
Historically, TPG has been utilized in industrial applications such as in the formulation of textile soaps, lubricants, and cutting oils due to its solvency and low volatility.[4] More recently, its favorable safety profile has led to its adoption in consumer products like fragrances, soaps, and cosmetics.[5] In the pharmaceutical industry, TPG is gaining recognition as a valuable excipient, serving as a carrier for active ingredients in various formulations.[6][7]
Comparative Analysis of Physicochemical Properties
The performance of a solvent is intrinsically linked to its physical and chemical properties. This section provides a comparative overview of key physicochemical data for TPG and a selection of common alternative solvents.
| Property | Tripropylene Glycol (TPG) | Propylene Glycol (PG) | Ethylene Glycol (EG) | Diethylene Glycol (DEG) | Acetone | Dimethyl Sulfoxide (DMSO) | Ethanol | Isopropyl Alcohol (IPA) |
| CAS Number | 24800-44-0 | 57-55-6 | 107-21-1 | 111-46-6 | 67-64-1 | 67-68-5 | 64-17-5 | 67-63-0 |
| Molecular Formula | C₉H₂₀O₄ | C₃H₈O₂ | C₂H₆O₂ | C₄H₁₀O₃ | C₃H₆O | C₂H₆OS | C₂H₅OH | C₃H₈O |
| Molecular Weight ( g/mol ) | 192.25 | 76.09 | 62.07[8] | 106.12[9] | 58.08 | 78.13 | 46.07 | 60.10 |
| Boiling Point (°C) | 265 - 275[1] | 188.2 | 197.3 | 244.8 | 56.5 | 189 | 78.5 | 82.5 |
| Flash Point (°C) | 143[1] | 99 | 111 | 124 | -20 | 87 | 13 | 11.7 |
| Density (g/cm³ at 20°C) | 1.019[1] | 1.036 | 1.113 | 1.118 | 0.791 | 1.100 | 0.789 | 0.785 |
| Water Solubility | Miscible[1] | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible |
Efficacy as a Solvent: A Multifaceted Comparison
The efficacy of a solvent, often referred to as its "solvent power," is its ability to dissolve a solute. This is not a singular property but a complex interplay of intermolecular forces. While a single metric to compare all solvents across all applications is elusive, we can use several parameters to build a comprehensive picture of their relative efficacies.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more nuanced understanding of solubility by breaking down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10] Solvents with similar HSP values to a solute are more likely to dissolve it.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Tripropylene Glycol Monomethyl Ether (TPM) * | 16.22 | 5.93 | 8.27 |
| Propylene Glycol | 16.8 | 9.4 | 23.3 |
| Ethylene Glycol | 17.0 | 11.0 | 26.0 |
| Diethylene Glycol | 16.6 | 12.0 | 20.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropyl Alcohol (IPA) | 15.8 | 6.1 | 16.4 |
The HSP values indicate that TPG and its derivatives possess a balanced profile of dispersion, polar, and hydrogen bonding interactions, contributing to their broad solvency.[3]
Kauri-Butanol (Kb) Value
The Kauri-butanol (Kb) value is a standardized measure of the solvent power of hydrocarbon solvents.[12][13] A higher Kb value generally indicates a stronger solvent. However, this test is not suitable for all solvents, particularly those that are highly soluble in the kauri-butanol solution, such as ketones, alcohols, and glycol ethers, as they do not produce a distinct turbidity endpoint.[10][14] Therefore, a direct comparison of all the selected solvents using this method is not feasible. For hydrocarbon solvents, for instance, toluene has a Kb value of 105, while aliphatic hydrocarbons are in the 30s.[12]
Comparative Solubility of an Active Pharmaceutical Ingredient (API): A Case Study with Ibuprofen
To provide a more practical comparison of solvent efficacy, we can examine the solubility of a model drug, ibuprofen, in various solvents. A study on the solubility of ibuprofen in different pure solvents showed the following trend in decreasing order of solubility: DMSO > methanol > ethanol > isopropanol > n-propanol > PEG-200 > PG > water.[15] While this study did not include TPG, it highlights the superior solvency of DMSO and alcohols for this particular API compared to propylene glycol. Another study on ibuprofen solubility in lipid vehicles also showed that the addition of ethanol significantly increased its solubility in oils.[16]
This data underscores that solvent selection is highly dependent on the specific solute. While TPG is touted for its broad solvency, empirical testing is crucial to determine its efficacy for a particular API in comparison to other solvents.[2][3]
The Decisive Advantage: A Favorable Toxicity Profile
While efficacy is a primary consideration, the toxicity of a solvent is a critical factor that can limit its application, particularly in research and pharmaceutical development where safety is paramount.
Acute Toxicity: A Quantitative Comparison
The acute toxicity of a substance is often quantified by its LD50 (Lethal Dose, 50%), the dose required to be lethal to 50% of a tested population. A higher LD50 value indicates lower acute toxicity.
| Solvent | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) |
| Tripropylene Glycol (TPG) | >2,000 - 3,000[6][17] | >16,320[6] |
| Propylene Glycol (PG) | 20,000[18] | 20,800[18] |
| Ethylene Glycol (EG) | 4,700[19] | 9,530[19] |
| Diethylene Glycol (DEG) | 12,565[15] | 11,890[15][20] |
| Acetone | 5,800[7][11] | 20,000[11] |
| Dimethyl Sulfoxide (DMSO) | 14,500 | 40,000 |
| Ethanol | 7,060 | >20,000 |
| Isopropyl Alcohol (IPA) | 5,045[21] | 12,800[12][21] |
As the data clearly indicates, TPG has a very low order of acute toxicity, with an oral LD50 in rats of over 2,000 mg/kg and a dermal LD50 in rabbits exceeding 16,320 mg/kg.[6][17] This places it in a similar low-toxicity category as propylene glycol and DMSO. In stark contrast, ethylene glycol is significantly more toxic.[19]
General Toxicity and Irritation Potential
Beyond acute lethal toxicity, it is crucial to consider other toxicological endpoints such as irritation and the potential for long-term health effects.
-
Tripropylene Glycol (TPG): Studies have shown that TPG has a very low degree of acute toxicity and is non-irritating to the skin and only slightly irritating to the eyes.[22] It is not considered a skin sensitizer.
-
Propylene Glycol (PG): Generally recognized as safe (GRAS) by the FDA for use in food, PG is also considered to have low toxicity and is not a skin sensitizer, though it can be a mild eye irritant.[1][18]
-
Ethylene Glycol (EG): Ethylene glycol is toxic if ingested and can cause central nervous system depression, heart and kidney damage.[23]
-
Diethylene Glycol (DEG): DEG is also toxic and has been responsible for several mass poisonings when ingested. It primarily affects the kidneys and nervous system.[3]
-
Acetone: Acetone has low acute and chronic toxicity but can cause mild skin and eye irritation.[11][24]
-
Dimethyl Sulfoxide (DMSO): DMSO has low systemic toxicity but is known to enhance the dermal absorption of other substances, which can be a concern.[25][26] It can also cause skin and eye irritation.[27]
-
Ethanol and Isopropyl Alcohol (IPA): Both are common laboratory solvents with relatively low toxicity, but they are flammable and can be irritating to the eyes and skin with prolonged exposure.[12][28]
Experimental Protocols for Solvent Evaluation
To ensure scientific integrity and enable direct comparison, standardized experimental protocols are essential for evaluating the efficacy and toxicity of solvents.
Protocol for Determining Acute Toxicity
The assessment of acute oral and dermal toxicity is typically conducted following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 401: Acute Oral Toxicity
This guideline describes a method to determine the acute oral toxicity of a substance. The test substance is administered in graduated doses to several groups of experimental animals (usually rats), with one dose per group. Observations of effects and mortality are made over a period of 14 days.
Caption: Workflow for OECD Guideline 401 Acute Oral Toxicity Test.
OECD Test Guideline 402: Acute Dermal Toxicity [10]
This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin. The test substance is applied to a shaved area of the skin of experimental animals (usually rabbits or rats) and held in contact for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality.[2]
Caption: Workflow for OECD Guideline 402 Acute Dermal Toxicity Test.
Protocol for In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Solvent Exposure: Treat the cells with various concentrations of the test solvent for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (culture medium without the solvent) and a positive control for cytotoxicity.
-
MTT Addition: After the exposure period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion: Tripropylene Glycol as a Superior, Non-Toxic Alternative
The selection of a solvent in a scientific setting requires a careful balance between efficacy and safety. This guide has demonstrated that tripropylene glycol presents a compelling case as a non-toxic alternative to many commonly used solvents. Its low acute toxicity, minimal irritation potential, and favorable physicochemical properties make it a safer choice for researchers and a more benign component in pharmaceutical formulations.
While direct, quantitative comparisons of solvent efficacy can be application-specific, the available data on TPG's broad solvency, coupled with its excellent safety profile, positions it as a highly attractive option. For researchers and drug development professionals seeking to minimize exposure to hazardous chemicals without compromising performance, tripropylene glycol warrants serious consideration. As with any chemical, proper laboratory practices should always be followed, but the inherent low toxicity of TPG provides a significant and welcome margin of safety.
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Performance of tripropylene glycol in comparison to other polyols in nanoparticle synthesis
An In-Depth Guide to the Performance of Tripropylene Glycol in Nanoparticle Synthesis: A Comparative Analysis with Common Polyols
For researchers and scientists in nanotechnology and drug development, the choice of solvent and reducing agent is a critical decision that dictates the final characteristics of synthesized nanoparticles. The polyol process, a versatile and widely adopted method, utilizes polyols to fulfill the dual role of solvent and reducing agent.[1][2] While ethylene glycol (EG) has historically been the workhorse of this method, other polyols like tripropylene glycol (TPG) offer unique advantages. This guide provides a comprehensive comparison of TPG's performance against other common polyols, supported by experimental data, to inform your selection process for achieving desired nanoparticle size, morphology, and stability.
The polyol process is a liquid-phase synthesis route for producing finely divided inorganic nanoparticles from their precursor salts.[2] The polyol serves multiple crucial functions:
-
Solvent: It dissolves the metallic precursor salt and the stabilizing agent.
-
Reducing Agent: At elevated temperatures, the hydroxyl groups of the polyol are oxidized, which in turn reduces the metal ions to their zerovalent state, initiating nucleation.[1][3]
-
Stabilizer/Capping Agent: Polyol molecules can adsorb onto the surface of the newly formed nanoparticles, providing colloidal stability and preventing aggregation through steric hindrance.[1]
The selection of a specific polyol influences the reaction kinetics and nanoparticle growth through its intrinsic properties, such as boiling point, viscosity, and reducing power.
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A Comparative Toxicological Review of Propylene Glycols for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of key propylene glycols: Propylene Glycol (PG), Propylene Glycol Monomethyl Ether (PGME), and Dipropylene Glycol (DPG). This document is intended for researchers, scientists, and drug development professionals to support informed decisions in formulation and safety assessments.
Introduction: The Propylene Glycol Family
Propylene glycols are a class of organic compounds valued for their versatile properties as solvents, humectants, and preservatives in a wide range of applications, including pharmaceuticals, cosmetics, and food products.[1] While generally considered to have low toxicity, their distinct chemical structures lead to variations in their metabolic pathways and toxicological profiles. Understanding these differences is paramount for ensuring the safety and efficacy of developed products.
This guide will delve into a comparative analysis of their toxicological endpoints, supported by experimental data, to provide a clear understanding of their relative safety.
Metabolic Pathways: A Fork in the Road
The initial metabolic steps of these propylene glycols are crucial in determining their toxic potential. The primary routes of metabolism involve oxidation by alcohol dehydrogenase and aldehyde dehydrogenase.
Propylene Glycol (PG) is metabolized to lactic acid and pyruvic acid, which are normal constituents of the glucose metabolism process and are readily converted to energy.[2] This metabolic pathway contributes to its low systemic toxicity.
Propylene Glycol Monomethyl Ether (PGME) is also metabolized by alcohol dehydrogenase. The commercial product is a mixture of two isomers, α-PGME (>99.5%) and β-PGME (<0.5%). The α-isomer is of low toxicity. The β-isomer, however, can be metabolized to 2-methoxypropionic acid (MPA), a compound with some structural similarity to the teratogen methoxyacetic acid (MAA).[3]
Dipropylene Glycol (DPG) is readily absorbed and converted to propylene glycol, which then follows the same metabolic pathway to lactic and pyruvic acids.[4] This conversion to a less toxic substance is a key factor in its overall low toxicity profile.
Figure 1: Simplified metabolic pathways of PG, PGME, and DPG.
Comparative Toxicological Endpoints
This section provides a detailed comparison of the key toxicological endpoints for PG, PGME, and DPG, with quantitative data summarized in tables for ease of reference.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects from a single, short-term exposure. The most common metric is the LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of the test animal population.
| Compound | Species | Route | LD50 | Reference |
| Propylene Glycol (PG) | Rat | Oral | 20,000 mg/kg | [4] |
| Rabbit | Dermal | 20,800 mg/kg | [5] | |
| Propylene Glycol Monomethyl Ether (PGME) | Rat | Oral | 5,660 mg/kg | [6] |
| Rabbit | Dermal | 13,000 mg/kg | [6] | |
| Dipropylene Glycol (DPG) | Rat | Oral | >5,000 mg/kg | [7] |
| Rabbit | Dermal | >5,000 mg/kg | [7] |
Analysis: All three propylene glycols exhibit low acute toxicity via both oral and dermal routes. PG has the highest LD50 values, indicating the lowest acute toxicity. PGME shows a slightly higher acute oral toxicity compared to PG and DPG. DPG's acute toxicity is very low, with LD50 values greater than the highest doses tested in some studies.[4][7]
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the effects of repeated exposure over a longer period. The No-Observed-Adverse-Effect Level (NOAEL) is a key parameter derived from these studies, representing the highest dose at which no adverse effects are observed.
| Compound | Species | Duration | NOAEL | Key Findings | Reference |
| Propylene Glycol (PG) | Rat | 2 years | 2,100 mg/kg/day | No significant toxicological effects. | [8] |
| Propylene Glycol Monomethyl Ether (PGME) | Rat | 2 years | 300 ppm (inhalation) | No carcinogenic effects observed. | [8][9] |
| Dipropylene Glycol (DPG) | Rat | 2 years | 10,000 ppm (in drinking water) | Increased incidence of nephropathy in male rats at high doses. No carcinogenic effects. | [1][10] |
Analysis: In long-term studies, all three compounds demonstrate a low potential for toxicity. PG is well-tolerated at high doses over a chronic duration.[8] PGME did not show carcinogenic potential in a 2-year inhalation study in rats and mice.[8][9] DPG, at very high concentrations in drinking water, was associated with kidney effects in male rats, a finding often linked to a mechanism not considered relevant to humans.[1][10] Importantly, none of the reviewed propylene glycols showed evidence of carcinogenicity.[11]
Dermal and Ocular Irritation
The potential for a substance to cause irritation upon contact with the skin or eyes is a critical safety consideration, particularly for topical formulations.
| Compound | Skin Irritation (Rabbit) | Ocular Irritation (Rabbit) | Reference |
| Propylene Glycol (PG) | Non-irritating to slightly irritating | Non-irritating | [11][12] |
| Propylene Glycol Monomethyl Ether (PGME) | Non-irritating | Non-irritating | [8] |
| Dipropylene Glycol (DPG) | Slightly irritating | Slightly irritating | [4] |
Analysis: All three propylene glycols are generally considered to be non-to-mildly irritating to the skin and eyes. PG and PGME are classified as non-irritating in several studies.[8][11][12] DPG is reported to be slightly irritating.[4] While rare cases of skin sensitization to PG have been reported in humans, extensive animal studies indicate a low sensitization potential for these compounds.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer.
| Compound | Ames Test (Bacterial Reverse Mutation) | In Vivo Micronucleus Test | Reference |
| Propylene Glycol (PG) | Negative | Negative | [11] |
| Propylene Glycol Monomethyl Ether (PGME) | Negative | Not specified, but weight of evidence indicates not genotoxic | [8] |
| Dipropylene Glycol (DPG) | Negative | Negative | [4] |
Analysis: A comprehensive battery of in vitro and in vivo studies has shown that PG, PGME, and DPG are not genotoxic.[4][8][11] This lack of genotoxic potential is consistent with the absence of carcinogenic effects in long-term animal studies.
Reproductive and Developmental Toxicity
These studies investigate the potential for adverse effects on sexual function, fertility, and the development of offspring.
| Compound | Species | NOAEL (Reproductive) | NOAEL (Developmental) | Key Findings | Reference |
| Propylene Glycol (PG) | Mouse | 10,100 mg/kg/day | 1,230 mg/kg/day (rabbit) | No adverse effects on fertility or development. | [11] |
| Propylene Glycol Monomethyl Ether (PGME) | Rat | 300 ppm (inhalation) | 1000 ppm (inhalation) | Not a developmental toxicant. | [8] |
| Dipropylene Glycol (DPG) | Rat | Not specified, but no effects expected in the absence of maternal toxicity | 5,000 mg/kg/day | Not a developmental toxicant. | [4] |
Analysis: The available data strongly indicate that PG, PGME, and DPG do not pose a significant risk for reproductive or developmental toxicity.[4][8][11] Studies conducted at high doses have not revealed any adverse effects on fertility or fetal development. For PGME, while concerns have been raised about the β-isomer, studies on commercial-grade PGME (containing very low levels of the β-isomer) have not shown developmental toxicity.[3]
Experimental Methodologies: A Glimpse into the Protocols
The toxicological data presented in this guide are derived from standardized and validated experimental protocols, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure the quality, consistency, and international acceptance of the data.
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A Comparative Guide to Enzyme Stabilization: Tripropylene Glycol Versus Other Polyols
For researchers, scientists, and drug development professionals, ensuring the long-term stability of enzymes is a cornerstone of successful experimentation and product formulation. Enzymes, by their proteinaceous nature, are susceptible to denaturation and loss of activity when exposed to thermal stress, extreme pH, or prolonged storage. Polyols (polyhydric alcohols) are a widely utilized class of excipients that enhance enzyme stability. This guide provides an in-depth comparison of tripropylene glycol (TPG) with other common polyols, such as glycerol, ethylene glycol, propylene glycol, and polyethylene glycol (PEG), in the context of enzyme stabilization. While extensive data exists for traditional polyols, this guide synthesizes available information to provide a comprehensive overview and contextualize the potential performance of TPG.
Understanding the Mechanisms of Polyol-Induced Enzyme Stabilization
The stabilizing effect of polyols on enzymes is not attributed to a single phenomenon but rather a combination of synergistic interactions with the protein and the surrounding solvent (water). The prevailing theories are:
-
Preferential Hydration: This is the most widely accepted mechanism. In an aqueous-polyol solution, polyol molecules are preferentially excluded from the immediate vicinity of the protein surface. This leads to an increase in the concentration of water molecules at the protein's hydration shell. To minimize the energetically unfavorable interaction with the excluded polyol, the protein adopts a more compact, folded state, which is its native and active conformation. This thermodynamically driven effect raises the energy barrier for unfolding.
-
Strengthening of Hydrophobic Interactions: Polyols can enhance the hydrophobic interactions within the core of a protein.[1] This effect is a consequence of the increased surface tension of the aqueous-polyol solution, which makes it more energetically costly to expose hydrophobic amino acid residues to the solvent upon unfolding.[2]
-
Increased Solvent Viscosity: The higher viscosity of polyol solutions can physically restrict the conformational movements and unfolding of the enzyme, thereby increasing its kinetic stability.
-
Direct Interaction: While preferential exclusion is the dominant mechanism, some direct hydrogen bonding between polyol hydroxyl groups and polar residues on the enzyme surface can occur, contributing to the stabilization of the native structure.[3]
Caption: Mechanism of preferential hydration by polyols.
Comparative Analysis of Polyols for Enzyme Stabilization
The choice of polyol for a specific application depends on a balance of its physicochemical properties and its direct impact on enzyme stability and activity.
Physicochemical Properties
The stabilizing potential of a polyol is closely linked to its molecular properties. Larger, more hydroxylated polyols tend to be more effective at preferential exclusion. However, this often comes with increased viscosity, which can be a drawback in some applications.
| Property | Tripropylene Glycol (TPG) | Glycerol | Ethylene Glycol | Propylene Glycol | Polyethylene Glycol (PEG 600) |
| Molecular Weight ( g/mol ) | 192.25[4] | 92.09 | 62.07 | 76.09 | ~600 |
| Boiling Point (°C) | ~273[5] | 290 | 197.3 | 188.2 | Decomposes |
| Viscosity (cP at 25°C) | 57[6] | ~934 | 16.1 | 40.4 | ~120 |
| Density (g/cm³ at 20°C) | ~1.02[6] | ~1.26 | ~1.11 | ~1.04 | ~1.13 |
| Number of Hydroxyl Groups | 2 | 3 | 2 | 2 | 2 (terminal) |
Data compiled from various sources.[4][5][6]
Experimental Evidence: A Head-to-Head Comparison
Direct comparative studies on the enzyme-stabilizing effects of tripropylene glycol are limited in peer-reviewed literature. However, we can infer its potential performance by examining data for other glycols and considering its unique properties.
Thermal Stability
The melting temperature (Tm) of an enzyme, the temperature at which 50% of the enzyme population is unfolded, is a key indicator of its thermal stability. Polyols generally increase the Tm of enzymes.
| Polyol | Enzyme Example | Tm Shift (°C) | Observations |
| Glycerol | Lysozyme | +5 to +20 | Strong stabilizer, effect is concentration-dependent. |
| Sorbitol | Trypsin | Significant increase | More effective than glycerol in hydrophilic solvents.[7] |
| Propylene Glycol | Lysozyme | Moderate increase | Stabilizing effect observed, though generally less pronounced than glycerol.[4] |
| Ethylene Glycol | α-Chymotrypsin | Increase | Demonstrates stabilizing properties.[3] |
| TPG (Inferred) | Various | Likely moderate to significant increase | With its larger molecular size compared to propylene glycol, TPG is expected to be an effective stabilizer through preferential exclusion. Its lower viscosity than glycerol may be advantageous in some formulations. |
Storage Stability (Lyoprotection & Cryoprotection)
Polyols are crucial for protecting enzymes during freezing (cryoprotection) and freeze-drying (lyoprotection). They form a glassy matrix that prevents the formation of damaging ice crystals and substitutes for the hydration shell of the enzyme in the dried state.
| Polyol | Application | Efficacy |
| Glycerol | Cryoprotection (-20°C storage) | Widely used; a 50% solution lowers the freezing point to -23°C, preventing freeze-thaw cycles.[8] |
| Propylene Glycol | Cryoprotection | Effective cryoprotectant, sometimes used in combination with glycerol.[9][10] |
| PEG | Lyoprotection | Used in combination with sugars like trehalose for long-term dry storage of enzymes.[11] |
| TPG (Inferred) | Cryo- & Lyoprotection | Its high boiling point and ability to form a viscous, amorphous solid upon cooling suggest it could be an effective cryo- and lyoprotectant. |
A study on glutamate biosensors found that while glycerol was more effective for storage at -20°C, triethylene glycol (a compound with a similar chain length to TPG) provided better stability at -80°C.[12] This suggests that longer-chain glycols like TPG could be particularly advantageous for ultra-low temperature storage.
Catalytic Activity
While stabilizing the enzyme structure, polyols can sometimes modulate catalytic activity. High concentrations of polyols, particularly viscous ones like glycerol, can reduce substrate and product diffusion, leading to an apparent decrease in enzyme activity. However, in some cases, polyols can enhance activity by promoting a more active enzyme conformation.
| Polyol | Effect on Enzyme Kinetics |
| Glycerol | Can decrease k-cat due to increased viscosity; may alter K-m.[13] |
| Propylene Glycol | Generally has a milder effect on kinetics than glycerol due to lower viscosity. |
| TPG (Inferred) | Expected to have a moderate impact on enzyme kinetics, potentially less inhibitory than glycerol due to its lower viscosity. |
Focus on Tripropylene Glycol (TPG): Unique Advantages and Considerations
Based on its physicochemical properties, TPG presents a unique profile as an enzyme stabilizer:
-
Balanced Viscosity: TPG has a significantly lower viscosity than glycerol, which could be beneficial in applications where high viscosity is detrimental to assay performance or processing.
-
Effective Solvency: TPG is a good solvent for a wide range of organic compounds, which could be advantageous in reactions with poorly water-soluble substrates.[14]
-
High Boiling Point and Low Volatility: These properties are desirable for applications requiring thermal stability and for maintaining stable concentrations in open systems.[14]
Considerations: As with any excipient, the optimal concentration of TPG must be determined empirically for each specific enzyme and application. While generally considered to have low toxicity, its biocompatibility for in vivo applications should be carefully evaluated.
Experimental Protocols for Evaluating Enzyme Stabilization
Protocol 1: Thermal Stability Assay by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[7][11][15]
Materials:
-
Purified enzyme of interest (0.1-0.5 mg/mL)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
-
Polyol stock solutions (e.g., 50% v/v TPG, glycerol, etc. in assay buffer)
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)
-
qPCR instrument with thermal ramping capability
-
96-well qPCR plates and optical seals
Procedure:
-
Prepare a master mix: For each condition, prepare a master mix containing the enzyme and assay buffer.
-
Aliquot polyols: In a 96-well qPCR plate, aliquot the different polyol solutions to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 20% v/v).
-
Prepare enzyme-dye mix: In a separate tube, prepare a mix of the enzyme master mix and SYPRO Orange dye (diluted to a final concentration of 5x).
-
Combine and mix: Add the enzyme-dye mix to each well of the qPCR plate containing the polyol solutions. Mix gently by pipetting.
-
Seal and centrifuge: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run DSF experiment: Place the plate in a qPCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute.[7]
-
Data analysis: The instrument will record fluorescence as a function of temperature. The Tm is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. A positive shift in Tm in the presence of a polyol indicates stabilization.
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
Protocol 2: Long-Term Storage Stability Study
This protocol assesses the ability of a polyol to maintain enzyme activity over an extended period at a specific storage temperature.
Materials:
-
Purified enzyme of interest
-
Storage buffers containing different concentrations of the polyols to be tested (e.g., 20% TPG, 20% glycerol, and a no-polyol control).
-
Enzyme activity assay reagents specific to the enzyme.
-
Spectrophotometer or other appropriate detection instrument.
Procedure:
-
Sample Preparation: Dilute the enzyme to a working concentration in each of the prepared storage buffers.
-
Aliquoting: Aliquot the enzyme preparations into multiple small tubes for each condition to avoid freeze-thaw cycles for the entire stock.
-
Initial Activity (T=0): Immediately after preparation, measure the enzymatic activity of one aliquot from each condition. This will serve as the baseline (100% activity).[16]
-
Storage: Store the remaining aliquots at the desired temperature (e.g., 4°C, -20°C, or -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot for each condition from storage.
-
Activity Measurement: Allow the aliquots to thaw/equilibrate to the assay temperature and measure the enzymatic activity.
-
Data Analysis: For each time point, calculate the percentage of remaining activity relative to the initial activity at T=0. Plot the percentage of remaining activity versus time for each storage condition to compare the stabilizing effects of the different polyols.
Conclusion
Polyols are indispensable tools for enhancing enzyme stability in a wide range of research and industrial applications. While glycerol is a well-established and potent stabilizer, its high viscosity can be a limiting factor. Tripropylene glycol (TPG) emerges as a compelling alternative, offering a balance of properties that suggest it is a capable enzyme stabilizer. Its lower viscosity compared to glycerol, combined with its excellent solvency and high boiling point, makes it a versatile option worthy of consideration, particularly in applications where fluid dynamics are critical or when formulating with hydrophobic substrates. The selection of the optimal polyol will always be enzyme- and application-dependent. Therefore, empirical testing using standardized protocols, such as those outlined in this guide, is essential for identifying the most effective stabilization strategy.
References
- Gekko, K., & Timasheff, S. N. (1981). Mechanism of protein stabilization by glycerol: preferential hydration in glycerol-water mixtures. Biochemistry, 20(16), 4667–4676.
- Gekko, K., & Koga, S. (1983). Increased thermal stability of chymotrypsinogen in water-polyol mixtures. Journal of Biochemistry, 94(1), 199–205.
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Dow Chemical Company. (n.d.). DOW Tripropylene Glycol, Regular Grade Technical Data Sheet. Retrieved from [Link]
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Univar Solutions. (n.d.). Tripropylene Glycol. Retrieved from [Link]
- Scafa, M., et al. (2021).
- Kumar, V., et al. (2009). Thermal Stability of Proteins in Aqueous Polyol Solutions: Role of the Surface Tension of Water in the Stabilizing Effect of Polyols. The Journal of Physical Chemistry B, 113(16), 5584–5591.
- Braham, S. A., et al. (2021). Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact?. Process Biochemistry, 102, 108-121.
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2015). How do I measure enzyme stability (how long the catalysis last) at preferred conditions, say at pH 7 and room temperature?. Retrieved from [Link]
- Vasquez-Figueroa, E., et al. (2011). Stability Improvement of a Liquid Enzyme Product. AAPS PharmSciTech, 12(4), 1143–1150.
- Google Patents. (n.d.). US20130303423A1 - Enzyme stabilized detergent compositions.
- Wypych, G. (Ed.). (2014). Handbook of Solvents (2nd ed.). ChemTec Publishing.
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The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
- Google Patents. (n.d.). US7928052B2 - Enzyme stabilization.
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Bionity.com. (n.d.). Cryoprotectant. Retrieved from [Link]
- Google Patents. (n.d.). WO2007095999A1 - Liquid detergent composition containing an enzyme.
- Danielson, U. H. (2009). Enzyme kinetics. Wiley-VCH.
- Lee, J. C., & Timasheff, S. N. (1981). The stabilization of proteins by sucrose. Journal of Biological Chemistry, 256(14), 7193–7201.
- Pazhang, M., et al. (2015). Effect of Sorbitol and Glycerol on the Stability of Trypsin and Difference Between Their Stabilization Effects in the Various Solvents. Biotechnology and Applied Biochemistry, 62(5), 651-657.
- Google Patents. (n.d.). CN103981168B - A kind of compositions improving liquid enzymes stability.
- Lozano, P., et al. (2001). Effect of Polyols on α-Chymotrypsin Thermostability: A Mechanistic Analysis of the Enzyme Stabilization. Journal of Biotechnology, 86(3), 213-225.
- Braham, S. A., et al. (2021). Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact?. Process Biochemistry, 102, 108-121.
- Google Patents. (n.d.). WO2013111839A1 - Method for producing dipropylene glycol and/or tripropylene glycol.
-
Proteos. (n.d.). Thermal Shift Assay. Retrieved from [Link]
- Bradbury, S. L., & Jakoby, W. B. (1972). Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase. Proceedings of the National Academy of Sciences, 69(9), 2373–2376.
- Le, K., et al. (2022). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (186), e64188.
-
Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Retrieved from [Link]
- Fahy, G. M., et al. (1987). Studies in cryoprotection II: Propylene glycol and glycerol. Cryobiology, 24(5), 407–426.
- Santoro, M. M., & Bolen, D. W. (1992). A test of the linear extrapolation of unfolding free energy changes over an extended denaturant concentration range. Biochemistry, 31(20), 4901–4907.
- Ferreira, A. R., et al. (2014). Water dynamics in n-propylene glycol aqueous solutions. The Journal of chemical physics, 140(20), 204508.
- Morshed, K. M., et al. (1990). Kinetics of propylene glycol elimination and metabolism in rat. Drug metabolism and disposition, 18(6), 1024–1029.
-
Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Retrieved from [Link]
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Correlating the physical properties of tripropylene glycol with its performance as a solvent
An In-Depth Technical Guide
Tripropylene Glycol (TPG): A Solvent Performance Guide for Pharmaceutical Applications
This guide provides a comprehensive analysis of tripropylene glycol (TPG) as a solvent, with a specific focus on its application in pharmaceutical research and development. We will explore the direct correlation between its distinct physical properties and its performance in solubilizing and delivering active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages of TPG and to provide a framework for its empirical evaluation against other common solvents.
Fundamental Physical Properties of Tripropylene Glycol
The utility of any solvent is fundamentally dictated by its physical and chemical characteristics. Tripropylene glycol (C9H20O4) is a colorless, odorless, and hygroscopic liquid that is completely soluble in water and miscible with many organic solvents.[1][2] Its higher molecular weight compared to its shorter-chain counterparts, propylene glycol (PG) and dipropylene glycol (DPG), results in a unique set of properties summarized below.
| Physical Property | Value | Significance in Solvent Performance |
| Molecular Weight | 192.26 g/mol [3] | Affects viscosity, boiling point, and vapor pressure. |
| Boiling Point | 270-273 °C[1][3][4][5] | Low volatility; essential for stable formulations and high-temperature processing. |
| Vapor Pressure | <0.01 mmHg @ 25 °C[1][5] | Minimizes solvent loss during storage and handling; reduces worker exposure. |
| Density | ~1.02 g/cm³ @ 20-25 °C[1][5][6] | Important for formulation mass/volume calculations and fluid dynamics in processing. |
| Dynamic Viscosity | ~57 mPa·s @ 25 °C[1] | Higher viscosity can control diffusion rates, enhance API stability, and modify texture. |
| Freezing/Melting Point | <-20 °C (sets to glass)[1][3][4][6] | Remains liquid at low temperatures, enabling cold-process manufacturing and storage. |
| Flash Point | ~145 °C[1][4] | High flash point indicates low flammability, enhancing safety in handling and manufacturing.[7] |
| Water Solubility | Miscible[2][5] | Allows for use in aqueous and semi-aqueous formulations. |
Correlating Physical Properties with Solvent Efficacy
The performance of TPG as a solvent is a direct consequence of the properties listed above. Understanding these relationships is critical for rational formulation design.
Solubility, Miscibility, and Polarity
Tripropylene glycol's structure, featuring three propylene glycol units, provides both hydrophilic (hydroxyl groups) and lipophilic (propylene chains) characteristics.[2] This amphiphilic nature is key to its broad solvency power, allowing it to dissolve a wide range of both hydrophilic and hydrophobic compounds.[8][9] Its miscibility with water and many organic solvents makes it a versatile vehicle for complex formulations that may contain multiple APIs and excipients with varying polarities.[5][6]
Dissolution Rate and Viscosity
While high solubility is crucial, the rate at which an API dissolves is often the rate-limiting step for absorption, particularly for poorly soluble drugs.[10] TPG's relatively high viscosity (compared to water or ethanol) can influence the dissolution rate. According to the Noyes-Whitney equation, the dissolution rate is proportional to the diffusion coefficient of the drug in the solvent. In a more viscous medium like TPG, the diffusion coefficient is lower, which might suggest a slower dissolution rate.
However, in practice, TPG can enhance the overall dissolution of a final dosage form by creating stable, amorphous solid dispersions of the API, which prevents recrystallization and maintains the drug in a higher energy state, thereby improving its dissolution in aqueous environments like the gastrointestinal tract.[11]
Formulation Stability and Low Volatility
The high boiling point (270-273 °C) and correspondingly low vapor pressure of TPG are among its most significant advantages in pharmaceutical formulations.[1][5] This low volatility ensures that the solvent concentration remains stable over time, preventing API precipitation and ensuring a consistent, long-term shelf life.[8] This is particularly critical for liquid dosage forms where solvent evaporation can lead to super-saturation and crystallization of the drug. Furthermore, the low volatility contributes to a safer handling environment by minimizing airborne solvent particles.[7]
Comparative Analysis: TPG vs. Alternative Glycols
The choice of a glycol solvent often involves a trade-off between properties like viscosity, hygroscopicity, and solvency. Below is a comparison of TPG with its common alternatives, propylene glycol (PG) and dipropylene glycol (DPG).
| Property | Propylene Glycol (PG) | Dipropylene Glycol (DPG) | Tripropylene Glycol (TPG) |
| Boiling Point | ~188 °C | ~232 °C | ~271 °C[6][7] |
| Viscosity (@ 25°C) | ~45 mPa·s | ~75 mPa·s | ~57 mPa·s[1] |
| Vapor Pressure (@ 20°C) | ~0.13 mmHg | ~0.01 mmHg | <0.01 mmHg |
| Hygroscopicity | High | Moderate | Low |
Analysis:
-
Propylene Glycol (PG): Its lower viscosity and higher volatility make it suitable for applications requiring rapid spreading and drying. However, its high hygroscopicity can be detrimental to moisture-sensitive APIs.
-
Dipropylene Glycol (DPG): Offers a balance of properties, with lower volatility than PG. Its higher viscosity can be beneficial for certain topical formulations.
-
Tripropylene Glycol (TPG): Stands out for its very low volatility and low hygroscopicity, making it the superior choice for formulations requiring maximum stability and for use with moisture-sensitive APIs.[8][9] Its solvency for a wide range of organic compounds is a key advantage.[5]
The selection process for a solvent is a critical decision in formulation development. The following diagram illustrates a logical workflow.
Caption: Logical workflow for solvent selection in pharmaceutical formulation.
Experimental Protocols for Solvent Performance Evaluation
To empirically validate the performance of TPG, the following standardized protocols are recommended. These methods are designed to be self-validating and provide a robust basis for comparison against other solvents.
Protocol 1: Determination of Equilibrium Solubility
Objective: To determine the saturation concentration of an API in TPG at a controlled temperature.
Causality: This protocol is foundational. An accurate measure of equilibrium solubility is the first and most critical indicator of a solvent's potential. Agitation and sufficient time are essential to ensure the system reaches a true thermodynamic equilibrium, avoiding misleading results from supersaturated or unsaturated solutions.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume (e.g., 10 mL) of TPG in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid API to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the quantifiable range of an established analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample to determine the concentration of the API.
-
Calculation: Calculate the equilibrium solubility, typically expressed in mg/mL, accounting for the dilution factor.
Caption: Experimental workflow for determining equilibrium solubility.
Protocol 2: Dissolution Rate Analysis (USP Paddle Method Adaptation)
Objective: To measure the rate at which an API dissolves from a solid form into TPG.
Causality: This protocol assesses the kinetic aspect of solubilization. The conditions (paddle speed, temperature) are standardized to ensure that the results are reproducible and that the primary variable being tested is the solvent's ability to dissolve the API. This is critical for predicting how a drug might be released from a suspension or a solid dosage form.
Methodology:
-
Medium Preparation: Fill a USP dissolution vessel with a known volume (e.g., 900 mL) of TPG. Equilibrate the medium to the target temperature (e.g., 37 °C).
-
System Setup: Set the paddle speed to a standardized rate (e.g., 50 RPM).
-
Sample Introduction: Introduce a known amount of the API (e.g., a non-disintegrating compact or a specific amount of powder) into the dissolution vessel. Start the timer immediately.
-
Timed Sampling: At predefined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a small, fixed volume of the dissolution medium.
-
Filtration: Immediately filter each sample through a syringe filter to stop the dissolution of any suspended particles.
-
Analysis: Analyze the filtered samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved API at each time point.
-
Data Plotting: Plot the concentration of the dissolved API versus time to generate a dissolution profile. The slope of the initial linear portion of this curve represents the initial dissolution rate.
Caption: Experimental workflow for dissolution rate analysis.
Conclusion
Tripropylene glycol presents a compelling profile as a solvent for pharmaceutical applications, particularly where formulation stability, low volatility, and broad solvency are paramount. Its physical properties—a high boiling point, low vapor pressure, and moderate viscosity—directly contribute to its high performance. While it may not be the optimal choice for every application, especially those requiring rapid evaporation, its advantages in creating stable liquid formulations and enabling the solubilization of challenging APIs are significant. The experimental protocols provided in this guide offer a robust framework for scientists to quantitatively assess the suitability of TPG and make data-driven decisions in the solvent selection process.
References
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Univar Solutions. (n.d.). Tripropylene Glycol. Retrieved from [Link]
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Carl ROTH. (n.d.). Tripropylene glycol. Retrieved from [Link]
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EapearlChem. (n.d.). Tripropylene Glycol (TPG) - Multi-Use Industrial Solvent. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 1348 - TRIPROPYLENE GLYCOL. Retrieved from [Link]
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Dow. (n.d.). Tripropylene Glycol Regular Grade. Retrieved from [Link]
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ResolveMass. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]
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Multichem. (n.d.). Tri(propylene glycol) diacrylate Dealer and Distributor. Retrieved from [Link]
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LookChem. (n.d.). Cas 24800-44-0,Tripropylene glycol. Retrieved from [Link]
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USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved from [Link]
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Boxa Solvents. (n.d.). Tripropylene Glycol With Competitive Price. Retrieved from [Link]
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ResearchGate. (n.d.). Viscosity of tripropylene glycol. Retrieved from [Link]
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DOSS. (2021). Tripropylene Glycol Monomethyl Ether. Retrieved from [Link]
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A-Comparative-Guide-to-2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol-Isomers-and-Their-Influence-on-Reaction-Outcomes
Abstract
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, a primary component of commercial Dipropylene Glycol (DPG), is a versatile molecule utilized across numerous industries, from polyurethane synthesis to cosmetics.[1][2][3] However, DPG is not a single compound but a mixture of three structural isomers, each possessing unique physicochemical properties that can significantly influence reaction kinetics, product distribution, and the performance characteristics of final formulations. This guide provides an in-depth analysis of these isomers, elucidating the mechanistic basis for their differential reactivity and offering experimental frameworks to assess their impact. By understanding the distinct contributions of each isomer, researchers and drug development professionals can achieve greater control over their chemical processes, leading to optimized product outcomes and enhanced performance.
Introduction: Deconstructing Dipropylene Glycol
Dipropylene Glycol (DPG) is synthesized from the reaction of propylene oxide with water.[4] While the primary product of this reaction is monopropylene glycol, subsequent additions of propylene oxide lead to the formation of DPG isomers.[5] The commercial product is a mixture of three principal isomers, whose subtle structural differences are the crux of their varied chemical behaviors.[3]
The three isomers are:
-
2-(2-Hydroxypropoxy)-1-propanol: Features one primary and one secondary hydroxyl group.
-
1-(2-Hydroxypropoxy)-2-propanol: Also contains one primary and one secondary hydroxyl group.
-
1,1'-Oxybis(2-propanol): Uniquely possesses two secondary hydroxyl groups.
The presence and position of primary versus secondary hydroxyl groups are the primary determinants of their reactivity.
Caption: The three structural isomers of Dipropylene Glycol.
The Mechanistic Underpinnings of Differential Reactivity
The difference in reaction rates between primary and secondary alcohols is a foundational concept in organic chemistry. This reactivity differential stems from two main factors:
-
Steric Hindrance: Primary hydroxyl groups are more sterically accessible to incoming reagents than secondary hydroxyl groups, which are shielded by adjacent alkyl groups. This reduced steric hindrance facilitates a faster reaction rate for primary alcohols in many cases, particularly in bimolecular nucleophilic substitution (SN2) type reactions.[6]
-
Electronic Effects & Carbocation Stability: In reactions that proceed via a carbocation intermediate (SN1 type reactions), the stability of the carbocation is paramount. Tertiary carbocations are more stable than secondary, which are more stable than primary, due to the electron-donating inductive effect of alkyl groups.[7] While DPG isomers do not form tertiary carbocations, the principle of carbocation stability influences their reactivity in acid-catalyzed reactions.[7]
In the context of DPG isomers, the isomer with two secondary hydroxyl groups (1,1'-Oxybis(2-propanol)) is expected to exhibit the lowest reaction rate in processes like esterification or urethane formation, where nucleophilic attack on the hydroxyl group is a key step. Conversely, the other two isomers, each possessing a more reactive primary hydroxyl group, will react more readily.
Comparative Analysis: A Focus on Polyurethane Synthesis
A significant application of DPG is as a chain extender and polyol initiator in the synthesis of polyurethanes.[1][2][8] In this context, the reactivity of the hydroxyl groups directly impacts the polymerization rate, gel time, and the final properties of the polymer.
Hypothetical Experimental Data
The following table presents hypothetical, yet representative, data illustrating the expected differences in reactivity for the three DPG isomers in a model polyurethane formulation.
| Isomer | Hydroxyl Group Type | Relative Reaction Rate Constant (k_rel) | Gel Time (minutes) | Resulting Polymer Hardness (Shore A) |
| 2-(2-Hydroxypropoxy)-1-propanol | 1 Primary, 1 Secondary | 1.00 | 15 | 85 |
| 1-(2-Hydroxypropoxy)-2-propanol | 1 Primary, 1 Secondary | ~1.00 | ~15 | 85 |
| 1,1'-Oxybis(2-propanol) | 2 Secondary | 0.65 | 25 | 78 |
This data is illustrative and will vary based on specific reaction conditions, catalyst, and isocyanate used.
Experimental Protocol: Assessing Isomer Reactivity in Polyurethane Formation
This protocol outlines a method to quantify the reactivity of individual DPG isomers with a diisocyanate.
Objective: To determine the relative reaction rates of the three DPG isomers with toluene diisocyanate (TDI) by monitoring the disappearance of the isocyanate peak using infrared spectroscopy.
Materials:
-
2-(2-Hydroxypropoxy)-1-propanol (isolated isomer)
-
1-(2-Hydroxypropoxy)-2-propanol (isolated isomer)
-
1,1'-Oxybis(2-propanol) (isolated isomer)
-
Toluene diisocyanate (TDI)
-
Dibutyltin dilaurate (catalyst)
-
Anhydrous toluene (solvent)
-
FTIR spectrometer with a heated, sealed cell
Procedure:
-
Preparation of Reagent Solutions: Prepare equimolar solutions of each DPG isomer and TDI in anhydrous toluene. Prepare a dilute solution of the catalyst in toluene.
-
Reaction Setup: In a nitrogen-purged, sealed reaction vessel, combine the DPG isomer solution and the catalyst solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 70°C).
-
Initiation of Reaction: Inject the pre-heated TDI solution into the reaction vessel with vigorous stirring. Simultaneously, start data acquisition on the FTIR spectrometer.
-
Data Collection: Monitor the disappearance of the isocyanate peak (at approximately 2270 cm⁻¹) over time.
-
Data Analysis: Plot the natural logarithm of the isocyanate concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant. Compare the rate constants for each isomer to determine their relative reactivity.
Caption: Workflow for comparing DPG isomer reactivity.
Analytical Methodologies for Isomer Separation and Quantification
A critical prerequisite for studying the individual effects of DPG isomers is the ability to separate and quantify them. Due to their similar physical and chemical properties, this can be challenging.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[9] A specific method has been developed for the separation and detection of dipropylene glycol isomers, which involves the use of an internal standard and specific GC-MS parameters.[9]
Key GC-MS Parameters:
-
Column: A polar capillary column, such as one with a wax-based stationary phase, is often effective for separating these isomers.[10]
-
Temperature Program: A carefully controlled temperature ramp is necessary to achieve baseline separation of the isomer peaks.[9]
-
Detection: Mass spectrometry provides definitive identification of each isomer based on its unique fragmentation pattern.
Implications for Researchers and Drug Development Professionals
The choice of DPG with a specific isomer distribution, or the use of an isolated isomer, can have significant consequences for product performance:
-
For Polymer Chemists: In applications requiring rapid curing or high hardness, such as in some coatings and elastomers, a DPG mixture enriched in isomers with primary hydroxyl groups would be advantageous.[11] Conversely, for applications where a longer pot life is desired, a higher concentration of the di-secondary isomer could be beneficial.
-
For Drug Development Professionals: DPG is used as a solvent and co-solvent in some pharmaceutical formulations. The specific isomer composition can affect the solubility of active pharmaceutical ingredients (APIs) and the viscosity of the final product. Understanding the isomer composition is crucial for ensuring batch-to-batch consistency and product stability.
-
For Formulators of Consumer Products: In cosmetics and fragrances, where DPG is a common carrier, the isomer ratio can influence the evaporation rate and the sensory profile of the product.
Conclusion
The seemingly subtle structural variations among the three isomers of this compound (Dipropylene Glycol) give rise to demonstrably different chemical reactivities. The presence and position of primary versus secondary hydroxyl groups dictate the rate and, in some cases, the pathway of chemical reactions. For researchers and formulators, a thorough understanding of the isomer composition of their DPG is not merely an academic exercise; it is a critical parameter for controlling reaction outcomes, optimizing product performance, and ensuring consistent quality. By leveraging appropriate analytical techniques and a mechanistic understanding of alcohol reactivity, it is possible to harness the unique properties of each isomer to achieve desired end-use characteristics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol in a Laboratory Setting
For researchers and scientists engaged in drug development and other advanced scientific endeavors, meticulous laboratory practice extends beyond the experiment itself to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (also known as tripropylene glycol, TPG; CAS No. 24800-44-0), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Understanding the Compound: Properties and Hazard Profile
This compound is a stable liquid commonly used as an intermediate in various industrial applications.[1] A thorough understanding of its properties is fundamental to its safe handling and disposal.
Based on available data, tripropylene glycol is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] It exhibits low acute toxicity and is generally not considered a significant skin or eye irritant.[2][4] Furthermore, toxicological reviews have not found evidence of carcinogenic, mutagenic, or reproductive toxicity.[4][5]
From an environmental perspective, tripropylene glycol is considered to be of low risk.[1] It is readily biodegradable in both freshwater and seawater and is not expected to persist in the environment.[2][3] The low Log Kow value indicates a low potential for bioaccumulation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24800-44-0 | [1][2][6][7][8] |
| Molecular Formula | C9H20O4 | [1][7] |
| Molar Mass | 192.25 g/mol | [7] |
| Appearance | Colorless, odorless liquid | [9] |
| Boiling Point | ~270 °C | [7] |
| Flash Point | ~145 °C | [7] |
| Water Solubility | Miscible | [10] |
| Density | ~1.02 g/mL at 25 °C | [10] |
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (such as nitrile rubber), and a laboratory coat.[11][12]
-
Ventilation: Handle the chemical in a well-ventilated area to prevent the formation and inhalation of vapor.[6][7]
-
Storage of Waste: Waste this compound should be stored in a clearly labeled, sealed, and chemically compatible container.[13] Do not store waste in food or beverage containers.[13] The container should be kept in a cool, well-ventilated area away from ignition sources and incompatible materials like strong acids and bases.[6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[14] Do not allow the chemical to enter drains or waterways.[14][15]
-
Absorption: Collect the spilled liquid using an inert absorbent material such as sand, earth, or vermiculite.
-
Collection and Disposal: Place the absorbed material into a suitable, labeled container for disposal.[7] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[7]
Step-by-Step Disposal Protocol for Laboratory Quantities
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[6] While generally not classified as hazardous, it is crucial to manage its disposal responsibly to prevent environmental contamination. Under no circumstances should this chemical be poured down the drain or into a septic system. [13][15]
Protocol for Uncontaminated this compound:
-
Waste Collection: Collect the waste chemical in a dedicated, properly labeled, and sealed container. The label should clearly state "Waste this compound" or "Waste Tripropylene Glycol."
-
Consult Institutional Guidelines: Review your institution's specific chemical waste management plan. Your Environmental Health and Safety (EHS) department will provide guidance on the proper procedures for your location.
-
Arrange for Professional Disposal: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup and disposal.[16] The most common and recommended method of disposal is through controlled incineration at a licensed chemical destruction plant.[7][14]
Protocol for Contaminated this compound:
If the waste this compound is mixed with other substances, particularly hazardous ones, the entire mixture must be treated as hazardous waste.[16][17]
-
Waste Characterization: The waste must be characterized based on the contaminants. If it is mixed with a listed hazardous waste, it will be considered hazardous.
-
Segregated Waste Collection: Collect the contaminated waste in a separate, dedicated container. The label must clearly indicate that it is "Hazardous Waste" and list all the chemical constituents.[17]
-
Follow Hazardous Waste Procedures: Adhere strictly to your institution's and local regulations for hazardous waste disposal. This includes specific labeling, storage, and documentation requirements.[17]
-
Professional Hazardous Waste Disposal: Arrange for disposal through your institution's EHS department or a certified hazardous waste disposal service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of good laboratory practice and environmental stewardship.
References
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- UNEP Publications. OECD SIDS TRIPROPYLENE GLYCOL CAS N°: 24800-440.
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- LyondellBasell. (2015-07-10). Global Product Strategy (GPS) Safety Summary Tripropylene Glycol.
- ChemicalBook. (2025-11-29). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Hydroxypropoxy)-1-propanol.
- Fisher Scientific. (2015-02-26).
- Carl ROTH.
- CPAChem. (2023-07-20).
- Scientific Polymer Products, Inc. (2017-08-08).
- Fowles, J., Banton, M., & Klapacz, J. (2012). A toxicological review of the propylene glycols. Critical reviews in toxicology, 42(5), 363–390.
- ResearchGate. (2025-08-07). A toxicological review of the propylene glycols.
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- TCI Chemicals.
- Go Glycol Pros. Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
